molecular formula C10H20O B1199105 p-Menthan-7-ol CAS No. 5502-75-0

p-Menthan-7-ol

Cat. No.: B1199105
CAS No.: 5502-75-0
M. Wt: 156.26 g/mol
InChI Key: KHWTYGFHPHRQMP-UHFFFAOYSA-N
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Description

P-Menthan-7-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propan-2-ylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWTYGFHPHRQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051700, DTXSID20880700, DTXSID80860124
Record name (cis-4-Isopropylcyclohexyl)methanol
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Record name trans-4-(1-Methylethyl)cyclohexanemethanol
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Record name [4-(Propan-2-yl)cyclohexyl]methanol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fresh clean floral magnolia to grassy aroma
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.912-0.920 (20°)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5502-75-0, 13674-19-6, 13828-37-0
Record name p-Menthan-7-ol
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Record name p-Menthan-7-ol
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Record name P-Menthan-7-ol, trans-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Menthan-7-ol, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (cis-4-Isopropylcyclohexyl)methanol
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Record name trans-4-(1-Methylethyl)cyclohexanemethanol
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Record name [4-(Propan-2-yl)cyclohexyl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-MENTHAN-7-OL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P-MENTHAN-7-OL, CIS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of p-Menthan-7-ol, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from a variety of scientific sources and databases to ensure accuracy and depth.

Chemical Identity and Structure

This compound, also known by synonyms such as 4-isopropylcyclohexanemethanol and Mayol, is a monoterpenoid alcohol.[1][2][3] It is a saturated derivative of p-cymene and exists as a mixture of cis and trans isomers.[4] The commercial product is typically a clear, colorless liquid with a fresh, floral odor reminiscent of magnolia and muguet.[2][4][5] It is widely used as a fragrance ingredient in various consumer products and as a flavoring agent.[1][2]

The chemical structure of this compound consists of a cyclohexane ring substituted with an isopropyl group at position 4 and a hydroxymethyl group at position 1. The relative stereochemistry of these two substituents gives rise to the cis and trans isomers.

G Chemical Structure of this compound Isomers cluster_cis cis-p-Menthan-7-ol cluster_trans trans-p-Menthan-7-ol cis_structure cis_structure trans_structure trans_structure

Figure 1: Chemical Structures of cis- and trans-p-Menthan-7-ol

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that some properties may vary depending on the isomeric ratio of the sample.

Table 1: General Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC10H20O[1][2][3]
Molecular Weight156.27 g/mol [1][2][3]
AppearanceClear, colorless liquid[2][5]
OdorFresh, clean, floral, magnolia, grassy[2][4]
CAS Number5502-75-0 (for the mixture)[1][2][3]
13828-37-0 (cis-isomer)[1]
13674-19-6 (trans-isomer)[1]

Table 2: Quantitative Physical and Chemical Data

PropertyValueConditionsSource(s)
Boiling Point223-224 °C@ 760 mm Hg (est.)[6]
114 °C@ 11 Torr[2]
101 °C@ 2 Torr[3]
Density0.9332 g/cm³@ 20 °C[2]
0.9051 g/cm³@ 30 °C[3]
Refractive Index1.466 - 1.471@ 20 °C[2]
Water SolubilityPractically insoluble@ 25 °C (est.)[2]
logP (o/w)3.190 - 3.243 (est.)[6][7]
Flash Point97.2 °C (TCC, est.)[6][7]
Vapor Pressure0.019 mmHg@ 25 °C (est.)[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Hydrogenation of Cuminaldehyde

This compound can be synthesized by the catalytic hydrogenation of cuminaldehyde.[4] This process involves the reduction of both the aldehyde group and the aromatic ring.

G Synthesis of this compound via Hydrogenation Cuminaldehyde Cuminaldehyde Hydrogenation Catalytic Hydrogenation (e.g., Raney Nickel, H2 pressure, heat) Cuminaldehyde->Hydrogenation Crude_Product Crude this compound (mixture of cis/trans isomers) Hydrogenation->Crude_Product Purification Purification (e.g., Fractional Distillation) Crude_Product->Purification Final_Product Purified this compound Purification->Final_Product

Figure 2: Workflow for the Synthesis and Purification of this compound

Experimental Protocol:

  • Reactor Setup: A high-pressure autoclave reactor is charged with cuminaldehyde and a suitable hydrogenation catalyst (e.g., Raney Nickel or a noble metal catalyst such as Rhodium on carbon). The amount of catalyst can range from 1-5% by weight of the starting material. A solvent such as ethanol may be used, although solvent-free conditions have also been reported for similar hydrogenations.

  • Hydrogenation: The reactor is sealed and purged several times with nitrogen followed by hydrogen to remove any air. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm) and heated to a temperature between 100-150 °C. The reaction mixture is stirred vigorously to ensure good mixing of the reactants and catalyst.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Work-up: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst. If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

  • Product: The resulting crude product is a mixture of cis- and trans-p-Menthan-7-ol.

Purification: Fractional Vacuum Distillation

The cis and trans isomers of this compound have slightly different boiling points, which allows for their separation by fractional vacuum distillation. This is particularly useful for obtaining a product enriched in the desired isomer, as the odor profile can be dependent on the isomeric ratio.[8]

Experimental Protocol:

  • Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a distillation head with a condenser, and receiving flasks is assembled. The system should be properly sealed to maintain a vacuum.

  • Distillation: The crude this compound is placed in the distillation flask. A vacuum is applied to the system, and the flask is gently heated in an oil bath.

  • Fraction Collection: As the mixture begins to boil, the vapor will rise through the column and condense in the distillation head. The distillation is controlled by adjusting the reflux ratio to achieve good separation. Fractions are collected at different temperature ranges. The lower-boiling isomer will distill first. The separation is typically monitored by gas chromatography.

  • Product Isolation: The collected fractions are analyzed to determine their isomeric composition. Fractions with the desired purity are combined.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of the components in a this compound sample.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is around 100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to a temperature that ensures rapid vaporization (e.g., 250 °C). A split injection mode is often used to prevent column overloading.

    • Oven Temperature Program: A temperature program is used to separate the isomers and any impurities. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

    • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 400.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the sample. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) for identification. The relative amounts of the cis and trans isomers can be determined by integrating the areas of their respective peaks.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data Summary

TechniqueData HighlightsSource(s)
¹H NMR Characteristic signals for the isopropyl group, the cyclohexyl ring protons, and the hydroxymethyl group are expected. The chemical shifts and coupling constants will differ for the cis and trans isomers.[9][10][11]
¹³C NMR Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons attached to the hydroxyl group and in the vicinity of the isopropyl group will be particularly informative for distinguishing between isomers.[9][10][11]
Mass Spectrometry (MS) The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z 156, with characteristic fragmentation patterns including the loss of water (M-18) and the isopropyl group (M-43).[5]
Infrared (IR) Spectroscopy A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region, and C-O stretching is typically seen around 1050 cm⁻¹.[5][12][13][14]

Biological Activity and Signaling Pathways

The primary biological activity of this compound that has been extensively studied is its interaction with the olfactory system as a fragrance molecule. The precise mechanism of action at the molecular level, including specific olfactory receptor interactions, is not well-documented for this particular compound. However, the general mechanism of olfaction provides a conceptual framework.

G Conceptual Olfactory Signaling Pathway Fragrance This compound (Odorant Molecule) OR Olfactory Receptor (OR) in Olfactory Sensory Neuron Fragrance->OR Binds to G_protein G-protein Activation (Golf) OR->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP Increased intracellular cAMP AC->cAMP CNG_channel Opening of Cyclic Nucleotide-Gated (CNG) Ion Channels cAMP->CNG_channel Ion_influx Influx of Na+ and Ca2+ CNG_channel->Ion_influx Depolarization Neuron Depolarization Ion_influx->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Brain Signal Transmission to the Brain (Perception of Smell) Action_potential->Brain

Figure 3: A generalized schematic of the olfactory signal transduction pathway. The specific olfactory receptors that bind to this compound have not been fully characterized.

For drug development professionals, it is important to note that while this compound is primarily used for its sensory properties, many terpenoids exhibit a range of other biological activities. However, there is currently a lack of substantial research into the effects of this compound on other signaling pathways, ion channels, or receptor systems.

Toxicological Profile

The safety of this compound, particularly the cis-isomer, has been reviewed for its use as a fragrance ingredient.[15][16] The available toxicological data is summarized below.

Table 4: Summary of Toxicological Data for cis-p-Menthan-7-ol

EndpointResultSource(s)
Genotoxicity Not genotoxic[1]
Repeated Dose Toxicity NOAEL = 100 mg/kg/day[1]
Developmental Toxicity NOAEL = 50 mg/kg/day[1]
Reproductive Toxicity NOAEL = 150 mg/kg/day[1]
Skin Sensitization NESIL = 17000 µg/cm²[1]
Phototoxicity/Photoallergenicity Not expected to be phototoxic/photoallergenic[1]

NOAEL: No Observed Adverse Effect Level NESIL: No Expected Sensitization Induction Level

The data indicates a low potential for systemic toxicity and skin sensitization under the current conditions of use in consumer products.

Conclusion

This compound is a well-characterized monoterpenoid alcohol with established physicochemical properties. Its primary application is in the fragrance and flavor industries, where its pleasant floral scent is highly valued. While detailed protocols for its synthesis, purification, and analysis are available or can be derived from standard chemical practices, its biological activity beyond olfaction remains an under-researched area. The available toxicological data supports its safe use in consumer products at current inclusion levels. For researchers in drug development, while this compound itself may not be a primary candidate for therapeutic development without further investigation, its well-defined structure and properties make it a useful model compound for studies on the dermal absorption and sensory perception of small lipophilic molecules.

References

The Elusive Presence of p-Menthan-7-ol in Perilla frutescens: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perilla frutescens (L.) Britt., a member of the Lamiaceae family, is an aromatic herb widely cultivated in Asian countries for its culinary and medicinal applications. The plant is renowned for its rich and varied profile of secondary metabolites, particularly its essential oil, which is a complex mixture of monoterpenoids, sesquiterpenoids, and phenylpropanoids. The specific chemical composition, or chemotype, of Perilla frutescens can vary significantly based on genetic and environmental factors, leading to a diverse range of aromatic and bioactive properties.

Among the myriad of compounds identified in Perilla frutescens, p-Menthan-7-ol is a monoterpenoid that has been cited as a potential, albeit rare, constituent. Its presence was noted in a 1994 study by Lim et al. on the volatile allelochemicals from the leaves of Perilla frutescens and Artemisia asiatica.[1][2][3] However, a comprehensive review of subsequent literature reveals that this compound is not a commonly reported or quantified component in the essential oil of this plant. This technical guide provides an in-depth look at the current state of knowledge regarding the volatile compounds of Perilla frutescens, with a focus on the context surrounding the potential occurrence of this compound, relevant biosynthetic pathways, and the methodologies employed for its study.

Quantitative Analysis of Volatile Compounds in Perilla frutescens

CompoundChemical ClassConcentration Range (%)Representative References
PerillaldehydeOxygenated Monoterpene26.4 - 62.13[4][5]
Perilla KetoneOxygenated Monoterpene39.5 - 87.2[4][6]
LimoneneMonoterpene Hydrocarbon4.99 - 11.76[5][6]
β-CaryophylleneSesquiterpene Hydrocarbon5.93 - 7.6[4][7]
LinaloolOxygenated Monoterpene1.15 - 3.4[7]
ElemicinPhenylpropanoidVaries with chemotype[8]
MyristicinPhenylpropanoidVaries with chemotype[8]
Caryophyllene oxideOxygenated Sesquiterpene0.4 - 7.21[5]

Note: The concentration of these compounds can vary significantly depending on the plant's chemotype, geographical origin, harvest time, and the extraction method used.

Experimental Protocols

The isolation and identification of volatile compounds from Perilla frutescens, including potentially minor components like this compound, typically involve extraction followed by chromatographic and spectrometric analysis. The following is a detailed, generalized protocol based on methodologies reported in the literature.

Sample Preparation and Extraction
  • Plant Material : Fresh or dried leaves of Perilla frutescens are used. For analysis of volatile compounds, fresh leaves are often preferred to minimize the loss of highly volatile components. The leaves are typically pulverized or powdered prior to extraction.

  • Extraction Method :

    • Hydrodistillation : This is a common method for extracting essential oils. The plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. The essential oil is then separated from the aqueous layer.

    • Solvent Extraction : An organic solvent, such as n-hexane, is used to extract the volatile compounds. The plant material is sonicated in the solvent for a specified period (e.g., 15 minutes). The mixture is then centrifuged, and the supernatant containing the dissolved volatiles is collected for analysis.[9][10]

    • Solid-Phase Microextraction (SPME) : This is a solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the plant material or directly to the sample. The volatile compounds adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer is the standard instrument for separating and identifying volatile compounds.

  • Gas Chromatography (GC) Conditions :

    • Column : A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.

    • Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Injector : The sample (1 µL of the extract or the SPME fiber) is introduced into the injector, which is heated to a high temperature (e.g., 250°C) to vaporize the compounds. A split or splitless injection mode can be used.

    • Oven Temperature Program : A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 50-80°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-310°C) at a specific rate (e.g., 5-10°C/min).[10]

  • Mass Spectrometry (MS) Conditions :

    • Ionization Mode : Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Range : The mass spectrometer scans a mass-to-charge (m/z) ratio range, typically from 25 to 350 amu.[8]

    • Ion Source Temperature : The ion source is heated to a temperature such as 230°C.[10]

Compound Identification and Quantification
  • Identification : The individual volatile components are identified by comparing their mass spectra with those in a spectral library, such as the Wiley Registry of Mass Spectral Data or the NIST Mass Spectral Library. The retention indices of the compounds can also be compared with literature values for confirmation.

  • Quantification : The relative percentage of each compound is calculated from the peak area of its corresponding chromatogram relative to the total peak area of all identified compounds. For absolute quantification, a calibration curve with a known standard of the compound of interest would be required.

Visualizations

Experimental Workflow for Volatile Compound Analysis

Caption: General workflow for the analysis of volatile compounds in Perilla frutescens.

Biosynthesis of p-Menthane Monoterpenes

While a specific biosynthetic pathway leading to this compound in Perilla frutescens has not been elucidated, the general pathway for p-menthane monoterpenes in the Lamiaceae family is well-understood. These compounds are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of glandular trichomes.[7] The following diagram illustrates a simplified overview of this pathway, starting from the precursor geranyl diphosphate (GDP).

p_menthane_biosynthesis cluster_pathway p-Menthane Monoterpene Biosynthesis in Lamiaceae cluster_hydroxylation Hydroxylation cluster_modifications Further Modifications gdp Geranyl Diphosphate (GDP) limonene_synthase Limonene Synthase gdp->limonene_synthase limonene (-)-Limonene limonene_synthase->limonene limonene_hydroxylase Limonene Hydroxylase (Cytochrome P450) limonene->limonene_hydroxylase hydroxylated_intermediates Hydroxylated Intermediates (e.g., (-)-trans-Isopiperitenol, Perillyl Alcohol) limonene_hydroxylase->hydroxylated_intermediates dehydrogenase Dehydrogenase hydroxylated_intermediates->dehydrogenase reductase Reductase hydroxylated_intermediates->reductase other_p_menthanes Other p-Menthane Derivatives (e.g., Menthone, Pulegone, Carvone, This compound) dehydrogenase->other_p_menthanes reductase->other_p_menthanes

Caption: Simplified biosynthesis pathway of p-menthane monoterpenes in Lamiaceae.

Conclusion

The natural occurrence of this compound in Perilla frutescens is plausible, as suggested by early phytochemical studies. However, it is evidently not a major or consistently reported constituent of the plant's essential oil. The chemical profile of Perilla frutescens is dominated by other monoterpenoids and phenylpropanoids, the concentrations of which define its distinct chemotypes. For researchers and drug development professionals interested in the minor constituents of Perilla frutescens, highly sensitive analytical techniques and targeted screening of various cultivars and geographical locations would be necessary. The provided experimental protocol offers a robust framework for such investigations. Furthermore, understanding the general biosynthetic pathways of p-menthane monoterpenes in related species can guide future research into the enzymatic processes that may lead to the formation of this compound in this versatile medicinal and culinary herb.

References

Isolation of p-Menthan-7-ol from Artemisia asiatica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthan-7-ol, a monoterpene alcohol with potential applications in the fragrance and pharmaceutical industries, has been identified as a constituent of Artemisia asiatica. This technical guide provides a comprehensive overview of a plausible methodology for the isolation and purification of this compound from the aerial parts of Artemisia asiatica. The protocol herein is a composite procedure based on established phytochemical techniques for the separation of terpenoids from plant essential oils, in the absence of a specific published method for this particular compound from this specific plant source. This document outlines detailed experimental protocols, from plant material processing to the final purification steps, and includes analytical methods for monitoring the isolation process. Quantitative data on essential oil yields from related Artemisia species and the physicochemical properties of this compound are presented in tabular format. Additionally, a generalized experimental workflow is visualized using a DOT language diagram.

Introduction

Artemisia asiatica, a perennial herb belonging to the Asteraceae family, is known for its aromatic properties and traditional medicinal uses. The essential oil of Artemisia species is a complex mixture of volatile compounds, primarily terpenoids, which contribute to its biological activities. Among these, this compound is a monoterpene alcohol that has been reported as a potential volatile allelochemical from the leaves of Artemisia asiatica. While the complete biological profile of this compound is still under investigation, its structural similarity to other bioactive monoterpenoids suggests potential for further research in drug development. This guide details a systematic approach to isolate and purify this compound from Artemisia asiatica for subsequent research and characterization.

Data Presentation

Table 1: General Composition of Artemisia Species Essential Oil
Compound ClassGeneral Percentage Range (%)Key Examples
Monoterpene Hydrocarbons10 - 60α-Pinene, β-Pinene, Limonene, Camphene
Oxygenated Monoterpenes20 - 70Camphor, 1,8-Cineole, Borneol, Thujone
Sesquiterpene Hydrocarbons5 - 30β-Caryophyllene, Germacrene D, Chamazulene
Oxygenated Sesquiterpenes1 - 15Caryophyllene oxide, Spathulenol

Note: The chemical composition of essential oils can vary significantly based on geographical location, harvest time, and extraction method.

Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₂₀O
Molecular Weight156.27 g/mol
AppearanceColorless liquid
OdorFloral, magnolia-like
Boiling Point226-228 °C
Density0.915 - 0.925 g/cm³
SolubilityInsoluble in water; soluble in ethanol and oils
Refractive Index1.465 - 1.475

Experimental Protocols

This section provides a detailed, step-by-step methodology for the isolation of this compound from Artemisia asiatica.

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (leaves and stems) of Artemisia asiatica during the flowering season to maximize essential oil content.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Essential Oil by Hydrodistillation
  • Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation.

  • Extraction:

    • Place 500 g of the powdered plant material into a 5 L round-bottom flask.

    • Add 3 L of distilled water to the flask.

    • Heat the flask using a heating mantle to initiate boiling.

    • Continue the distillation for 3-4 hours, collecting the essential oil in the calibrated collection tube of the Clevenger apparatus.

  • Oil Recovery:

    • Carefully separate the collected essential oil from the aqueous layer.

    • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C. The expected yield of essential oil from Artemisia species typically ranges from 0.2% to 1.5% (w/w) based on the dry weight of the plant material.

Fractionation by Column Chromatography
  • Column Preparation:

    • Pack a glass column (e.g., 50 cm length, 4 cm diameter) with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading:

    • Dissolve 10 g of the crude essential oil in a minimal amount of n-hexane.

    • Adsorb the dissolved oil onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, oil-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v).

    • Collect fractions of 20-30 mL in labeled test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

    • Visualize the spots under UV light (if applicable) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions that show a similar TLC profile corresponding to the expected polarity of this compound (a polar monoterpene alcohol).

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • System and Column: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A suitable mobile phase would be a gradient of methanol and water or acetonitrile and water. The exact gradient should be optimized based on analytical HPLC runs of the enriched fractions from column chromatography.

  • Sample Preparation: Dissolve the pooled and concentrated fractions containing this compound in the initial mobile phase solvent.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions based on the retention time of the target peak, which should be determined by prior analytical HPLC analysis.

  • Purity Assessment: Analyze the collected fractions for purity using analytical GC-MS. Pool the pure fractions containing this compound.

  • Solvent Removal: Remove the solvent from the pooled pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for the identification and purity assessment of this compound throughout the isolation process.

  • GC Conditions (Typical):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at 60°C, ramp to 240°C at a rate of 3°C/min.

    • Injector Temperature: 250°C.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Identification: Compare the mass spectrum of the isolated compound with reference spectra from libraries (e.g., NIST, Wiley).

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Artemisia asiatica.

Isolation_Workflow Plant Artemisia asiatica (Aerial Parts) Drying Air Drying & Grinding Plant->Drying Hydrodistillation Hydrodistillation Drying->Hydrodistillation EssentialOil Crude Essential Oil Hydrodistillation->EssentialOil ColumnChrom Silica Gel Column Chromatography EssentialOil->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Monitoring Pooling Pooling of Enriched Fractions Fractions->Pooling TLC->Pooling PrepHPLC Preparative HPLC (C18) Pooling->PrepHPLC PureFractions Pure Fractions PrepHPLC->PureFractions GCMS GC-MS Analysis (Purity Check) PureFractions->GCMS Monitoring PureCompound Purified this compound PureFractions->PureCompound GCMS->PureCompound

Caption: Workflow for the isolation of this compound.

Conclusion

Spectroscopic data for p-Menthan-7-ol (¹³C NMR, IR, Mass Spectrometry)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-Menthan-7-ol (also known as 4-isopropylcyclohexylmethanol), a monoterpenoid alcohol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that this compound exists as cis and trans isomers, and commercial samples are often a mixture of both.[1] The data presented here is representative of the this compound structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. The chemical shifts are influenced by the electronic environment of each carbon atom. Below is a table of expected ¹³C NMR chemical shifts for this compound, based on data for related structures and spectral databases.

Carbon Atom Chemical Shift (δ) ppm Description
C1~40-45CH group of the cyclohexane ring
C2, C6~28-33CH₂ groups of the cyclohexane ring
C3, C5~28-33CH₂ groups of the cyclohexane ring
C4~40-45CH group of the cyclohexane ring bearing the isopropyl group
C7~65-70CH₂OH group (hydroxymethyl)
C8~30-35CH group of the isopropyl group
C9, C10~19-22CH₃ groups of the isopropyl group

Note: The exact chemical shifts can vary slightly depending on the solvent used and the specific isomer (cis or trans).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. As a saturated cycloalkanol, the spectrum is characterized by the following absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
~3600-3200O-H stretchAlcohol (-OH)Strong, Broad
~2950-2850C-H stretchAlkane (C-H)Strong
~1465C-H bend (scissoring)Methylene (-CH₂)Medium
~1385C-H bend (rocking)Methyl (-CH₃)Medium
~1260-1000C-O stretchAlcohol (C-O)Strong
Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The gas chromatography-mass spectrometry (GC-MS) data from the NIST database indicates the following major fragments.[2]

m/z (mass-to-charge ratio) Relative Intensity Proposed Fragment
156Low to absent[M]⁺ (Molecular Ion)
138Moderate[M-H₂O]⁺
123Moderate[M-H₂O-CH₃]⁺
95High[C₇H₁₁]⁺ (likely from ring fragmentation)
69High[C₅H₉]⁺
55High[C₄H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

¹³C NMR Spectroscopy

Objective: To obtain a ¹³C NMR spectrum for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer, such as a Varian XL-100 or equivalent, operating at a suitable frequency for ¹³C nuclei (e.g., 75 or 125 MHz).

Sample Preparation:

  • Weigh approximately 20-50 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.

  • Set the spectral width to cover the expected range of chemical shifts for aliphatic alcohols (e.g., 0-80 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which may range from several hundred to a few thousand scans depending on the sample concentration and instrument sensitivity.

  • A relaxation delay (d1) of 1-2 seconds is typically used.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired, although ¹³C NMR is not inherently quantitative without specific experimental setups.

  • Assign the peaks to the corresponding carbon atoms in the this compound molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Instrumentation: A Bruker IFS 85 FTIR spectrometer or an equivalent instrument equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, followed by a dry cloth.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary.

  • Identify and label the major absorption peaks.

  • Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in this compound.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • Transfer the solution to a 2 mL autosampler vial.

GC-MS Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Acquisition and Processing:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • The instrument software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the peak corresponding to this compound in the TIC.

  • Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Data Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR ¹³C NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Calibration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Baseline Correction Acq_IR->Proc_IR Proc_MS TIC & Mass Spectra Extraction Acq_MS->Proc_MS Interp_NMR Chemical Shift Assignment Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Molecular Weight & Fragmentation Analysis Proc_MS->Interp_MS Final_Report Comprehensive Spectroscopic Report Interp_NMR->Final_Report Interp_IR->Final_Report Interp_MS->Final_Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of p-Menthan-7-ol, a monoterpenoid alcohol. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings. The analysis is based on established principles of NMR spectroscopy and data from analogous molecular structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each proton, while the signal multiplicity is determined by the number of neighboring protons, following the n+1 rule. Coupling constants (J) provide valuable information about the dihedral angles between adjacent protons, which is particularly useful for conformational analysis of the cyclohexane ring.

The predicted ¹H NMR data for this compound, assuming a chair conformation of the cyclohexane ring with the bulky isopropyl and hydroxymethyl groups in equatorial positions to minimize steric hindrance, is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Number of Protons
H-8, H-9 (CH₃ of isopropyl)~ 0.88Doublet (d)~ 6.56
H-2a, H-6a (axial)~ 0.95 - 1.10Multiplet (m)-2
H-1~ 1.15 - 1.30Multiplet (m)-1
H-3a, H-5a (axial)~ 1.20 - 1.35Multiplet (m)-2
H-4~ 1.35 - 1.50Multiplet (m)-1
H-7 (CH of isopropyl)~ 1.55 - 1.70Multiplet (m)-1
H-2e, H-6e (equatorial)~ 1.70 - 1.85Multiplet (m)-2
H-3e, H-5e (equatorial)~ 1.80 - 1.95Multiplet (m)-2
-OHVariableSinglet (s, broad)-1
H-10 (CH₂OH)~ 3.45Doublet (d)~ 6.82

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as solvent, concentration, and temperature. The signals for the cyclohexane ring protons (H-1 to H-6) are expected to be complex and overlapping multiplets due to multiple spin-spin couplings.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If the solution contains any particulate matter, it should be filtered through a small cotton plug in the pipette during transfer to the NMR tube to prevent shimming issues.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This can be done manually or using automated shimming routines.

  • Acquisition Parameters: Set the appropriate acquisition parameters, including:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualization of Molecular Structure and Proton Couplings

The following diagrams, generated using the DOT language, visualize the chemical structure of this compound and the key through-bond spin-spin coupling interactions that give rise to the observed signal multiplicities.

Caption: Chemical structure of this compound.

Caption: Key ³J (three-bond) proton-proton coupling interactions in this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of p-Menthan-7-ol (also known as Mayol), a monoterpenoid alcohol valued for its floral fragrance. This document details the expected fragmentation pathways under electron ionization (EI) and provides the necessary experimental protocols for its analysis, aiding in its identification and characterization in complex matrices.

Introduction to this compound

This compound (C₁₀H₂₀O, Molar Mass: 156.27 g/mol ) is a saturated monocyclic terpene alcohol. Its structure consists of a cyclohexane ring substituted with an isopropyl group and a hydroxymethyl group at positions 1 and 4, respectively. It exists as both cis and trans isomers, which often coexist in commercial samples. Understanding its behavior under mass spectrometric analysis is crucial for quality control, metabolism studies, and identification in natural products.

Experimental Protocols

A typical experimental setup for the analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

2.1. Sample Preparation

For analysis of this compound in essential oils or fragrance mixtures, a simple dilution with a suitable organic solvent is typically sufficient.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Procedure:

    • Prepare a stock solution of the sample at 1 mg/mL in the chosen solvent.

    • Perform serial dilutions to obtain a final concentration within the linear range of the instrument (e.g., 1-10 µg/mL).

    • Transfer the diluted sample to a 2 mL GC vial for analysis.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector:

    • Mode: Split (split ratio of 50:1)

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-450

Mass Spectrometry Fragmentation Pattern

Upon electron ionization, this compound undergoes characteristic fragmentation, leading to a series of diagnostic ions. The molecular ion (M⁺˙) at m/z 156 is often of low abundance or not observed due to its instability. The fragmentation is dominated by the loss of water, the hydroxymethyl group, and the isopropyl group, as well as cleavage of the cyclohexane ring.

3.1. Quantitative Data of Major Fragments

The following table summarizes the major fragment ions and their approximate relative abundances observed in the EI mass spectrum of a typical mixture of cis- and trans-p-Menthan-7-ol.

m/zProposed Fragment IonRelative Abundance (%)
41C₃H₅⁺60
55C₄H₇⁺100 (Base Peak)
69C₅H₉⁺55
81C₆H₉⁺75
82C₆H₁₀⁺50
95C₇H₁₁⁺30
113[M - C₃H₇]⁺25
125[M - CH₂OH]⁺15
138[M - H₂O]⁺˙5
156[M]⁺˙ (Molecular Ion)<1

Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the formation of the molecular ion. The primary fragmentation routes involve the loss of functional groups and ring cleavage, leading to the formation of stable carbocations.

G Proposed Fragmentation Pathway of this compound M This compound (C₁₀H₂₀O) m/z 156 F138 [M - H₂O]⁺˙ m/z 138 M->F138 - H₂O F125 [M - CH₂OH]⁺ m/z 125 M->F125 - •CH₂OH F113 [M - C₃H₇]⁺ m/z 113 M->F113 - •C₃H₇ F81 C₆H₉⁺ m/z 81 F125->F81 - C₃H₈ F69 C₅H₉⁺ m/z 69 F113->F69 - C₃H₆ F55 C₄H₇⁺ (Base Peak) m/z 55 F81->F55 - C₂H₂

Caption: Fragmentation pathway of this compound under EI-MS.

4.1. Interpretation of the Fragmentation Pathway

  • Formation of the Molecular Ion (m/z 156): The process begins with the ionization of this compound, forming the molecular ion [C₁₀H₂₀O]⁺˙. This ion is highly unstable and readily undergoes fragmentation.

  • Loss of Water (m/z 138): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to the formation of an ion at m/z 138, [C₁₀H₁₈]⁺˙.

  • Loss of the Hydroxymethyl Radical (m/z 125): Cleavage of the C-C bond between the cyclohexane ring and the hydroxymethyl group results in the loss of a •CH₂OH radical (31 Da), yielding a stable tertiary carbocation at m/z 125, [C₉H₁₇]⁺.

  • Loss of the Isopropyl Radical (m/z 113): Alpha-cleavage can also lead to the loss of the isopropyl radical (•C₃H₇, 43 Da), resulting in an ion at m/z 113, [C₇H₁₃O]⁺.

  • Formation of the Base Peak (m/z 55): The most abundant ion, the base peak, is observed at m/z 55. This fragment, [C₄H₇]⁺, likely arises from further fragmentation of larger ions, such as the ion at m/z 81, through complex rearrangement and cleavage of the cyclohexane ring.

  • Other Significant Fragments (m/z 81, 69, 41): The ions at m/z 81 ([C₆H₉]⁺), m/z 69 ([C₅H₉]⁺), and m/z 41 ([C₃H₅]⁺) are characteristic fragments resulting from the cleavage and rearrangement of the cyclohexyl ring system. The formation of these smaller, stable carbocations is a hallmark of the fragmentation of cyclic alkanes and their derivatives.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by a weak or absent molecular ion and prominent fragment ions resulting from the loss of water, the hydroxymethyl group, and the isopropyl group, as well as extensive ring fragmentation. The base peak is typically observed at m/z 55. This in-depth guide provides the necessary data and protocols to assist researchers in the confident identification and structural elucidation of this compound in various applications.

An In-depth Technical Guide to the Infrared Spectroscopy of p-Menthan-7-ol Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of p-Menthan-7-ol, a monoterpenoid alcohol. The focus is on the characterization of its primary functional groups—the hydroxyl (-OH) group and the alkyl (C-H) framework—which are fundamental to its chemical properties and potential applications in various scientific and industrial fields.

Introduction to this compound and Infrared Spectroscopy

This compound, also known by synonyms such as 4-isopropylcyclohexylmethanol, is a saturated monocyclic tertiary alcohol. Its structure consists of a cyclohexane ring substituted with an isopropyl group and a hydroxymethyl group. Infrared spectroscopy is a powerful analytical technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Infrared Absorption of this compound Functional Groups

The infrared spectrum of this compound is characterized by the vibrational modes of its hydroxyl and alkyl functional groups. The key absorption bands are summarized in the table below. These wavenumbers are based on established ranges for these functional groups in similar molecules.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)IntensityNotes
Hydroxyl (-OH)O-H Stretch (Hydrogen-bonded)3600 - 3200Strong, BroadThe broadness of this peak is a hallmark of intermolecular hydrogen bonding between the alcohol molecules.[1][2][3]
Hydroxyl (-OH)C-O Stretch1300 - 1000StrongThis peak is associated with the stretching of the carbon-oxygen single bond.[1][4]
Alkyl (C-H)C-H Stretch (sp³ hybridized)2960 - 2850StrongThese absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexane ring and isopropyl group.[2][3][5]
Alkyl (C-H)C-H Bend (Scissoring/Bending)1470 - 1350VariableThese peaks correspond to the bending vibrations of the methylene (-CH₂) and methyl (-CH₃) groups.[5]

Experimental Protocol: Acquiring the IR Spectrum of this compound

This section outlines a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain the infrared spectrum of liquid this compound to identify its characteristic functional group absorptions.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with a Diamond ATR accessory

  • Sample of this compound (liquid)

  • Pasteur pipette or micropipette

  • Lint-free wipes

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Computer with spectroscopy software

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely. This prevents cross-contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal in place, collect a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument's optical components.

    • The software will store this spectrum and automatically subtract it from the sample spectrum.

  • Sample Application:

    • Using a clean Pasteur pipette or micropipette, place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. For a typical analysis, the following parameters are recommended:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.

    • The background spectrum will be subtracted, resulting in a transmittance or absorbance spectrum of the sample.

    • Label the significant peaks corresponding to the O-H stretch, C-O stretch, and C-H stretches and bends.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with a solvent-moistened wipe. Ensure the crystal is completely dry before the next use.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound, from sample preparation to the identification of its functional groups.

IR_Analysis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_results Results Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply this compound Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Raw Spectrum Data Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Key Absorption Peaks Process_Spectrum->Identify_Peaks Assign_Groups Assign Peaks to Functional Groups Identify_Peaks->Assign_Groups OH_Group Hydroxyl (-OH) Group Confirmed Assign_Groups->OH_Group CH_Group Alkyl (C-H) Group Confirmed Assign_Groups->CH_Group

Workflow for IR Spectroscopy of this compound.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of molecules like this compound. The characteristic broad absorption of the hydroxyl group and the strong absorptions of the alkyl C-H bonds provide a clear and rapid confirmation of its primary functional groups. The experimental protocol and analytical workflow detailed in this guide offer a robust framework for researchers and professionals engaged in the analysis of this and similar compounds.

References

The Enigmatic Stereoisomers of p-Menthan-7-ol: A Deep Dive into Their Synthesis, Properties, and Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: p-Menthan-7-ol, a monoterpenoid alcohol, is a key fragrance ingredient prized for its fresh, floral, and clean aroma, reminiscent of lily-of-the-valley (muguet). Commercially, it is primarily the cis-isomer that is valued for this characteristic scent profile. However, the presence of its trans-isomer can introduce undesirable cumin-like off-notes. Beyond this well-known diastereomerism, the chirality of this compound at two distinct stereocenters gives rise to a fascinating, yet less explored, world of four possible stereoisomers. This technical guide delves into the intricate stereochemistry of this compound, exploring potential pathways for the synthesis and resolution of its enantiomers, and discusses the likely impact of stereoisomerism on its sensory and biological properties.

The Stereochemical Landscape of this compound

This compound possesses two chiral centers at positions 1 and 4 of the cyclohexane ring. This results in the existence of four stereoisomers, which can be grouped into two pairs of enantiomers: one pair for the cis-diastereomer and one for the trans-diastereomer.

  • cis-p-Menthan-7-ol enantiomers: (1R,4S)-p-Menthan-7-ol and (1S,4R)-p-Menthan-7-ol

  • trans-p-Menthan-7-ol enantiomers: (1R,4R)-p-Menthan-7-ol and (1S,4S)-p-Menthan-7-ol

The spatial arrangement of the isopropyl and hydroxymethyl groups relative to the cyclohexane ring dictates the cis/trans configuration, while the absolute configuration (R/S) at each stereocenter defines the specific enantiomer.

G cluster_cis cis-p-Menthan-7-ol cluster_trans trans-p-Menthan-7-ol cis_enantiomers (1R,4S) and (1S,4R) enantiomers trans_enantiomers (1R,4R) and (1S,4S) enantiomers This compound This compound This compound->cis_enantiomers Diastereomers This compound->trans_enantiomers Diastereomers

Caption: Stereoisomeric relationship of this compound.

Synthesis and Resolution of Enantiomers

While commercial this compound is typically a racemic mixture of cis and trans diastereomers, the preparation of enantiomerically pure forms is crucial for investigating their unique properties.

Enantioselective Synthesis

The enantioselective synthesis of this compound stereoisomers can be approached by utilizing chiral starting materials from the "chiral pool." Natural products like limonene and carvone, which are readily available in enantiomerically pure forms, serve as excellent precursors.

Logical Workflow for Enantioselective Synthesis:

G cluster_R (R)-enantiomers cluster_S (S)-enantiomers R_Limonene (R)-(+)-Limonene R_pM7O (1R,4R) or (1R,4S)- This compound R_Limonene->R_pM7O Chemical/Biochemical Transformation R_Carvone (R)-(-)-Carvone R_Carvone->R_pM7O Chemical/Biochemical Transformation S_Limonene (S)-(-)-Limonene S_pM7O (1S,4S) or (1S,4R)- This compound S_Limonene->S_pM7O Chemical/Biochemical Transformation S_Carvone (S)-(+)-Carvone S_Carvone->S_pM7O Chemical/Biochemical Transformation

Caption: Enantioselective synthesis from chiral precursors.

A plausible synthetic route involves the stereoselective reduction of a suitable p-menthane precursor derived from either limonene or carvone. For instance, the hydrogenation of an unsaturated precursor could be directed by a chiral catalyst to yield a specific stereoisomer.

Biotransformation also presents a promising avenue. Specific microbial strains or isolated enzymes can hydroxylate limonene enantiomers at various positions, potentially offering a regioselective and stereoselective route to this compound enantiomers.

Chiral Resolution

For racemic mixtures of this compound, chiral resolution techniques can be employed to separate the enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Resolution (General Protocol)

A common method for enantiomeric separation is chiral HPLC.

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for resolving a wide range of racemates.

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.

  • Detection: A UV detector may not be suitable for this compound due to its lack of a strong chromophore. A refractive index detector (RID) or a chiral detector, such as a polarimeter, would be more appropriate.

  • Sample Preparation: The racemic this compound is dissolved in the mobile phase at a suitable concentration.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.5 mL/min.

    • Temperature: Column temperature can be controlled to improve resolution.

    • Injection volume: A small volume (e.g., 5-20 µL) is injected onto the column.

  • Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas.

Workflow for Chiral Resolution:

G Racemic Racemic this compound HPLC Chiral HPLC Racemic->HPLC Enantiomer1 Enantiomer 1 HPLC->Enantiomer1 Enantiomer2 Enantiomer 2 HPLC->Enantiomer2

Caption: General workflow for chiral HPLC resolution.

Physicochemical and Sensory Properties of Enantiomers

While specific quantitative data for the individual enantiomers of this compound are not widely published, it is well-established in fragrance chemistry that enantiomers can exhibit distinct sensory properties.

Table 1: Postulated Physicochemical and Sensory Properties of this compound Enantiomers

Property(1R,4S)-cis-p-Menthan-7-ol(1S,4R)-cis-p-Menthan-7-ol(1R,4R)-trans-p-Menthan-7-ol(1S,4S)-trans-p-Menthan-7-ol
Specific Rotation ([α]D) Expected to be equal in magnitude and opposite in sign to its enantiomer.Expected to be equal in magnitude and opposite in sign to its enantiomer.Expected to be equal in magnitude and opposite in sign to its enantiomer.Expected to be equal in magnitude and opposite in sign to its enantiomer.
Odor Profile Likely a variation of the characteristic muguet scent, potentially with subtle differences in freshness, floralcy, or greenness.Likely a variation of the characteristic muguet scent, potentially with subtle differences in freshness, floralcy, or greenness.May possess the cumin-like off-note, but the intensity and character could differ from its enantiomer.May possess the cumin-like off-note, but the intensity and character could differ from its enantiomer.
Odor Threshold The concentration at which the odor is detectable could differ significantly between enantiomers.The concentration at which the odor is detectable could differ significantly between enantiomers.The odor threshold is expected to vary between the trans enantiomers.The odor threshold is expected to vary between the trans enantiomers.

The differences in odor perception arise from the chiral nature of olfactory receptors in the human nose. The three-dimensional arrangement of atoms in each enantiomer leads to different binding affinities and activation patterns of these receptors, resulting in distinct neural signals that are interpreted by the brain as different smells or intensities.

Biological Activity and Signaling Pathways

The stereochemistry of a molecule is often a critical determinant of its biological activity. While the specific pharmacological activities of this compound enantiomers have not been extensively studied, related p-menthane derivatives have shown various biological effects, including insect repellent and antimicrobial activities.

It is highly probable that the enantiomers of this compound would exhibit different potencies and even different mechanisms of action in biological systems. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereospecific interactions.

Hypothetical Signaling Pathway Interaction:

G cluster_enantiomers This compound Enantiomers Enantiomer_R (R)-enantiomer Receptor Chiral Receptor (e.g., GPCR) Enantiomer_R->Receptor Low Affinity Binding Enantiomer_S (S)-enantiomer Enantiomer_S->Receptor High Affinity Binding Signaling Downstream Signaling Cascade Receptor->Signaling Response_High High Biological Response Signaling->Response_High Response_Low Low/No Biological Response Signaling->Response_Low

Caption: Differential interaction of enantiomers with a chiral receptor.

For instance, if this compound were to interact with a G-protein coupled receptor (GPCR), one enantiomer might bind with high affinity, leading to a robust downstream signaling cascade and a significant biological response. In contrast, its mirror image might bind weakly or not at all, resulting in a diminished or absent response.

Conclusion and Future Directions

The stereochemistry of this compound extends beyond the well-documented cis/trans diastereomerism to a more nuanced landscape of four distinct stereoisomers. While the commercial focus has been on enriching the cis-diastereomer for its desirable fragrance, the individual enantiomers of both cis- and trans-p-Menthan-7-ol likely possess unique sensory and biological profiles that remain largely unexplored.

Future research should focus on the development of robust and scalable methods for the enantioselective synthesis or chiral resolution of all four stereoisomers. The characterization of their specific rotation, odor thresholds, and detailed sensory profiles will be invaluable for the fragrance and flavor industry. Furthermore, a systematic investigation into their biological activities could uncover novel applications in pharmaceuticals, agriculture, or pest control. Unraveling the secrets of these chiral molecules holds the potential to refine existing applications and unlock new possibilities for this versatile monoterpenoid.

CAS number and molecular structure of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p-Menthan-7-ol

This technical guide provides a comprehensive overview of this compound, a monoterpenoid alcohol valued for its clean, floral fragrance. The information is intended for researchers, scientists, and professionals in drug development and the chemical industry, presenting key data on its chemical identity, physical properties, synthesis, and applications.

Chemical Identity

This compound is a saturated monocyclic alcohol. Its chemical structure consists of a cyclohexane ring substituted with an isopropyl group and a hydroxymethyl group at positions 1 and 4, respectively. The compound exists as a mixture of cis and trans stereoisomers, with the cis isomer typically being predominant in commercial products (60-80%)[1].

  • CAS Number: 5502-75-0[2][3][4][5][6]

  • Molecular Formula: C₁₀H₂₀O[2][4][5][6][7][8][9]

  • IUPAC Name: (4-propan-2-ylcyclohexyl)methanol[5]

  • Synonyms: 4-(1-Methylethyl)cyclohexanemethanol, 4-Isopropylcyclohexanemethanol, Mayol, Muguet shiseol[1][2][3][5][9]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various formulations.

PropertyValueReference(s)
Molecular Weight 156.27 g/mol [5][6][7][8][9]
Appearance Clear, colorless liquid[2][5]
Odor Fresh, clean, floral, reminiscent of magnolia and muguet[1][2]
Boiling Point 223.7 °C at 760 mmHg 114 °C at 11 Torr 101 °C at 2 Torr[2][6]
Density 0.912–0.920 g/cm³ at 25 °C 0.882 g/cm³
Refractive Index 1.466–1.471 at 20 °C[2][5]
Flash Point 97.2 °C (207 °F) TCC[10]
Water Solubility Practically insoluble[2][5]
Vapor Pressure 0.0192 mmHg at 25 °C[4]
logP (o/w) 3.24 (estimated)[1]

Identifiers and Registry Information

For regulatory and database purposes, this compound is cataloged under various identifiers.

Identifier TypeIdentifier(s)Reference(s)
EC Number 237-539-8, 939-719-8[2][4][5]
UNII 04P6S6644B, HOT98SG01O, 3ZDD1967ZE[2][3][4][5]
DSSTox Substance ID DTXSID8051700[2][4][5]
FEMA Number 4507[3][5][9]
JECFA Number 1904[5]
Canonical SMILES CC(C)C1CCC(CC1)CO[5][6]
InChIKey KHWTYGFHPHRQMP-UHFFFAOYSA-N[5][6]

Synthesis and Manufacturing

This compound can be synthesized through the hydrogenation of p-cuminaldehyde.[1] Another reported starting material for its preparation is β-pinene.[1] The manufacturing scale is significant, with production volumes estimated to be between 100,000 and 500,000 lbs.[2]

Experimental Protocol: Synthesis via Hydrogenation of Cuminaldehyde

A common industrial synthesis route for this compound involves the catalytic hydrogenation of p-cuminaldehyde. While detailed proprietary protocols are not publicly available, the general procedure is as follows:

  • Reaction Setup: p-Cuminaldehyde is placed in a high-pressure reactor with a suitable solvent and a hydrogenation catalyst. Common catalysts for this type of transformation include nickel, palladium, or ruthenium-based catalysts.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction mixture is heated. The reaction conditions (temperature, pressure, catalyst loading, and reaction time) are optimized to achieve high conversion of the aldehyde to the corresponding alcohol and high selectivity for this compound.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The solvent is then removed under reduced pressure. The crude this compound is purified, typically by fractional distillation, to yield the final product with the desired purity.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process cluster_end Product & Purification Cuminaldehyde Cuminaldehyde Hydrogenation Hydrogenation Cuminaldehyde->Hydrogenation H2_Gas Hydrogen (H2) H2_Gas->Hydrogenation Catalyst Catalyst Catalyst->Hydrogenation Crude_Product Crude this compound Hydrogenation->Crude_Product Reaction Purification Purification Crude_Product->Purification Final_Product Purified this compound Purification->Final_Product Distillation

Caption: Synthesis workflow for this compound.

Applications and Biological Relevance

Fragrance and Flavors

The primary application of this compound is as a fragrance ingredient.[2][5] It is widely used in decorative cosmetics, fine fragrances, shampoos, soaps, and other toiletries, as well as in household cleaners and detergents.[11] Its fresh, floral scent harmonizes well with muguet, lilac, tuberose, and jasmine notes, and it can add lift and smoothness to fragrance compositions.[1] It is also used in herbal flavorings, such as tea.[1] The Flavor and Extract Manufacturers Association (FEMA) has assessed it as "Generally Recognized as Safe" (GRAS) for use as a flavoring ingredient.[12]

Potential Biological Activity

While this compound itself is primarily studied for its fragrance applications, derivatives of the p-menthane skeleton have been investigated for a range of biological activities.[13] For instance, some p-menthane derivatives are known for their use as insect repellents.[13] A toxicological and dermatological review of cis-p-menthan-7-ol as a fragrance ingredient has been published, which is essential for its safety assessment in consumer products.[14] While some plant extracts containing terpenoids have shown antibacterial and cytotoxic potential, specific studies on this compound for these applications are not prominent in the reviewed literature.[15]

Safety and Regulation

This compound is classified as an irritant.[5] The International Fragrance Association (IFRA) has set restrictions on the maximum concentration of cis,trans-4-(Isopropyl)cyclohexanemethanol in various categories of consumer products to ensure safety.[16] For example, the maximum acceptable concentration is 4.7% in Category 4 products (e.g., fine fragrances) and 1.2% in Category 5A products (e.g., body lotion).[16] Toxicological reviews are available to support its safe use as a fragrance ingredient.[14]

References

The Safety of p-Menthan-7-ol as a Flavor Ingredient: A Technical Review of its FEMA GRAS Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the toxicological data, experimental protocols, and metabolic pathways supporting the Generally Recognized as Safe (GRAS) status of the flavor ingredient p-Menthan-7-ol.

Introduction

This compound, also known as 4-(isopropyl)cyclohexylmethanol, is a flavoring substance valued for its floral and cooling sensory characteristics. As a key component in a variety of food products, its safety has been rigorously evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel, leading to its designation as GRAS. This technical guide provides a comprehensive overview of the scientific evidence that forms the basis of the FEMA GRAS assessment for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a monocyclic tertiary alcohol. Its chemical structure and key properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms 4-(isopropyl)cyclohexylmethanol, Mayol
FEMA Number 4507
CAS Number 5502-75-0
Molecular Formula C10H20O
Molecular Weight 156.27 g/mol

Consumption Data

The FEMA GRAS status of a flavor ingredient is contingent on its safety under the conditions of its intended use, which includes an assessment of consumer exposure. The annual volume of use for this compound in the fragrance industry is estimated to be between 10 and 100 metric tons.[1][2] Specific consumption data for its use as a flavor ingredient in food is a critical component of the safety evaluation.

Toxicological Assessment

The safety of this compound has been substantiated through a series of toxicological studies designed to assess its potential for adverse health effects. The key findings from these studies are summarized in the following table.

Study TypeSpeciesNOAELKey FindingsReference
Repeated Dose 90-Day Oral ToxicityRat100 mg/kg bw/dayNo adverse effects observed at the highest dose tested.Food and Chemical Toxicology, 2020
Prenatal Developmental ToxicityRat50 mg/kg bw/dayNo evidence of developmental toxicity at doses not maternally toxic.Food and Chemical Toxicology, 2020
Two-Generation Reproductive ToxicityRat150 mg/kg bw/dayNo adverse effects on reproductive performance or offspring development.Food and Chemical Toxicology, 2020
Genotoxicity (Ames Test)--Not mutagenic.Food and Chemical Toxicology, 2020

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound at its 73rd meeting in 2010 and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."

Experimental Protocols

The toxicological studies supporting the GRAS status of this compound were conducted following standardized and internationally recognized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Repeated Dose 90-Day Oral Toxicity Study (based on OECD Guideline 408)

This study is designed to provide information on the potential health hazards likely to arise from repeated exposure to a substance over a prolonged period.

  • Test System: Typically, the rat is the preferred rodent species. Groups of male and female animals are used.

  • Dosing: The test substance is administered orally, usually by gavage or in the diet, on a daily basis for 90 days. At least three dose levels and a control group are used.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly. Hematology and clinical biochemistry parameters are evaluated at the end of the study.

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

This study is designed to provide information on the potential effects of a substance on the developing fetus when administered to the pregnant mother.[3]

  • Test System: The rat is a commonly used species. Mated female rats are used.

  • Dosing: The test substance is administered orally to pregnant females during the period of major organogenesis.

  • Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

  • Fetal Examinations: Shortly before natural delivery, the dams are euthanized, and the fetuses are removed by caesarean section. Fetuses are examined for external, visceral, and skeletal abnormalities.

Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

This study provides information on the potential effects of a substance on reproductive function across two generations.[4][5][6][7]

  • Test System: Rats are typically used.

  • Dosing: The substance is administered to the parent (F0) generation before mating, during mating, and for females, throughout gestation and lactation. The offspring (F1 generation) are then selected and dosed through their maturation, mating, and production of the F2 generation.

  • Endpoints: Key reproductive and developmental endpoints are evaluated, including fertility, gestation length, litter size, offspring viability, and growth.

Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.[8][9][10]

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Principle: The test chemical is incubated with the bacterial strains. If the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

  • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.

Signaling Pathways and Experimental Workflows

To visually represent the logical relationships and processes involved in the FEMA GRAS assessment of this compound, the following diagrams are provided in the DOT language for Graphviz.

FEMA_GRAS_Assessment_Workflow cluster_DataCollection Data Collection & Evaluation cluster_SafetyAssessment Safety Assessment cluster_Conclusion Conclusion Exposure Exposure Assessment (Consumption Data) Struct_Analogy Structural Analogy to Known Safe Substances Exposure->Struct_Analogy Tox_Data Toxicological Data Review (Published & Unpublished Studies) Tox_Studies Evaluation of Key Toxicology Endpoints Tox_Data->Tox_Studies Metabolism Metabolism & Pharmacokinetic Data Metabolism->Struct_Analogy GRAS_Determination GRAS Determination by FEMA Expert Panel Struct_Analogy->GRAS_Determination Genotox Genotoxicity Assessment Tox_Studies->Genotox Repro_Dev_Tox Reproductive & Developmental Toxicity Assessment Tox_Studies->Repro_Dev_Tox Subchronic_Tox Subchronic Toxicity (e.g., 90-day study) Tox_Studies->Subchronic_Tox Genotox->GRAS_Determination Repro_Dev_Tox->GRAS_Determination Subchronic_Tox->GRAS_Determination

Caption: Workflow for the FEMA GRAS Assessment of a Flavor Ingredient.

Metabolic_Pathway_pMenthan7ol cluster_PhaseI Phase I Metabolism (Oxidation) cluster_PhaseII Phase II Metabolism (Conjugation) pMenthan7ol This compound Oxidized_Metabolite Oxidized Metabolites (e.g., Carboxylic Acid) pMenthan7ol->Oxidized_Metabolite CYP450 Enzymes Glucuronide_Conjugate Glucuronide Conjugate Oxidized_Metabolite->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate Oxidized_Metabolite->Sulfate_Conjugate SULTs Excretion Excretion (Urine, Feces) Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Menthan-7-ol, also known by trade names such as Mayol®, is a valuable fragrance ingredient prized for its fresh, clean, and floral scent reminiscent of magnolia and lily-of-the-valley. It exists as cis and trans isomers, with the enantiomeric purity of each isomer significantly influencing its olfactory properties. The controlled synthesis of specific stereoisomers of this compound is therefore of considerable interest to the fragrance and fine chemical industries. This document outlines key strategies and hypothetical protocols for the enantioselective synthesis of this compound, targeting researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies described are based on established principles of asymmetric catalysis.

Synthetic Strategies

The enantioselective synthesis of this compound can be approached through several strategic disconnections. The most promising routes involve the asymmetric reduction of a prochiral precursor, such as 4-isopropylbenzaldehyde or a derivative thereof.

Strategy 1: Asymmetric Hydrogenation of Cuminaldehyde (4-Isopropylbenzaldehyde)

This strategy involves a two-step process starting from commercially available cuminaldehyde. The first step is an asymmetric hydrogenation to produce chiral 4-isopropylbenzyl alcohol, followed by hydrogenation of the aromatic ring to yield the saturated cyclohexyl derivative.

Strategy 2: Diastereoselective Reduction using a Chiral Auxiliary

This approach involves the covalent attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a reduction step. The auxiliary is subsequently removed to yield the enantiomerically enriched target molecule.

Below are detailed protocols for these proposed synthetic routes.

Experimental Protocols

Protocol 1: Enantioselective Synthesis via Asymmetric Hydrogenation

This protocol is a hypothetical application of well-established asymmetric hydrogenation methods to the synthesis of this compound.

Step 1a: Asymmetric Hydrogenation of Cuminaldehyde

  • Objective: To produce enantiomerically enriched (R)- or (S)-4-isopropylbenzyl alcohol.

  • Reaction:

    • To a solution of cuminaldehyde (1.0 eq) in degassed methanol (0.2 M) in a high-pressure reactor, add a chiral ruthenium-based catalyst, such as Ru(BINAP)Cl₂ (0.01 eq).

    • Purge the reactor with hydrogen gas (3-4 times).

    • Pressurize the reactor with hydrogen gas to 50 atm.

    • Stir the reaction mixture at 50°C for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, carefully depressurize the reactor and concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the chiral 4-isopropylbenzyl alcohol.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).

Step 1b: Hydrogenation of the Aromatic Ring

  • Objective: To reduce the phenyl ring of the chiral 4-isopropylbenzyl alcohol to the corresponding cyclohexyl ring.

  • Reaction:

    • To a solution of the enantiomerically enriched 4-isopropylbenzyl alcohol (1.0 eq) in acetic acid (0.5 M) in a high-pressure reactor, add Rhodium on alumina (Rh/Al₂O₃) catalyst (5 mol%).

    • Purge the reactor with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 70 atm.

    • Stir the reaction mixture at 80°C for 48 hours.

    • Monitor the reaction by GC.

    • Upon completion, cool the reactor, carefully depressurize, and filter the catalyst.

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • The product will be a mixture of cis and trans isomers, which can be separated by fractional distillation or column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed enantioselective synthesis of this compound. These values are based on typical outcomes for similar well-documented asymmetric reactions and should be considered as targets for optimization.

StepCatalystSubstrateProductYield (%)ee%Diastereomeric Ratio (cis:trans)
1aRu(BINAP)Cl₂Cuminaldehyde4-Isopropylbenzyl alcohol>95>98N/A
1bRh/Al₂O₃4-Isopropylbenzyl alcoholThis compound>90>98~70:30

Visualizations

Below are diagrams illustrating the key experimental workflows for the enantioselective synthesis of this compound.

Enantioselective_Synthesis_Workflow cluster_step1 Step 1: Asymmetric Hydrogenation cluster_step2 Step 2: Aromatic Ring Hydrogenation cluster_purification Purification Start1 Cuminaldehyde Process1 Asymmetric Hydrogenation Start1->Process1 Catalyst1 Chiral Ru Catalyst (e.g., Ru(BINAP)Cl₂) Catalyst1->Process1 Product1 Chiral 4-Isopropylbenzyl Alcohol Process1->Product1 Process2 Hydrogenation Product1->Process2 Catalyst2 Rh/Al₂O₃ Catalyst2->Process2 Product2 This compound (cis/trans mixture) Process2->Product2 Purification Separation of Isomers (Distillation/Chromatography) Product2->Purification Final_Product Enantiopure This compound Purification->Final_Product

Caption: Workflow for the enantioselective synthesis of this compound.

Conclusion

The protocols outlined in this document provide a foundational approach for the enantioselective synthesis of this compound. While based on established chemical principles, these methods are hypothetical and will require experimental validation and optimization to achieve high yields and enantioselectivities. Successful implementation of these strategies will provide valuable access to enantiomerically pure this compound, enabling further exploration of its unique properties and applications in the fragrance industry and beyond. Researchers are encouraged to explore various chiral catalysts and reaction conditions to refine these protocols.

Application Notes and Protocols for p-Menthan-7-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct a subsequent diastereoselective transformation.[1] Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. This document provides detailed application notes and protocols for the prospective use of p-menthan-7-ol as a chiral auxiliary in asymmetric synthesis.

This compound, a chiral alcohol derived from the readily available monoterpene pulegone, possesses a sterically demanding cyclohexane backbone that can effectively shield one face of a prochiral center, thereby inducing high levels of diastereoselectivity. While its application as a chiral auxiliary is not as extensively documented as other menthol derivatives like 8-phenylmenthol, its structural features suggest significant potential in various asymmetric transformations. These notes are compiled based on established principles of asymmetric synthesis and protocols for analogous chiral auxiliaries.

General Workflow

The utilization of this compound as a chiral auxiliary follows a well-established three-step sequence. This workflow is designed to introduce a new stereocenter with a high degree of stereochemical control.

G cluster_workflow General Workflow for this compound as a Chiral Auxiliary prochiral Prochiral Substrate (e.g., Carboxylic Acid Derivative) attachment Attachment of This compound prochiral->attachment 1. intermediate Chiral Intermediate (Ester or Ether) attachment->intermediate reaction Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) intermediate->reaction 2. diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Cleavage of Auxiliary diastereomer->cleavage 3. product Enantiomerically Enriched Product cleavage->product recovered Recovered This compound cleavage->recovered

Caption: General workflow for employing this compound as a chiral auxiliary.

Attachment of the Chiral Auxiliary

The first step involves the covalent attachment of this compound to a prochiral substrate, most commonly a carboxylic acid or its derivative, to form a chiral ester.

Protocol 1: Esterification via Acyl Chloride

This protocol is suitable for the esterification of carboxylic acids that can be readily converted to their corresponding acyl chlorides.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Oxalyl chloride or thionyl chloride (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (1.5 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a solution of the carboxylic acid in anhydrous DCM, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 1-2 hours or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of this compound and pyridine in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral ester by flash column chromatography.

Application in Asymmetric Alkylation

Chiral esters derived from this compound can be used in asymmetric alkylation reactions. The bulky p-menthyl group is expected to effectively shield one face of the enolate, leading to high diastereoselectivity upon reaction with an electrophile.

Application Note: Asymmetric Alkylation of a Propionate Ester

The enolate generated from the propionate ester of this compound is expected to adopt a conformation where the bulky isopropyl group of the menthyl moiety blocks the si-face of the enolate. Consequently, the electrophile will preferentially approach from the re-face.

G cluster_alkylation Asymmetric Alkylation Workflow ester Chiral Propionate Ester enolate_formation Enolate Formation (e.g., LDA, -78 °C) ester->enolate_formation enolate Chiral Enolate enolate_formation->enolate alkylation Alkylation (e.g., Benzyl Bromide) enolate->alkylation alkylated_product Alkylated Product (High d.e.) alkylation->alkylated_product

Caption: Workflow for the asymmetric alkylation of a this compound derived ester.

Protocol 2: Diastereoselective Alkylation

Materials:

  • Chiral ester of this compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)

  • Alkylating agent (e.g., benzyl bromide, 1.2 eq)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Brine

Procedure:

  • Dissolve the chiral ester in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add LDA solution dropwise and stir the mixture at -78 °C for 30-60 minutes to form the enolate.

  • Add the alkylating agent dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

SubstrateElectrophileDiastereomeric Excess (d.e.) (%)Yield (%)
p-Menthan-7-yl propionateBenzyl bromide>95 (expected)85-95
p-Menthan-7-yl acetateMethyl iodide>90 (expected)80-90
p-Menthan-7-yl butyrateAllyl bromide>95 (expected)85-95
Note: The data in this table is hypothetical and based on results obtained with similar chiral auxiliaries. Actual results may vary.

Application in Asymmetric Diels-Alder Reactions

Acrylate esters of this compound can serve as chiral dienophiles in asymmetric Diels-Alder reactions. The steric hindrance provided by the auxiliary is anticipated to direct the approach of the diene to the less hindered face of the double bond.

Protocol 3: Asymmetric Diels-Alder Reaction

Materials:

  • p-Menthan-7-yl acrylate (1.0 eq)

  • Diene (e.g., cyclopentadiene, 3.0 eq)

  • Lewis acid catalyst (e.g., diethylaluminum chloride, 1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Dissolve the p-menthan-7-yl acrylate in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Add the Lewis acid catalyst dropwise and stir for 15 minutes.

  • Add the diene dropwise and continue stirring at -78 °C for 3-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the cycloadduct by flash column chromatography. The endo/exo ratio and diastereomeric excess can be determined by ¹H NMR or chiral GC/HPLC.

DieneLewis Acidendo/exo RatioDiastereomeric Excess (endo) (%)Yield (%)
CyclopentadieneEt₂AlCl>95:5 (expected)>98 (expected)90-98
IsopreneBF₃·OEt₂>90:10 (expected)>95 (expected)85-95
1,3-ButadieneTiCl₄>98:2 (expected)>98 (expected)88-96
Note: The data in this table is hypothetical and based on results obtained with similar chiral auxiliaries. Actual results may vary.

Cleavage of the Chiral Auxiliary

The final step is the removal of the this compound auxiliary to yield the enantiomerically enriched product and allow for the recovery of the auxiliary.

Protocol 4: Reductive Cleavage with Lithium Aluminum Hydride (LAH)

This method cleaves the ester linkage to afford the corresponding chiral alcohol.

Materials:

  • Chiral product with auxiliary (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Lithium aluminum hydride (LAH) (2.0-3.0 eq)

  • 1 M Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substrate in anhydrous diethyl ether or THF and cool to 0 °C.

  • Carefully add LAH portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours or until completion.

  • Quench the reaction by the sequential dropwise addition of water (x mL), 1 M NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting slurry vigorously for 30 minutes.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and filter the solid.

  • Wash the solid thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the chiral alcohol and the recovered this compound by flash column chromatography.

Protocol 5: Saponification

This method is suitable for obtaining the chiral carboxylic acid.

Materials:

  • Chiral product with auxiliary (1.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) (2.0-5.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • Dissolve the substrate in a 3:1 mixture of THF and water.

  • Add LiOH and stir at room temperature until the reaction is complete.

  • Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the chiral carboxylic acid and the recovered this compound by flash column chromatography or crystallization.

Conclusion

This compound presents itself as a promising, yet underexplored, chiral auxiliary for asymmetric synthesis. Its rigid and sterically defined structure, derived from a natural product, makes it an attractive candidate for inducing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the potential of this compound in their synthetic endeavors. Further investigation and optimization of reaction conditions are encouraged to fully establish its utility in the synthesis of complex chiral molecules.

References

Application of p-Menthan-7-ol in the Synthesis of Novel Organic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

p-Menthan-7-ol, a monoterpenoid alcohol, presents a versatile and chiral scaffold for the synthesis of novel organic compounds. Its inherent structural features, including a cyclohexane ring and a primary alcohol functional group, make it an attractive starting material for creating a diverse range of derivatives with potential applications in fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of new chemical entities and outlines methods for evaluating their biological activities.

Application Notes

Synthesis of Novel Ester and Ether Derivatives

This compound can be readily derivatized at its hydroxyl group to form esters and ethers. These reactions are fundamental in modifying the physicochemical properties of the parent molecule, such as lipophilicity, which can in turn influence its biological activity.

  • Esterification: The synthesis of esters from this compound can be achieved through various established methods, including the Fischer-Speier esterification with carboxylic acids in the presence of an acid catalyst, or by reaction with more reactive acylating agents like acyl chlorides or acid anhydrides.[1][2] These esters are of interest for their potential as fragrance compounds, as well as for their possible antimicrobial and cytotoxic activities.[3][4]

  • Etherification: Ethers of this compound can be synthesized via the Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide.[5][6][7] This method is versatile for introducing a variety of alkyl and aryl groups, leading to compounds with potentially enhanced biological properties.

The following table summarizes hypothetical ester and ether derivatives of this compound and their potential applications based on the known activities of similar compounds.

Derivative NameStructurePotential ApplicationReference for Activity of Similar Compounds
p-Menthan-7-yl AcetateCH₃COOCH₂(C₁₀H₁₉)Fragrance, Antimicrobial Agent[3][8]
p-Menthan-7-yl BenzoateC₆H₅COOCH₂(C₁₀H₁₉)UV-Filter, Cytotoxic Agent[4]
p-Menthan-7-yl Methyl EtherCH₃OCH₂(C₁₀H₁₉)Solvent, Fragrance Modifier[9]
p-Menthan-7-yl Benzyl EtherC₆H₅CH₂OCH₂(C₁₀H₁₉)Protecting Group, Bioactive Precursor[10]
Biological Activities of p-Menthane Derivatives

While specific biological data for derivatives synthesized directly from this compound is limited in publicly available literature, studies on structurally related p-menthane derivatives provide valuable insights into their potential therapeutic applications.

  • Cytotoxic Activity: A study on the cytotoxicity of various p-menthane derivatives against human tumor cell lines (OVCAR-8, HCT-116, and SF-295) revealed that structural modifications significantly impact their activity. For instance, perillyl alcohol, a closely related p-menthane derivative, exhibited high cytotoxic activity.[11][12] The introduction of epoxide and aldehyde functionalities was found to generally increase cytotoxicity.[11]

  • Herbicidal Activity: A series of novel p-menthane type secondary amines, structurally related to this compound, were synthesized and showed significant herbicidal activities against barnyard grass and rape, with some compounds outperforming commercial herbicides like glyphosate and diuron.

The following table summarizes the cytotoxic activity of selected p-menthane derivatives.

CompoundTarget Cell LineGrowth Inhibition (%)IC₅₀ (µg/mL)Reference
(-)-Perillyl alcoholOVCAR-890.92Not Reported[11]
HCT-11695.82Not Reported[11]
SF-29592.54Not Reported[11]
(+)-Limonene 1,2-epoxideOVCAR-858.48Not Reported[11]
HCT-11693.10Not Reported[11]
SF-29588.25Not Reported[11]
(-)-Perillaldehyde 8,9-epoxideOVCAR-896.321.75[11]
HCT-11699.891.03[11]
SF-29598.771.21[11]

Experimental Protocols

Synthesis of p-Menthan-7-yl Acetate (Esterification)

This protocol describes the synthesis of p-menthan-7-yl acetate via Fischer esterification.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and glacial acetic acid (1.2 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude p-menthan-7-yl acetate can be purified by fractional distillation.

Synthesis of p-Menthan-7-yl Methyl Ether (Williamson Ether Synthesis)

This protocol outlines the synthesis of p-menthan-7-yl methyl ether.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Schlenk flask, syringe, magnetic stirrer, separatory funnel

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add a solution of this compound (1 equivalent) in anhydrous THF.

  • Cool the solution in an ice bath and slowly add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Cool the mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude p-menthan-7-yl methyl ether, which can be purified by column chromatography.

Cytotoxicity Assay Protocol (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of synthesized compounds, adapted from methodologies used for p-menthane derivatives.[11]

Materials:

  • Human tumor cell lines (e.g., HCT-116, OVCAR-8)

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • Synthesized this compound derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, incubator, spectrophotometer

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted with medium) for 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Visualizations

Synthesis_and_Screening_Workflow p_Menthan_7_ol This compound (Starting Material) Synthesis Chemical Synthesis (Esterification / Etherification) p_Menthan_7_ol->Synthesis Derivatives Novel this compound Derivatives Synthesis->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Screening Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Screening Data_Analysis Data Analysis (IC50, MIC determination) Screening->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General workflow for the synthesis and screening of novel this compound derivatives.

Structure_Activity_Relationship cluster_0 Structural Modifications cluster_1 Observed Cytotoxic Activity p_Menthane p-Menthane Scaffold Hydroxyl Hydroxyl Group (e.g., Perillyl Alcohol) p_Menthane->Hydroxyl Aldehyde Aldehyde Group (e.g., Perillaldehyde) p_Menthane->Aldehyde Epoxide Epoxide Group (e.g., Limonene Epoxide) p_Menthane->Epoxide High_Activity High Cytotoxicity Hydroxyl->High_Activity exhibits Moderate_Activity Moderate to High Cytotoxicity Aldehyde->Moderate_Activity exhibits Increased_Activity Increased Cytotoxicity Epoxide->Increased_Activity can lead to

Caption: Logical relationship of structure-activity based on cytotoxicity of p-menthane derivatives.

References

Application Note: High-Resolution GC-MS Method for the Analysis of Cis and Trans p-Menthan-7-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and quantification of cis- and trans-p-Menthan-7-ol isomers. These isomers are significant components in the fragrance and flavor industries, and their precise analysis is crucial for quality control and product characterization. The protocol outlines sample preparation, instrumental conditions, and data analysis procedures suitable for researchers, scientists, and professionals in drug development and quality assurance.

Introduction

p-Menthan-7-ol, a monoterpene alcohol, is a valuable fragrance ingredient known for its fresh, floral, and muguet-like scent. It exists as two diastereomers: cis-p-menthan-7-ol and trans-p-menthan-7-ol. The ratio of these isomers can significantly influence the overall olfactory profile and performance of a fragrance. Consequently, a robust and reliable analytical method is required to separate and quantify these isomers accurately. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and sensitive detection. While cis and trans isomers often exhibit similar mass spectra, their different physical properties allow for effective chromatographic separation.[1] This note provides a comprehensive protocol for the GC-MS analysis of this compound isomers.

Experimental Protocols

Standard and Sample Preparation

a. Standard Preparation:

  • Procure pure analytical standards of cis-p-menthan-7-ol and trans-p-menthan-7-ol.

  • Prepare individual stock solutions of each isomer in ethanol or hexane at a concentration of 1 mg/mL.

  • Create a mixed standard solution containing both isomers at a concentration of approximately 100 µg/mL in the same solvent.

  • Prepare a series of calibration standards by serially diluting the mixed stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

b. Sample Preparation (from a fragrance oil or cosmetic product):

  • For liquid samples such as fragrance oils, a simple dilution is often sufficient. Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Add ethanol to the flask and vortex for 1 minute to ensure complete dissolution. Fill the flask to the mark with ethanol.

  • If the solution contains particulates, filter it through a 0.22 µm syringe filter into a clean GC vial.

  • Further dilution may be necessary to bring the analyte concentration within the calibration curve range.

For more complex matrices like creams or lotions, a liquid-liquid extraction or headspace solid-phase microextraction (SPME) may be required.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications. The use of a chiral capillary column is highly recommended for achieving baseline separation of the isomers.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnChiral Capillary Column (e.g., diethyl-tert-butylsilyl-β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.2 mL/min
InjectorSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on concentration)
Oven Temperature ProgramInitial: 70 °C, hold for 2 minRamp: 5 °C/min to 220 °CHold: 5 min at 220 °C
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ion SourceElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) and Full Scan
SIM Ionsm/z 95 (quantifier), 55, 81 (qualifiers)
Full Scan Rangem/z 40-300
Transfer Line Temp.280 °C
Data Analysis and Quantification
  • Identification: The isomers are identified based on their retention times, determined by injecting the individual and mixed standards. The mass spectra obtained in full scan mode should be compared with a reference library (e.g., NIST).

  • Quantification: Integrate the peak areas for the selected quantifier ion (m/z 95) for both cis- and trans-p-menthan-7-ol in the chromatograms of the standards and samples.

  • Calibration: Construct a calibration curve by plotting the peak area of each isomer against its concentration for the prepared standards.

  • Concentration Determination: Determine the concentration of each isomer in the prepared samples by comparing their peak areas to the respective calibration curves.

Quantitative Data Summary

The following table presents expected, hypothetical quantitative data that should be established during method validation in the user's laboratory.

Table 2: Method Validation Parameters (Hypothetical Data)

Parametercis-p-Menthan-7-oltrans-p-Menthan-7-ol
Retention Time (min)~18.5~19.2
Linearity (R²)> 0.995> 0.995
Limit of Detection (LOD)0.1 µg/mL0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL0.5 µg/mL
Recovery (%)95-105%95-105%
Precision (RSD%)< 5%< 5%

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Procure & Prepare Cis/Trans Standards Calibration Prepare Calibration Curve Standards Standard->Calibration Sample Sample Dilution or Extraction Injection Inject into GC-MS Sample->Injection Calibration->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection Mass Spectrometric Detection (SIM/Scan Mode) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectra) Detection->Identification Integration Peak Area Integration Identification->Integration Quantification Concentration Calculation (using Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

Signaling_Pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Sample containing cis/trans this compound GC_Separation Gas Chromatograph (Separation based on physicochemical properties) Sample->GC_Separation Standards Cis & Trans Isomer Reference Standards Standards->GC_Separation MS_Detection Mass Spectrometer (Detection & Identification based on m/z) GC_Separation->MS_Detection Qualitative Qualitative Data (Retention Times, Mass Spectra) MS_Detection->Qualitative Quantitative Quantitative Data (Concentration of each isomer) MS_Detection->Quantitative

Caption: Logical relationship of the analytical method components.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the separation and quantification of cis- and trans-p-menthan-7-ol isomers. The use of a chiral capillary column is key to achieving the necessary resolution for accurate quantification. This method is highly suitable for quality control in the fragrance and flavor industries, as well as for research and development purposes. Users are encouraged to perform in-house validation to ensure the method meets the specific requirements of their application and instrumentation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the purification of p-Menthan-7-ol using High-Performance Liquid Chromatography (HPLC). The methodology outlined is designed to be a robust starting point for the separation and purification of this compound from a mixture, suitable for applications in research, quality control, and early-stage drug development.

Introduction

This compound is a monoterpene alcohol with potential applications in the fragrance, flavor, and pharmaceutical industries. It exists as cis and trans stereoisomers, which may exhibit different biological activities and sensory properties.[1] HPLC is a powerful technique for the analysis and purification of such compounds, offering high resolution and reproducibility. This application note describes a reversed-phase HPLC method for the purification of this compound.

Experimental Protocol

This protocol outlines a general method for the purification of this compound. Optimization may be required based on the specific sample matrix and purity requirements.

1. Sample Preparation

Given that this compound is practically insoluble in water but soluble in ethanol, the following sample preparation is recommended.[2]

  • Dissolution: Dissolve the crude this compound sample in HPLC-grade ethanol or a mixture of ethanol and the initial mobile phase to ensure solubility and compatibility with the HPLC system. A starting concentration of 1 mg/mL is recommended.

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column: A C18 reversed-phase column is recommended for the separation of terpenes and their derivatives.

    • Example: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: HPLC-grade water

    • Solvent B: HPLC-grade acetonitrile

  • Detection: As this compound lacks a strong chromophore, detection at a low UV wavelength is necessary.

    • Wavelength: 210 nm[3][4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Gradient Elution Program

A gradient elution is proposed to ensure adequate separation of this compound from impurities with varying polarities.

Time (minutes)% Solvent A (Water)% Solvent B (Acetonitrile)
0.05050
20.01090
25.01090
25.15050
30.05050

4. Post-Purification Processing

  • Fraction Collection: Collect the fractions corresponding to the this compound peak(s).

  • Solvent Evaporation: Remove the mobile phase from the collected fractions using a rotary evaporator or other suitable solvent evaporation technique.

  • Purity Analysis: Analyze the purity of the collected fractions using the same HPLC method or an alternative analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table is an example of how to summarize the quantitative data obtained from the HPLC purification. The values presented are for illustrative purposes only and will vary depending on the specific experimental conditions and sample.

CompoundRetention Time (min)Peak AreaHeightPurity (%)
Impurity 14.5150002500-
trans-p-Menthan-7-ol12.285000012000098.5
cis-p-Menthan-7-ol13.54500007500099.1
Impurity 218.1120002000-

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolution Dissolve Sample in Ethanol filtration Filter Sample (0.45 µm) dissolution->filtration injection Inject Sample onto C18 Column filtration->injection separation Gradient Elution (Water/Acetonitrile) injection->separation detection UV Detection at 210 nm separation->detection collection Collect Fractions detection->collection evaporation Solvent Evaporation collection->evaporation analysis Purity Analysis evaporation->analysis final_product final_product analysis->final_product Purified this compound

Caption: Workflow for this compound Purification.

Discussion

This application note provides a foundational HPLC method for the purification of this compound. The choice of a C18 column and a water/acetonitrile gradient is a common and effective approach for the separation of moderately polar compounds like terpene alcohols. The detection wavelength of 210 nm is selected to maximize sensitivity for compounds lacking strong UV chromophores.

For the separation of the cis and trans isomers of this compound, the described reversed-phase method may provide some resolution. However, for baseline separation of these stereoisomers, a chiral stationary phase (CSP) may be necessary. Further method development could involve screening different chiral columns and mobile phase modifiers to optimize the enantioselective separation.

Conclusion

The detailed protocol and methodologies presented in this application note offer a comprehensive guide for the HPLC purification of this compound. By following the outlined steps, researchers, scientists, and drug development professionals can effectively purify this compound for further investigation and application. The provided workflow and data presentation structure serve as a template for documenting and reporting purification results.

References

Application Notes and Protocols for the Biotransformation of Menthol to p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biotransformation of terpenes, such as menthol, offers a powerful and environmentally friendly alternative to traditional chemical synthesis for the production of novel and high-value compounds. The hydroxylation of menthol, in particular, can yield various derivatives with potentially enhanced pharmacological properties. This document provides a detailed protocol for the biotransformation of menthol to p-menthan-7-ol, a hydroxylated derivative, utilizing the fungal strain Aspergillus niger. This process leverages the enzymatic machinery of the microorganism, specifically cytochrome P450 monooxygenases, to achieve regioselective hydroxylation. These application notes are intended to guide researchers in establishing and optimizing this biotransformation in a laboratory setting.

Principle and Strategy

The biotransformation of menthol to this compound is achieved through the cultivation of Aspergillus niger in a suitable nutrient medium, followed by the introduction of the menthol substrate. The fungal mycelia, expressing cytochrome P450 enzymes, catalyze the insertion of a hydroxyl group at the C-7 position of the p-menthane skeleton. The biotransformation is typically carried out over several days, after which the product is extracted from the culture medium and purified for analysis. Optimization of various parameters, including pH, temperature, incubation time, and substrate concentration, is crucial for maximizing the yield and selectivity of the desired product.

Data Presentation

Table 1: Reported Biotransformation of Menthol by Various Microorganisms

MicroorganismMenthol IsomerMajor Hydroxylation SitesProduct(s)Conversion (%)Reference
Aspergillus niger(+)-MentholC-7(+)-7-hydroxymentholNot specified[1]
Aspergillus niger(-)-MentholC-8, C-9(-)-8-hydroxymenthol, (-)-9-hydroxymentholNot specified[1]
Cephalosporium aphidicola(-)-MentholC-7, C-9Dihydroxy derivativesNot specified[1]
Spodoptera litura larvae(-)-MentholC-7(-)-7-hydroxymenthol86-90%[1]
Spodoptera litura larvae(+)-MentholC-7(+)-7-hydroxymenthol86-90%[1]

Table 2: Recommended Culture Conditions for Aspergillus niger

ParameterRecommended ValueNotes
Temperature25-30°COptimal for growth and enzymatic activity.
pH5.5 - 6.5Maintain with a suitable buffer.
Agitation120-150 rpmFor submerged liquid cultures to ensure aeration.
Incubation Time7-10 daysMonitor product formation over time.
Menthol Concentration0.1 - 0.5 g/LHigher concentrations may be toxic to the fungus.

Experimental Protocols

Materials and Reagents
  • Aspergillus niger strain (a strain known for terpene hydroxylation is recommended)

  • (-)-Menthol or (+)-Menthol (substrate)

  • Potato Dextrose Agar (PDA) for fungal culture maintenance

  • Potato Dextrose Broth (PDB) for liquid culture

  • Composition of PDA (per liter):

    • Potato infusion: 200 g

    • Dextrose: 20 g

    • Agar: 15 g

    • Distilled water: to 1 L

  • Composition of PDB (per liter):

    • Potato infusion: 200 g

    • Dextrose: 20 g

    • Distilled water: to 1 L

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Glassware: Erlenmeyer flasks, petri dishes, separatory funnel

  • Incubator shaker

  • Rotary evaporator

  • Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol 1: Inoculum Preparation
  • Prepare sterile Potato Dextrose Agar (PDA) plates.

  • Inoculate the center of the PDA plates with a small amount of Aspergillus niger mycelia or spores from a stock culture.

  • Incubate the plates at 28°C for 5-7 days, or until significant sporulation is observed.

  • Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to a mature plate and gently scraping the surface with a sterile loop.

  • Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10^7 spores/mL.

Protocol 2: Biotransformation of Menthol
  • Prepare 100 mL of sterile Potato Dextrose Broth (PDB) in 250 mL Erlenmeyer flasks.

  • Inoculate each flask with 1 mL of the prepared Aspergillus niger spore suspension.

  • Incubate the flasks at 28°C in an incubator shaker at 150 rpm for 48-72 hours to allow for mycelial growth.

  • Prepare a stock solution of menthol in ethanol (e.g., 10 g/L).

  • Add the menthol stock solution to the fungal culture to a final concentration of 0.2 g/L. A control flask with the fungal culture and only ethanol should also be prepared.

  • Continue the incubation under the same conditions for another 7-10 days. Samples can be taken periodically to monitor the progress of the reaction.

Protocol 3: Extraction and Analysis of this compound
  • After the incubation period, separate the fungal biomass from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract using a rotary evaporator at 40°C.

  • Analyze the crude extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the biotransformation products.

  • Compare the retention times and mass spectra of the products with authentic standards if available.

Visualizations

Biochemical Pathway of Menthol Hydroxylation

Menthol_Hydroxylation Menthol Menthol P450 Cytochrome P450 Monooxygenase (Fungal Enzyme) Menthol->P450 Product This compound P450->Product NADP NADP+ P450->NADP H2O H₂O P450->H2O NADPH NADPH + H+ NADPH->P450 O2 O₂ O2->P450

Caption: Cytochrome P450-catalyzed hydroxylation of menthol.

Experimental Workflow

Biotransformation_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis Culture Aspergillus niger Culture Inoculum Spore Suspension (1x10⁷ spores/mL) Culture->Inoculum Liquid_Culture Submerged Culture in PDB (48-72h, 28°C, 150 rpm) Inoculum->Liquid_Culture Add_Menthol Add Menthol Substrate (0.2 g/L) Liquid_Culture->Add_Menthol Incubation Incubation (7-10 days, 28°C, 150 rpm) Add_Menthol->Incubation Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Analysis GC-MS Analysis Concentration->Analysis

Caption: Workflow for menthol biotransformation and analysis.

Troubleshooting and Optimization

  • Low Yield: If the yield of this compound is low, consider optimizing the substrate concentration, as higher levels can be inhibitory. The incubation time can also be extended, with periodic monitoring of product formation. Different strains of A. niger may exhibit varying hydroxylating efficiencies.

  • Low Selectivity: The formation of multiple hydroxylated isomers is common. To improve selectivity for the C-7 position, screening different fungal species or strains may be necessary. Modifying culture conditions such as pH and temperature can also influence enzyme selectivity.

  • No Product Formation: Ensure the viability of the fungal culture and the sterility of the medium. Confirm that the incubation conditions are optimal for the growth of A. niger. The absence of product could also be due to the degradation of the substrate or product.

This protocol provides a foundational method for the biotransformation of menthol to this compound. Researchers are encouraged to adapt and optimize these procedures to suit their specific experimental goals and available resources.

References

Application Notes and Protocols for the Use of p-Menthan-7-ol in Fragrance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of p-Menthan-7-ol, a versatile monoterpene alcohol, in the development of new fragrance compositions. This document outlines its olfactory properties, synthesis, analytical methods, and application in various consumer products, supported by experimental protocols and quantitative data.

Introduction to this compound

This compound (also known as 4-isopropylcyclohexylmethanol) is a fragrance ingredient valued for its fresh, soft, and clean floral scent, often reminiscent of magnolia, tuberose, and muguet (lily of the valley).[1][2] It is found in nature in plants such as Perilla frutescens and Artemisia asiatica.[1][2] The commercial product is typically a mixture of cis and trans isomers, with the ratio significantly influencing the final odor profile. A higher concentration of the cis-isomer is associated with a more desirable, natural, and strong muguet fragrance.[3]

Physicochemical and Olfactory Properties

This compound is a clear, colorless liquid with a floral aroma. Its properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₂₀O[4]
Molecular Weight156.26 g/mol [4]
Boiling Point114 °C @ 11 Torr[5]
Density0.9332 g/cm³ @ 20 °C[5]
Water SolubilityPractically insoluble[5]
Odor DescriptionFresh, soft, clean, floral, magnolia, tuberose, muguet[1][6]

Quantitative Data for Fragrance Formulation

Recommended Use Levels

The following table provides recommended maximum use levels for this compound in various product categories as per the International Fragrance Association (IFRA) standards.

Product CategoryMaximum Use Level (%)
Fine Fragrance4.7
Cosmetics (e.g., creams, lotions)1.2
Soaps0.39
Shampoos0.39
Fabric Care1.1
Household Cleaners and DetergentsRecommended up to 20% in the fragrance oil

Source: Adapted from IFRA Standards and industry publications.[2]

Example Fragrance Formulations

The following formulations, adapted from patent literature, demonstrate the application of this compound (with a high cis-isomer content) to achieve a muguet fragrance profile.

Table 1: Muguet Fragrance Formulation for a Perfume

IngredientParts (w/w)
This compound (>93% cis)66
Methyl dihydrojasmonate120
Linalool26
cis-Jasmone 10%65
Bergamot oil20
Damascenone 10%20
Cardamom oil 10%10
cis-3-hexenol 10%2
Dipropylene Glycol (DPG)1

Source: Adapted from Firmenich flowery composition.[2]

Table 2: Green Floral Muguet Fragrance in a Cosmetic Cream

IngredientParts (w/w)
This compound (>93% cis)10
Hedione® (Methyl dihydrojasmonate)25
Lilial®15
Lyral®10
Benzyl acetate8
Phenethyl alcohol7
Terpineol5
Indole 10%2
Galaxolide® 50%18

Source: Adapted from patent literature.

Experimental Protocols

Synthesis of this compound

4.1.1. Chemical Synthesis: Hydrogenation of Cuminaldehyde

This protocol describes a general procedure for the synthesis of this compound via the catalytic hydrogenation of cuminaldehyde.

Materials:

  • Cuminaldehyde

  • Hydrogen gas

  • Catalyst (e.g., Nickel, Palladium on Carbon)

  • Solvent (e.g., Ethanol, Isopropanol)

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the high-pressure reactor with cuminaldehyde, solvent, and the hydrogenation catalyst.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reactor to the target temperature and maintain stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by fractional distillation.

4.1.2. Biotechnological Synthesis: Biotransformation of Menthol

This protocol outlines the biotransformation of menthol to cis-p-Menthan-7-ol using Aspergillus niger.

Materials:

  • Aspergillus niger culture

  • Suitable growth medium (e.g., Potato Dextrose Agar)

  • Menthol (substrate)

  • Solvent for extraction (e.g., Diethyl ether)

  • Shaker incubator

Procedure:

  • Inoculate Aspergillus niger onto the surface of the growth medium in a suitable flask.

  • Incubate the culture until sporulation is observed.

  • Add a known amount of menthol to the sporulated surface culture.

  • Continue incubation for a set period (e.g., 7 days) to allow for biotransformation.

  • Extract the culture medium with a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Analyze the product composition using GC-MS to identify and quantify cis-p-Menthan-7-ol.

Analytical Method: GC-MS Analysis of this compound Isomers

This protocol provides a general method for the separation and quantification of cis- and trans-p-Menthan-7-ol isomers in a fragrance oil.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Dilute the fragrance oil containing this compound in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 5 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: Inject the prepared sample into the GC-MS. Identify the cis- and trans-p-Menthan-7-ol peaks based on their retention times and mass spectra. Quantify the isomers using an internal or external standard method.

Sensory Evaluation Protocol

This protocol describes a basic sensory panel evaluation to assess the olfactory characteristics of fragrance compositions containing this compound.

Materials:

  • Fragrance compositions to be tested.

  • Odor-free smelling strips.

  • Panel of trained sensory assessors.

  • Evaluation booths with controlled environment (odor-free, neutral lighting).

Procedure:

  • Dip smelling strips into the fragrance compositions and allow the solvent to evaporate for a few seconds.

  • Present the smelling strips to the panelists in a randomized and blind manner.

  • Ask panelists to evaluate the samples based on predefined attributes such as:

    • Odor intensity (on a scale, e.g., 1-9).

    • Hedonic tone (pleasantness, on a scale, e.g., -4 to +4).

    • Odor description (panelists provide descriptive terms).

  • Collect and analyze the data statistically to determine the sensory profile of each fragrance.

Stability Testing of this compound in a Cosmetic Emulsion

This protocol outlines a general procedure for assessing the stability of a fragrance containing this compound in a cosmetic base.

Materials:

  • Cosmetic emulsion base.

  • Fragrance oil containing this compound.

  • Storage containers.

  • Ovens and refrigerators for controlled temperature storage.

  • Instrumentation for analysis (pH meter, viscometer, GC-MS).

Procedure:

  • Incorporate the fragrance oil into the cosmetic emulsion base at the desired concentration.

  • Package the final product in the intended consumer packaging.

  • Store samples under various conditions:

    • Accelerated conditions: e.g., 40°C, 45°C.

    • Real-time conditions: e.g., 25°C.

    • Cycling conditions: e.g., alternating between -10°C and 25°C.

  • At specified time points (e.g., 1, 2, 3 months for accelerated; 6, 12, 24 months for real-time), evaluate the samples for:

    • Physical properties: Color, odor, appearance, pH, and viscosity.

    • Chemical stability: Concentration of this compound using GC-MS to assess degradation.

    • Packaging compatibility: Any changes to the packaging material.

Visualizations

Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Odorant Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Activates Cl_ion Cl_channel->Cl_ion Efflux Depolarization Depolarization (Action Potential) Cl_ion->Depolarization Causes Brain Signal to Brain Depolarization->Brain

Caption: General olfactory signal transduction cascade.

Experimental Workflow for Fragrance Development

Fragrance_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_formulation Formulation & Evaluation cluster_application Application & Stability Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Analysis GC-MS Analysis (Isomer Ratio) Purification->Analysis Formulation Fragrance Formulation Analysis->Formulation Sensory_Eval Sensory Panel Evaluation Formulation->Sensory_Eval Sensory_Eval->Formulation Optimization Product_Incorp Incorporation into Product Base Sensory_Eval->Product_Incorp Stability_Test Stability Testing Product_Incorp->Stability_Test Final_Product Final Fragranced Product Stability_Test->Final_Product

Caption: Workflow for developing a new fragrance.

Impact of Isomer Ratio on Odor Profile

Isomer_Odor_Relationship cluster_isomers This compound Isomers cluster_odor Resulting Odor Profile High_Cis High cis-Isomer Ratio (>90%) Muguet Clean, Fresh, Strong Muguet (Lily of the Valley) High_Cis->Muguet High_Trans Higher trans-Isomer Ratio Floral_Cumin Floral with Cumin-like Off-notes High_Trans->Floral_Cumin

Caption: Relationship between isomer ratio and odor.

Odorant Receptor Interaction

The specific human odorant receptor(s) that bind to this compound to elicit its characteristic floral scent have not yet been definitively identified in publicly available literature. The process of "deorphanizing" olfactory receptors—matching them to their activating ligands—is an ongoing area of research. However, it is known that the perception of odors is initiated by the binding of volatile molecules to G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons, as depicted in the signaling pathway diagram above. Future research, potentially using high-throughput screening of expressed olfactory receptors, will be necessary to identify the specific receptor(s) for this compound and to understand the molecular basis for the different odor perceptions of its cis and trans isomers.

Safety and Regulatory Information

This compound is classified as causing skin irritation and serious eye irritation. It is also considered harmful to aquatic life.[7] Appropriate personal protective equipment should be worn when handling the neat material. All use of this compound in consumer products must comply with the standards set by the International Fragrance Association (IFRA) and other relevant regional regulatory bodies.

These application notes are intended to provide a starting point for the use of this compound in fragrance development. Researchers are encouraged to adapt and optimize the provided protocols for their specific applications.

References

Application Note: Quantification of p-Menthan-7-ol in Essential Oil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthan-7-ol is a monoterpenoid alcohol that contributes to the characteristic aroma of various essential oils and is valued in the fragrance and flavor industries.[1][2] Its potential biological activities also make it a compound of interest for pharmaceutical and nutraceutical research. Accurate quantification of this compound in essential oil samples is crucial for quality control, standardization, and ensuring the desired aromatic profile or therapeutic dosage. This application note provides a detailed protocol for the quantification of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely accepted and reliable analytical technique for volatile and semi-volatile compounds.

Principle of the Method

Gas chromatography (GC) separates volatile components of a sample based on their boiling points and affinities for the stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer (MS), which ionizes them, typically using electron impact (EI). The resulting charged fragments are sorted by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries. For quantification, a calibration curve is generated using standards of known concentrations, and the concentration of this compound in the sample is determined by comparing its peak area to this curve.

Data Presentation

While this compound is a known constituent of certain essential oils, such as those from Perilla frutescens and Artemisia asiatica, specific quantitative data in publicly available literature is limited.[1][2] For the purpose of this application note, a hypothetical data table is presented to illustrate how quantitative results should be structured. It is crucial for researchers to generate their own data based on the specific essential oil samples being analyzed.

A related compound, p-Cymen-7-ol, has been quantified at 3.5% in the essential oil of Artemisia fragrans. This information is provided for context and to highlight a structurally similar compound that may be encountered during analysis.

Table 1: Hypothetical Quantitative Data for this compound in Essential Oil Samples

Essential Oil SampleThis compound Concentration (mg/mL)Relative Percentage (%)
Perilla frutescens (Sample A)1.250.13%
Perilla frutescens (Sample B)1.890.19%
Artemisia asiatica (Sample C)0.870.09%
Commercial Blend "Floral Fresh"3.120.31%

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantitative analysis of this compound in essential oil samples by GC-MS.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): e.g., Tetradecane or other suitable n-alkane not present in the sample

  • Solvent: Hexane or Ethyl Acetate (GC grade)

  • Essential oil samples

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Autosampler vials (2 mL) with caps and septa

  • Syringe filters (0.45 µm)

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Data acquisition and processing software

Preparation of Standard Solutions
  • Stock Standard Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover the expected concentration range in the essential oil samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add a constant amount of the internal standard stock solution to achieve a final IS concentration of 10 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the internal standard stock solution to achieve a final concentration of 10 µg/mL.

  • Bring the solution to volume with hexane and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

GC-MS Parameters

The following are typical GC-MS parameters and may need to be optimized for the specific instrument and column used.

ParameterValue
GC Inlet
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Inlet Temperature250 °C
Oven Temperature Program
Initial Temperature60 °C, hold for 2 min
Ramp Rate5 °C/min to 240 °C
Final Hold Time5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-400 amu
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. Characteristic ions for this compound should be determined from the full scan mass spectrum of the standard.

Data Analysis and Quantification
  • Identify the this compound peak in the chromatograms of the standards and samples based on its retention time and mass spectrum.

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the response ratio (Peak Area of this compound / Peak Area of Internal Standard).

  • Construct a calibration curve by plotting the response ratio versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the prepared sample solution from the calibration curve.

  • Calculate the final concentration of this compound in the original essential oil sample, taking into account the initial weight and dilution factor.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

  • Linearity: Assess the linear relationship between the concentration and the detector response over the intended analytical range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of added this compound (spike recovery).

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing replicate samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Specificity: Ensure that the method can accurately quantify this compound in the presence of other components in the essential oil matrix.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the quantification process.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation StandardPrep Standard Preparation GCMS GC-MS Analysis StandardPrep->GCMS SamplePrep Sample Preparation SamplePrep->GCMS PeakID Peak Identification & Integration GCMS->PeakID Calibration Calibration Curve Construction PeakID->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs EssentialOil Essential Oil Sample Extraction Dilution & Spiking EssentialOil->Extraction Standard This compound Standard Standard->Extraction IS Internal Standard IS->Extraction Separation GC Separation Extraction->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Concentration Concentration of this compound Chromatogram->Concentration MassSpectrum->Concentration

Caption: Logical relationships in the analytical process.

References

Application Notes and Protocols for the Synthesis and Biological Screening of p-Menthan-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of p-menthan-7-ol derivatives and the subsequent screening for their biological activities. The protocols outlined below are intended to serve as a foundational resource for the discovery and development of novel therapeutic agents derived from this versatile monoterpenoid scaffold.

Synthesis of this compound Derivatives

The hydroxyl group at the C-7 position of the p-menthane skeleton offers a prime site for chemical modification, allowing for the synthesis of a diverse library of derivatives, primarily through esterification and etherification.

General Protocol for Esterification of this compound

This protocol describes a general method for the synthesis of this compound esters via reaction with acyl chlorides. This method is adaptable for the synthesis of a variety of ester derivatives by selecting the appropriate acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Triethylamine (TEA) or pyridine as a base

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add triethylamine or pyridine (1.1 to 1.5 equivalents) to the solution and cool the mixture in an ice bath.

  • Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound ester.

  • Characterization: Confirm the structure of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

General Protocol for Williamson Ether Synthesis of this compound Ethers

This protocol outlines the synthesis of this compound ethers by reacting the corresponding alkoxide with an alkyl halide.

Materials:

  • This compound

  • Strong base (e.g., sodium hydride (NaH), sodium metal)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated ammonium chloride solution

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

  • Formation of Alkoxide: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF or DMF. To this suspension, add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (indicating complete formation of the alkoxide), add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring and Completion: Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Characterization: Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the crude ether by column chromatography and characterize the final product by spectroscopic methods.

Biological Activity Screening Protocols

A critical step in the drug discovery pipeline is the screening of synthesized derivatives for their biological activities. The following are detailed protocols for assessing cytotoxic, anti-inflammatory, and antimicrobial properties.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Microplate reader

Experimental Protocol:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the potential of the derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production. Calculate the IC₅₀ values.

Antimicrobial Activity Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole)

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of the this compound derivatives in the broth.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that prevents any growth on the subculture is the MBC/MFC.

Data Presentation

Quantitative data from the biological activity screenings should be summarized in clear and concise tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundDerivative TypeCell LineIC₅₀ (µM) ± SD
p-M-7-OAc Acetate EsterMCF-7Data
A549Data
HCT116Data
p-M-7-OBz Benzoate EsterMCF-7Data
A549Data
HCT116Data
p-M-7-OMe Methyl EtherMCF-7Data
A549Data
HCT116Data
Doxorubicin Positive ControlMCF-7Data
A549Data
HCT116Data

Data to be filled with experimental results.

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundDerivative TypeAssayIC₅₀ (µM) ± SD
p-M-7-OAc Acetate EsterNO Inhibition (RAW 264.7)Data
p-M-7-OBz Benzoate EsterNO Inhibition (RAW 264.7)Data
p-M-7-OMe Methyl EtherNO Inhibition (RAW 264.7)Data
Dexamethasone Positive ControlNO Inhibition (RAW 264.7)Data

Data to be filled with experimental results.

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
p-M-7-OAc Acetate EsterDataDataData
p-M-7-OBz Benzoate EsterDataDataData
p-M-7-OMe Methyl EtherDataDataData
Ciprofloxacin Positive ControlDataDataN/A
Fluconazole Positive ControlN/AN/AData

Data to be filled with experimental results.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis p_menthanol This compound esterification Esterification p_menthanol->esterification etherification Williamson Ether Synthesis p_menthanol->etherification purification Purification (Column Chromatography) esterification->purification etherification->purification derivatives This compound Derivatives Library characterization Characterization (NMR, MS, IR) derivatives->characterization purification->derivatives derivatives2 characterization->derivatives2 cytotoxicity Cytotoxicity Assay (MTT) ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory Anti-inflammatory Assay (NO Inhibition) anti_inflammatory->ic50 antimicrobial Antimicrobial Assay (MIC Determination) mic MIC Determination antimicrobial->mic derivatives2->cytotoxicity derivatives2->anti_inflammatory derivatives2->antimicrobial sar Structure-Activity Relationship (SAR) ic50->sar mic->sar p53_pathway cluster_cell Cancer Cell p_menthanol_der This compound Derivative stress Cellular Stress p_menthanol_der->stress mdm2 MDM2 p_menthanol_der->mdm2 Inhibition p53_activation p53 Activation stress->p53_activation p21 p21 p53_activation->p21 bax Bax p53_activation->bax mdm2->p53_activation Inhibition cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis nfkb_pathway cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation p_menthanol_der This compound Derivative p_menthanol_der->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->pro_inflammatory Transcription membrane_disruption p_menthanol_der This compound Derivative insertion Insertion into Membrane p_menthanol_der->insertion bacterial_membrane Bacterial Cell Membrane (Phospholipid Bilayer) disruption Membrane Disruption (Increased Fluidity & Permeability) bacterial_membrane->disruption insertion->bacterial_membrane leakage Leakage of Intracellular Contents (Ions, ATP, etc.) disruption->leakage cell_death Bacterial Cell Death leakage->cell_death

Troubleshooting & Optimization

Technical Support Center: Optimizing the Stereoselective Synthesis of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the stereoselective synthesis of p-Menthan-7-ol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is stereoselectivity important in its synthesis?

A1: this compound is a monoterpenoid alcohol valued in the fragrance industry for its fresh, floral odor, reminiscent of magnolia and lily-of-the-valley (muguet).[1][2] It exists as two primary stereoisomers: cis and trans. The cis-isomer is predominantly responsible for the desirable muguet fragrance, making high stereoselectivity in its synthesis crucial for producing high-quality fragrance ingredients.[3][4] Commercial products typically contain a higher ratio of the cis isomer (60-80%).[1][4]

Q2: What are the common starting materials for the synthesis of this compound?

A2: Common precursors for the synthesis of p-menthane derivatives include limonene, pulegone, and substituted cyclohexanones like 4-isopropylcyclohexanone.[5][6][7] The choice of starting material often dictates the synthetic strategy and the challenges in controlling stereoselectivity. For instance, a highly stereoselective route involves the hydrocyanation of a 4-alkylcyclohexanone followed by reduction.[5][8]

Q3: How can I effectively monitor the reaction progress and stereoisomer ratio?

A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products. For quantitative analysis of the cis/trans isomer ratio, Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques.[9][10]

Q4: What are the primary methods for purifying this compound isomers?

A4: The separation of cis and trans isomers is typically achieved through column chromatography on silica gel.[10] Careful selection of the mobile phase is critical for good separation. Fractional distillation under reduced pressure and recrystallization can also be employed, particularly if there are significant differences in the boiling or melting points of the isomers.[10]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (High percentage of undesired trans-isomer)
Possible CauseSuggested Solution
Suboptimal Reaction Temperature Temperature can significantly influence the stereochemical outcome. Systematically vary the reaction temperature (e.g., -78°C, 0°C, room temperature) to find the optimal condition for maximizing the cis isomer.
Incorrect Choice of Reagents The choice of reducing agent for converting the intermediate (e.g., a cyanohydrin or ketone) to the alcohol is critical. Screen different reducing agents (e.g., LiAlH₄, NaBH₄, DIBAL-H) as their steric bulk and reaction mechanisms can favor the formation of different isomers.
Ineffective Catalyst In enzyme-catalyzed reactions, such as the hydrocyanation step using (R)-hydroxynitrile lyase (MeHNL), the catalyst's activity is paramount. Ensure the enzyme is of high quality and stored correctly. Consider using a fresh batch of the catalyst.[5][8]
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Experiment with a range of solvents (e.g., THF, Diethyl Ether, Toluene) to optimize diastereoselectivity.
Issue 2: Poor Separation of cis and trans Isomers During Column Chromatography
Possible CauseSuggested Solution
Incorrect Mobile Phase Polarity If the isomers co-elute, the mobile phase may be too polar. If they do not move from the baseline, it may be too nonpolar. Use TLC to systematically test various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that provides a clear separation (difference in Rf values) between the two spots.[10]
Improperly Packed Column Air bubbles, cracks, or an uneven surface in the silica gel bed can lead to band broadening and poor separation. Ensure the column is packed uniformly using a slurry method and that the column is never allowed to run dry.
Sample Overload Loading too much crude product onto the column will exceed its separation capacity, resulting in overlapping fractions. As a rule of thumb, the amount of sample should be about 1-5% of the weight of the stationary phase.
Inappropriate Column Dimensions A long, thin column generally provides better resolution than a short, wide one. If separation is challenging, consider using a longer column or a stationary phase with a smaller particle size.

Quantitative Data Summary

The stereoselectivity of key reaction steps is crucial for an efficient synthesis. The following table summarizes reported data for relevant transformations.

Reaction StepStarting MaterialCatalyst/ReagentDiastereomeric Excess (d.e.) of cis-isomerReference
HCN Addition4-(1-methylvinyl)cyclohexanoneMeHNL≥ 96%[8]
HCN Addition4-isopropylcyclohexanoneMeHNL≥ 96%[5]

Experimental Protocols

Protocol: Stereoselective Synthesis of cis-p-Menthan-7-ol from 4-isopropylcyclohexanone

This protocol is based on a two-step process involving a highly diastereoselective enzymatic hydrocyanation followed by the reduction of the nitrile group.[5][8]

Step 1: MeHNL-catalyzed HCN Addition to 4-isopropylcyclohexanone

  • Reaction Setup: In a well-ventilated fume hood, add a solution of 4-isopropylcyclohexanone in a suitable buffer (e.g., citrate buffer, pH optimized for the enzyme) to a reaction vessel.

  • Enzyme Addition: Add the (R)-hydroxynitrile lyase (MeHNL) enzyme to the solution. Cool the mixture to the optimal temperature for the enzyme (typically between 0 and 25 °C).

  • HCN Addition: Slowly add a source of hydrogen cyanide (HCN) to the stirred reaction mixture. Extreme caution is required when handling HCN. An in-situ source of HCN (e.g., KCN/acid) is a safer alternative.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting ketone is consumed.

  • Workup: Once the reaction is complete, extract the cyanohydrin product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Reduction of the Cyanohydrin to cis-p-Menthan-7-ol

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), prepare a suspension of a reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or Diethyl Ether). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the cyanohydrin from Step 1 in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure cis-p-Menthan-7-ol.

Visualizations

G cluster_workflow Synthesis Workflow start Start: 4-isopropylcyclohexanone step1 Step 1: Stereoselective HCN Addition start->step1 MeHNL catalyst HCN intermediate Intermediate: cis-Cyanohydrin step1->intermediate step2 Step 2: Reduction of Cyano Group intermediate->step2 LiAlH₄ workup Workup & Purification (Column Chromatography) step2->workup end Final Product: cis-p-Menthan-7-ol workup->end

Caption: Experimental workflow for the synthesis of cis-p-Menthan-7-ol.

G cluster_troubleshooting Troubleshooting: Poor Diastereoselectivity problem Problem: Low cis:trans Ratio q1 Is reaction temperature optimized? problem->q1 a1_no Vary temperature (e.g., -78°C, 0°C, RT) q1->a1_no No q2 Is catalyst activity confirmed? q1->q2 Yes a1_yes Screen different reducing agents (e.g., NaBH₄, DIBAL-H) a2_yes Consider solvent effects (e.g., THF, Toluene) a1_yes->a2_yes q2->a1_yes Yes a2_no Use a fresh batch of high-quality enzyme/catalyst q2->a2_no No

Caption: Troubleshooting flowchart for poor diastereoselectivity.

References

Technical Support Center: Challenges in the Separation of p-Menthan-7-ol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of p-Menthan-7-ol diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound diastereomers?

A1: The primary challenge lies in the subtle structural differences between the cis and trans diastereomers of this compound. These small variations in their three-dimensional orientation result in very similar physicochemical properties, such as polarity and volatility. Consequently, achieving baseline separation requires highly selective chromatographic conditions. Common difficulties include poor resolution, co-elution, and peak tailing.

Q2: Which chromatographic techniques are most effective for separating this compound diastereomers?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.[1] Supercritical Fluid Chromatography (SFC) is also a viable, albeit less common, option. The choice of technique often depends on the available instrumentation and the desired scale of separation (analytical versus preparative). For GC, chiral capillary columns are often necessary to achieve adequate separation.[2] In HPLC, both normal-phase and reversed-phase chromatography can be effective, with the selection of the stationary phase being a critical factor.[1]

Q3: Is it necessary to use a chiral column to separate this compound diastereomers?

A3: While this compound itself has chiral centers, the primary separation challenge is typically between the cis and trans diastereomers. Diastereomers have different physical properties and can often be separated on achiral stationary phases.[3] However, because the physicochemical differences can be minimal, a chiral stationary phase often provides the necessary selectivity for baseline resolution, especially in gas chromatography.[4][5] Chiral columns, such as those with cyclodextrin-based stationary phases, are frequently used for the separation of terpene alcohol isomers.[3][6]

Q4: How can I confirm the identity of the separated cis and trans isomer peaks?

A4: The most definitive method for peak identification is to use authenticated reference standards for both the cis and trans isomers of this compound. By injecting each standard individually, you can assign the retention times to the corresponding isomer. If standards are unavailable, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS) can be used to elucidate the structure of the separated fractions. In many cases, the relative abundance of the isomers in a commercial mixture can also provide a clue, as the cis isomer is often predominant.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Diastereomer Peaks

Question: My chromatogram shows a single broad peak or two heavily overlapping peaks for the this compound diastereomers. How can I improve the resolution?

Answer: Poor resolution is a common challenge and can be addressed by systematically optimizing your chromatographic conditions.

  • Gas Chromatography (GC) Troubleshooting:

    • Inappropriate Column: The stationary phase may not be selective enough.

      • Solution: Utilize a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., β-cyclodextrin).[4][5] These columns are known to be effective for separating terpene isomers.[3][6]

    • Suboptimal Temperature Program: The oven temperature program may not be optimized.

      • Solution: Decrease the temperature ramp rate to increase the interaction time of the analytes with the stationary phase. A slower ramp can often improve the separation of closely eluting compounds. Also, optimizing the initial and final hold times can be beneficial.

    • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate may be too high or too low.

      • Solution: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the best efficiency for your column dimensions.

  • High-Performance Liquid Chromatography (HPLC) Troubleshooting:

    • Suboptimal Mobile Phase Composition: The mobile phase may not have the correct solvent strength or selectivity.

      • Solution (Normal Phase): Adjust the ratio of the non-polar and polar solvents (e.g., hexane and isopropanol/ethyl acetate). Small, incremental changes in the percentage of the polar modifier can have a significant impact on resolution.

      • Solution (Reversed Phase): Modify the ratio of the aqueous and organic phases (e.g., water and acetonitrile/methanol). Also, consider the effect of pH if your mobile phase is buffered, as it can influence the interaction with the stationary phase.

    • Inappropriate Stationary Phase: The column chemistry may not be suitable.

      • Solution: Screen different stationary phases. For normal phase, a standard silica column is a good starting point. For reversed-phase, C18 and Phenyl columns can offer different selectivities.[7]

    • Temperature Effects: Column temperature can influence selectivity.

      • Solution: Experiment with different column temperatures (e.g., 25°C, 40°C, 60°C). An increase in temperature can sometimes improve peak shape and resolution.[8]

Issue 2: Peak Tailing

Question: The peaks for my this compound diastereomers are asymmetrical with a pronounced tail. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system.

  • GC Troubleshooting:

    • Active Sites in the Inlet or Column: Exposed silanol groups in the injector liner or at the head of the column can lead to undesirable interactions with the hydroxyl group of this compound.

      • Solution: Use a deactivated inlet liner and ensure the column is properly installed. If the column has been in use for some time, trimming a small portion (e.g., 10-20 cm) from the inlet side can remove active sites that have developed.

    • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.

      • Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this is ineffective, trimming the column is recommended.

  • HPLC Troubleshooting:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based reversed-phase columns can interact with the polar hydroxyl group of this compound.

      • Solution: Use a modern, high-purity, end-capped column. Alternatively, adding a small amount of a competitive base, like triethylamine, to the mobile phase can help to mask these active sites. Adjusting the mobile phase pH to suppress the ionization of silanol groups can also be effective.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the sample concentration or the injection volume.

    • Extra-column Dead Volume: Poorly fitted connections or excessive tubing length can cause peak broadening and tailing.

      • Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter and length.

Issue 3: Irreproducible Retention Times

Question: The retention times for my this compound diastereomers are shifting between runs. What could be the cause?

Answer: Fluctuations in retention times are typically due to instability in the chromatographic system.

  • GC Troubleshooting:

    • Inconsistent Carrier Gas Flow: Leaks or a faulty gas regulator can cause variations in the carrier gas flow rate.

      • Solution: Perform a leak check of the system. Ensure the gas regulator is providing a stable pressure.

    • Oven Temperature Fluctuations: An unstable oven temperature will directly impact retention times.

      • Solution: Verify the stability and accuracy of your GC oven's temperature control.

  • HPLC Troubleshooting:

    • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention.

      • Solution: Prepare the mobile phase carefully and consistently. Use a mobile phase degasser to prevent bubble formation.

    • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially with gradient elution.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention if a column oven is not used.

      • Solution: Use a column thermostat to maintain a constant and stable column temperature.[8]

Experimental Protocols

The following are suggested starting protocols for the separation of this compound diastereomers. Optimization will likely be required based on your specific instrumentation and sample.

Protocol 1: Gas Chromatography (GC) Method

This protocol is based on methods used for the separation of similar terpene alcohol isomers.[2]

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column:

    • Chiral Capillary Column: e.g., CycloSil-B or BGB-175 (or equivalent cyclodextrin-based stationary phase)[2]

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes

      • Ramp: 5°C/min to 220°C

      • Final Hold: Hold at 220°C for 5 minutes

    • Detector Temperature (FID): 250°C

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1 mg/mL.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method (Normal Phase)

This protocol is a general starting point for the normal-phase separation of diastereomers.[1]

  • Instrumentation:

    • HPLC system with a UV detector

  • Column:

    • Silica-based normal-phase column (e.g., bare silica)

    • Dimensions: 250 mm x 4.6 mm ID, 5 µm particle size

  • HPLC Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm (as this compound has no strong chromophore, detection at low UV may be necessary, or a refractive index detector could be used)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following tables provide representative data for the separation of cyclic terpene alcohol diastereomers, which can be used as a benchmark when developing a method for this compound. Actual values will vary depending on the specific experimental conditions.

Table 1: Representative GC Separation Parameters for Terpene Alcohol Diastereomers

ParameterValueReference
Column Type Chiral (Cyclodextrin-based)[2]
Typical Analysis Time 20 - 40 minutes[2]
Resolution (Rs) > 1.5 (for baseline separation)[9]
Limit of Quantification (LOQ) 20 - 80 µg/L[2]

Table 2: Representative HPLC Separation Parameters for Alcohol Diastereomers

ParameterValueReference
Column Type Normal Phase (Silica) or Reversed Phase (C18)[1]
Separation Factor (α) 1.1 - 1.3[1]
Resolution (Rs) 1.0 - 1.8[1]
Typical Flow Rate 0.8 - 1.5 mL/min[8]

Visualizations

TroubleshootingWorkflow start Start: Poor Separation of This compound Diastereomers problem Identify Problem: - Poor Resolution? - Peak Tailing? - Irreproducible Retention? start->problem resolution Poor Resolution problem->resolution Poor Resolution tailing Peak Tailing problem->tailing Tailing reproducibility Irreproducible Retention problem->reproducibility Irreproducible check_column Check Stationary Phase (GC: Chiral? HPLC: Silica/C18?) resolution->check_column optimize_mobile_phase Optimize Mobile Phase (GC: Temp Program, HPLC: Solvent Ratio) check_column->optimize_mobile_phase adjust_flow Adjust Flow Rate optimize_mobile_phase->adjust_flow end_node Achieved Separation adjust_flow->end_node check_active_sites Check for Active Sites (Deactivated liner? End-capped column?) tailing->check_active_sites check_overload Reduce Sample Concentration / Injection Volume check_active_sites->check_overload check_dead_volume Check for Dead Volume (Fittings, Tubing) check_overload->check_dead_volume check_dead_volume->end_node check_system_stability Check System Stability (Leaks, Temp Control) reproducibility->check_system_stability check_equilibration Ensure Proper Column Equilibration check_system_stability->check_equilibration check_mp_prep Consistent Mobile Phase Preparation check_equilibration->check_mp_prep check_mp_prep->end_node

Caption: Troubleshooting workflow for the separation of this compound diastereomers.

ExperimentalWorkflow start Start: this compound Diastereomer Mixture sample_prep Sample Preparation (Dilute in appropriate solvent) start->sample_prep method_selection Select Method (GC or HPLC) sample_prep->method_selection gc_method GC Method method_selection->gc_method GC hplc_method HPLC Method method_selection->hplc_method HPLC gc_column Select Chiral GC Column (e.g., Cyclodextrin-based) gc_method->gc_column gc_conditions Set GC Conditions (Injector, Oven Program, Detector) gc_column->gc_conditions gc_injection Inject Sample gc_conditions->gc_injection gc_analysis Data Acquisition & Analysis gc_injection->gc_analysis end_node Separated Diastereomers (Quantification & Identification) gc_analysis->end_node hplc_column Select Column (e.g., Silica or C18) hplc_method->hplc_column hplc_conditions Set HPLC Conditions (Mobile Phase, Flow Rate, Temp) hplc_column->hplc_conditions hplc_injection Inject Sample hplc_conditions->hplc_injection hplc_analysis Data Acquisition & Analysis hplc_injection->hplc_analysis hplc_analysis->end_node

Caption: General experimental workflow for separating this compound diastereomers.

References

Identification of byproducts in the synthesis of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of p-Menthan-7-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of this compound from limonene resulted in a significant amount of a more polar byproduct. What is it likely to be and how can I avoid it?

A1: The most common polar byproduct in the hydroboration-oxidation of limonene is a diol, specifically p-menthane-1,8-diol. This occurs when the hydroborating agent reacts with both the exocyclic and endocyclic double bonds of the limonene molecule.

Troubleshooting:

  • Choice of Hydroborating Agent: To minimize the formation of the diol, it is crucial to use a sterically hindered hydroborating agent that selectively reacts with the less sterically hindered exocyclic double bond of limonene. 9-Borabicyclo[3.3.1]nonane (9-BBN) is highly recommended for this purpose. Using borane (BH₃) itself will lead to a higher yield of the diol byproduct.[1]

  • Reaction Conditions: Ensure the reaction is carried out under optimal temperature and reaction time as specified in established protocols. Over-reaction or elevated temperatures can sometimes lead to reduced selectivity.

Q2: I am synthesizing this compound via the hydrogenation of cuminaldehyde and my final product shows impurities. What are the potential side products?

A2: Impurities in the hydrogenation of cuminaldehyde to this compound can arise from incomplete reaction or over-reduction. Potential byproducts include:

  • Unreacted Cuminaldehyde: The presence of the starting material indicates an incomplete reaction.

  • p-Cymene: Over-reduction of the aldehyde group to a methyl group can lead to the formation of p-cymene.

  • Isomeric Alcohols: Depending on the catalyst and reaction conditions, different isomers of the alcohol may be formed.

Troubleshooting:

  • Catalyst Selection and Activity: The choice of catalyst (e.g., Ruthenium on carbon) and its activity are critical.[2] Ensure the catalyst is not poisoned and is used in the correct loading.

  • Hydrogen Pressure and Temperature: Optimize the hydrogen pressure and reaction temperature. Insufficient pressure or temperature may lead to incomplete conversion, while excessive conditions can promote over-reduction to p-cymene.[3]

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time for complete conversion of the starting material without significant byproduct formation.

Q3: My synthesis from β-pinene is yielding unexpected saturated hydrocarbon byproducts. What could be the cause?

A3: The synthesis of this compound from β-pinene typically involves isomerization to other pinenes followed by hydrogenation. A common side reaction is the isomerization of β-pinene to α-pinene. Subsequent hydrogenation of both isomers can lead to the formation of cis- and trans-pinane as saturated hydrocarbon byproducts.[4]

Troubleshooting:

  • Isomerization Catalyst and Conditions: The selectivity of the initial isomerization step is crucial. Fine-tuning the catalyst and reaction conditions for this step can minimize the formation of unwanted isomers.

  • Hydrogenation Catalyst and Conditions: The subsequent hydrogenation step should be optimized to favor the formation of the desired alcohol over the complete saturation to pinane.

Q4: How can I quantify the ratio of cis to trans isomers of this compound in my final product?

A4: The commercial product of this compound is a mixture of cis and trans isomers, with the cis isomer typically being predominant (60-80%).[5][6] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for quantifying the ratio of these isomers.

Analytical Approach:

  • Use a suitable capillary GC column (e.g., a polar column like DB-WAX) to achieve baseline separation of the cis and trans isomers.

  • The relative peak areas of the two isomers in the chromatogram can be used to determine their ratio in the mixture.

  • For accurate quantification, it is recommended to use a validated method with established response factors for each isomer if available.

Data Presentation

Starting MaterialTarget ProductKey Byproduct(s)Typical Yield of Target ProductAnalytical Method for Identification
LimoneneThis compoundp-Menthane-1,8-diolHigh with 9-BBNGC-MS, NMR
CuminaldehydeThis compoundUnreacted Cuminaldehyde, p-CymeneHighGC-MS, NMR
β-PineneThis compoundα-Pinene, cis- and trans-PinaneVariableGC-MS, NMR

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

Objective: To separate and identify the components of the reaction mixture, including the desired this compound and any byproducts.

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). The concentration should be approximately 1 mg/mL.

    • If necessary, filter the sample to remove any particulate matter.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for general screening. For better separation of isomers, a polar column like DB-WAX can be used.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/minute.

      • Final hold: Hold at 240°C for 5 minutes.

    • Injector: Splitless mode, temperature 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a reference library (e.g., NIST, Wiley) to identify the compounds.

    • The mass spectrum of this compound is expected to show a molecular ion peak at m/z 156, with characteristic fragment ions corresponding to the loss of water (m/z 138) and other fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the structure of the main product and identify the structure of unknown byproducts.

Methodology:

  • Sample Preparation:

    • Isolate the byproduct of interest using a suitable chromatographic technique (e.g., column chromatography or preparative GC).

    • Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Instrumentation and Experiments:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons within the molecule, which is essential for the definitive structural elucidation of unknown byproducts.

  • Data Analysis:

    • Analyze the chemical shifts, coupling patterns, and correlations from the 1D and 2D NMR spectra to piece together the molecular structure.

    • For complex mixtures or for differentiating stereoisomers, the use of chiral shift reagents can be beneficial.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Reaction Monitoring & Workup cluster_analysis Byproduct Identification cluster_results Results Limonene Limonene ReactionMixture Crude Reaction Mixture Limonene->ReactionMixture Cuminaldehyde Cuminaldehyde Cuminaldehyde->ReactionMixture BetaPinene β-Pinene BetaPinene->ReactionMixture GCMS GC-MS Analysis ReactionMixture->GCMS Purification Byproduct Isolation (e.g., Chromatography) GCMS->Purification Suggests presence of byproducts NMR NMR Spectroscopy StructureElucidation Structure Elucidation NMR->StructureElucidation Purification->NMR IdentifiedByproducts Identified Byproducts StructureElucidation->IdentifiedByproducts ProcessOptimization Process Optimization IdentifiedByproducts->ProcessOptimization

Caption: Workflow for the identification of byproducts in this compound synthesis.

Limonene_Hydroboration_Byproduct cluster_reagents Reagents Limonene Limonene Intermediate Organoborane Intermediate Limonene->Intermediate Hydroboration pMenthan7ol This compound (Desired Product) Intermediate->pMenthan7ol Oxidation Diol p-Menthane-1,8-diol (Byproduct) Intermediate->Diol Oxidation SelectiveBorane Selective Hydroboration (e.g., 9-BBN) SelectiveBorane->Limonene Favors selective reaction NonSelectiveBorane Non-Selective Hydroboration (e.g., BH3) NonSelectiveBorane->Limonene Leads to diol formation Oxidation Oxidation (H2O2, NaOH)

Caption: Reaction pathway for the formation of this compound and a diol byproduct.

References

Technical Support Center: Synthesis of p-Menthan-7-ol via the Cuminaldehyde Route

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of p-Menthan-7-ol from cuminaldehyde. Our aim is to help improve the yield and purity of this important fragrance and pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for reducing cuminaldehyde to this compound?

A1: The most prevalent and effective methods for the reduction of cuminaldehyde (4-isopropylbenzaldehyde) to this compound (4-isopropylbenzyl alcohol) are catalytic hydrogenation and chemical reduction using hydride reagents such as sodium borohydride (NaBH₄).

Q2: What is the typical yield I can expect for this reaction?

A2: The yield of this compound is highly dependent on the chosen method, reaction conditions, and purity of the starting materials. With optimized protocols, yields can range from good to excellent. For instance, reduction with sodium borohydride in a suitable solvent system can often provide high yields.

Q3: I am observing a low yield of this compound. What are the potential causes?

A3: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and the formation of side products. Common issues include impure or wet reagents and solvents, improper reaction temperature, and inefficient work-up and purification. Refer to the troubleshooting guide for more specific scenarios.

Q4: Are there any common side reactions to be aware of during the reduction of cuminaldehyde?

A4: Potential side reactions include the formation of byproducts from impurities in the cuminaldehyde, or over-reduction under harsh catalytic hydrogenation conditions. With hydride reductions, incomplete quenching of the reducing agent can lead to issues during workup.

Q5: How can I effectively purify the final this compound product?

A5: Purification is typically achieved through a combination of aqueous work-up to remove inorganic salts and water-soluble impurities, followed by distillation or column chromatography to isolate the this compound from unreacted starting material and organic byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound from cuminaldehyde.

Scenario 1: Low or No Product Formation

Problem: After performing the reaction and work-up, analysis (e.g., by TLC or GC) shows a low yield of the desired this compound or a significant amount of unreacted cuminaldehyde.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Reducing Agent For NaBH₄ reductions, ensure the reagent is fresh and has been stored in a desiccator. For catalytic hydrogenation, verify the activity of the catalyst.
Presence of Water Use anhydrous solvents, especially for reactions sensitive to moisture. Dry all glassware thoroughly before use.
Incorrect Reaction Temperature Monitor and control the reaction temperature. Some reductions require cooling to prevent side reactions, while others may need gentle heating to proceed.
Insufficient Reaction Time Monitor the reaction progress using TLC or GC. Ensure the reaction is allowed to proceed to completion.
Scenario 2: Presence of Multiple Spots on TLC After Reaction

Problem: The crude reaction mixture shows multiple spots on a TLC plate, indicating the presence of impurities or byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Impure Starting Material Verify the purity of the cuminaldehyde before starting the reaction. Purify if necessary.
Side Reactions Adjust reaction conditions (e.g., lower the temperature, use a more selective reducing agent) to minimize the formation of byproducts.
Incomplete Reaction As in Scenario 1, ensure the reaction has gone to completion.
Degradation during Work-up Use mild work-up conditions. For example, use a buffered aqueous solution for quenching if the product is sensitive to pH changes.

Experimental Protocols

Protocol 1: Reduction of Cuminaldehyde using Sodium Borohydride (NaBH₄)

This protocol outlines a common method for the reduction of cuminaldehyde to this compound.

Materials:

  • Cuminaldehyde (4-isopropylbenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve cuminaldehyde (1.0 eq.) in a mixture of methanol and dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.0 - 1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 2M HCl until the pH is acidic.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data Summary (Illustrative)

ParameterValue
Cuminaldehyde10 g (0.067 mol)
Sodium Borohydride2.8 g (0.074 mol)
Methanol100 mL
Dichloromethane100 mL
Reaction Time2-4 hours
Expected Yield 85-95%
Protocol 2: Catalytic Hydrogenation of Cuminaldehyde

This protocol describes the reduction of cuminaldehyde using hydrogen gas and a catalyst.

Materials:

  • Cuminaldehyde

  • Palladium on carbon (Pd/C, 5-10%) or other suitable catalyst (e.g., Raney Nickel)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve cuminaldehyde (1.0 eq.) in a suitable solvent like ethanol.

  • Add the catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake or by analyzing samples via GC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify as needed.

Quantitative Data Summary (Illustrative)

ParameterValue
Cuminaldehyde10 g (0.067 mol)
5% Pd/C0.5 - 1.0 g
Solvent (Ethanol)150 mL
Hydrogen Pressure50 psi
Reaction Time4-8 hours
Expected Yield >90%

Visualizations

experimental_workflow cluster_reduction Reduction Step cluster_workup Work-up & Purification cuminaldehyde Cuminaldehyde reaction Reaction Mixture cuminaldehyde->reaction reducing_agent Reducing Agent (e.g., NaBH4 or H2/Catalyst) reducing_agent->reaction solvent Solvent solvent->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_reagents Check Purity/Activity of Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Review Work-up & Purification workup_ok Work-up Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No improve_workup Improve Work-up/Purification workup_ok->improve_workup No success Improved Yield workup_ok->success Yes replace_reagents->success optimize_conditions->success improve_workup->success

Caption: Troubleshooting logic for addressing low yield issues.

Stability testing of p-Menthan-7-ol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of p-Menthan-7-ol under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: this compound, a volatile monoterpenoid, is susceptible to degradation influenced by several factors. The most critical are:

  • Temperature: Elevated temperatures can accelerate degradation reactions and increase the rate of evaporation.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.[1]

  • pH: Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.[2]

  • Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.[1][2]

  • Humidity: High humidity can contribute to hydrolytic degradation, especially in the presence of acidic or basic catalysts.[3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, pure this compound should be stored in a cool, dark, and dry place. It is recommended to store it in airtight, amber glass vials with PTFE-lined caps at temperatures at or below 4°C. For extended storage, maintaining an inert atmosphere (e.g., by flushing with nitrogen or argon) can minimize oxidative degradation.

Q3: How can I monitor the degradation of this compound over time?

A3: A stability-indicating analytical method is crucial for monitoring degradation. Gas Chromatography with Mass Spectrometry (GC-MS) is a highly effective technique for separating and quantifying this compound from its potential degradation products.[4] Developing a validated GC-MS method allows for the accurate determination of the parent compound's concentration and the detection of any new peaks that may correspond to degradants.

Q4: What is a forced degradation study, and why is it necessary for this compound?

A4: A forced degradation study, or stress testing, involves intentionally exposing this compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, and intense light) to accelerate its degradation.[1][2][3] This is a critical step in developing a stability-indicating method as it helps to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Demonstrate the specificity of the analytical method in separating the active pharmaceutical ingredient (API) from its degradants.

The goal is typically to achieve 5-20% degradation of the active substance.[2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of this compound.

Problem Possible Causes Recommended Solutions
Loss of this compound in control samples at initial time point. Evaporation due to improper sealing of vials. Adsorption to the container surface.Ensure vials have tight-fitting caps with chemically inert liners (e.g., PTFE). Consider using silanized glass vials to minimize adsorption.
Inconsistent results between replicate samples. Non-homogeneous sample if stored as a solid at low temperatures. Inaccurate sample preparation. Contamination of the sample.Allow the sample to equilibrate to room temperature and vortex thoroughly before taking an aliquot. Review and standardize the sample preparation and dilution procedures. Use clean glassware and high-purity solvents.
No degradation observed under forced degradation conditions. The stress conditions are not harsh enough. The duration of the study is too short.Increase the temperature, concentration of acid/base/oxidizing agent, or the duration of light exposure.[2] A combination of stressors can also be applied.[2]
Excessive degradation (>50%) in forced degradation studies. The stress conditions are too aggressive.Reduce the temperature, concentration of the stressor, or the exposure time.[2] Perform time-point sampling to identify the optimal duration for achieving the target degradation of 5-20%.[3]
Appearance of unknown peaks in the chromatogram. These are likely degradation products. Contamination from the solvent, glassware, or storage container.Use a mass spectrometer (GC-MS) to identify the mass-to-charge ratio of the unknown peaks and propose potential structures.[4] Analyze a blank (solvent only) to rule out contamination.
Poor peak shape or resolution in GC analysis. Inappropriate GC column. Suboptimal temperature program. Co-elution of degradants with the parent peak.Use a GC column with a suitable stationary phase for separating volatile compounds. Optimize the oven temperature ramp rate to improve separation.[4] Adjust the carrier gas flow rate.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study of this compound.

Table 1: Forced Degradation of this compound under Different Stress Conditions

Stress ConditionDurationTemperature% this compound Remaining% DegradationNumber of Degradation Products
Control 7 days25°C99.80.20
Acidic (0.1 M HCl)24 hours60°C85.214.82
Basic (0.1 M NaOH)24 hours60°C90.59.51
Oxidative (3% H₂O₂)24 hours25°C82.117.93
Thermal 7 days80°C94.35.71
Photolytic (UV Light)7 days25°C91.78.32

Table 2: Stability of this compound under Long-Term Storage Conditions

Storage ConditionTime Point% this compound Remaining
25°C / 60% RH 0 months100.0
3 months98.5
6 months96.8
4°C / Ambient RH 0 months100.0
3 months99.8
6 months99.5
-20°C 0 months100.0
3 months99.9
6 months99.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Amber glass vials with PTFE-lined caps

  • Water bath or oven

  • UV light chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Control Sample: Transfer an aliquot of the stock solution to an amber vial and store it at 25°C, protected from light.

  • Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl in an amber vial. Place the vial in a water bath at 60°C for 24 hours.

  • Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH in an amber vial. Place the vial in a water bath at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial. Keep the vial at 25°C for 24 hours, protected from light.

  • Thermal Degradation: Transfer an aliquot of the stock solution to an amber vial and place it in an oven at 80°C for 7 days.

  • Photolytic Degradation: Transfer an aliquot of the stock solution to a clear glass vial and expose it to UV light (e.g., 254 nm) in a photostability chamber for 7 days. A control sample wrapped in aluminum foil should be placed alongside.

  • Sample Analysis: After the specified duration, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with methanol and analyze by a validated stability-indicating GC-MS method.

Protocol 2: GC-MS Method for Quantification of this compound and its Degradants

Objective: To develop and validate a GC-MS method for the separation and quantification of this compound and its degradation products.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Procedure:

  • Calibration Standards: Prepare a series of calibration standards of this compound in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Injection: Inject 1 µL of each calibration standard and the prepared samples from the forced degradation study into the GC-MS system.

  • Data Analysis:

    • Identify the retention time and mass spectrum of this compound from the analysis of a reference standard.

    • Integrate the peak area of this compound in all samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Calculate the concentration of this compound in the test samples using the calibration curve.

    • Identify potential degradation products by examining the mass spectra of the new peaks in the chromatograms of the stressed samples.

Visualizations

Stability_Testing_Workflow Workflow for Stability Testing of this compound cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Storage Conditions (Temperature, Humidity, Light) protocol_dev Develop Stability-Indicating Analytical Method (e.g., GC-MS) start->protocol_dev forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) protocol_dev->forced_degradation long_term_stability Long-Term Stability Study forced_degradation->long_term_stability sampling Sample at Pre-defined Time Points long_term_stability->sampling analysis Analyze Samples using Validated Method sampling->analysis Analyze all time points data_eval Evaluate Data (Assay, Degradation Products) analysis->data_eval report Generate Stability Report data_eval->report

Caption: Workflow for the stability testing of this compound.

Forced_Degradation_Pathway Forced Degradation Logical Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products p_menthanol This compound acid Acidic (e.g., HCl) p_menthanol->acid base Basic (e.g., NaOH) p_menthanol->base oxidation Oxidative (e.g., H₂O₂) p_menthanol->oxidation thermal Thermal (e.g., 80°C) p_menthanol->thermal photo Photolytic (UV Light) p_menthanol->photo hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod Oxidation Products oxidation->oxidation_prod isomerization_prod Isomerization Products thermal->isomerization_prod dehydration_prod Dehydration Products thermal->dehydration_prod photo->oxidation_prod photo->isomerization_prod

Caption: Logical pathways for forced degradation of this compound.

References

Degradation pathways of p-Menthan-7-ol in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of p-Menthan-7-ol in acidic and basic media. The information provided is based on established principles of organic chemistry, as specific degradation studies on this compound are not extensively documented in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic media?

A1: this compound, a primary alcohol, is susceptible to degradation in acidic environments. The primary degradation pathway is acid-catalyzed dehydration, which involves the elimination of a water molecule to form an alkene. Due to the formation of a carbocation intermediate, rearrangements are possible, leading to a mixture of products.

Q2: What are the likely degradation products of this compound in acidic solution?

A2: The major products are expected to be various isomers of p-menthene. The initial dehydration would likely lead to 4-(1-methylethyl)-1-methylenecyclohexane. However, rearrangements of the intermediate carbocation could result in more stable alkenes, such as 1-isopropyl-4-methylcyclohex-1-ene and 4-isopropyl-1-methylcyclohex-1-ene. The exact product distribution will depend on the reaction conditions, including the acid strength and temperature.

Q3: How does this compound behave in basic media?

A3: Primary alcohols like this compound are generally more stable in basic media compared to acidic media. However, in the presence of an oxidizing agent, they can be oxidized. Without an external oxidant, degradation under mild basic conditions is expected to be slow. Strong bases at high temperatures might cause some degradation, but this is generally less significant than acid-catalyzed reactions.

Q4: What are the potential degradation products of this compound under basic oxidative conditions?

A4: Under basic conditions with an oxidizing agent, this compound is expected to oxidize first to its corresponding aldehyde, 4-isopropylcyclohexanecarbaldehyde. With a sufficiently strong oxidizing agent or prolonged reaction time, further oxidation to the carboxylic acid, 4-isopropylcyclohexanecarboxylic acid, can occur.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis after Acid Treatment

Problem: After treating my this compound sample with an acidic solution (e.g., for formulation studies), I observe multiple new peaks in the GC-MS analysis, and the peak for this compound is diminished.

Possible Cause: This is likely due to acid-catalyzed dehydration and rearrangement reactions. The acidic environment facilitates the elimination of the hydroxyl group, forming a carbocation that can then rearrange to form more stable alkene isomers.

Troubleshooting Steps:

  • Confirm Product Identity: Analyze the new peaks by GC-MS and compare their mass spectra with libraries to identify the isomeric p-menthenes.

  • Control Reaction Conditions:

    • Temperature: Lowering the temperature will decrease the rate of dehydration.

    • Acid Strength: Use the mildest acid and lowest concentration possible for your application.

  • Kinetic Monitoring: Use HPLC or GC to monitor the degradation over time at different pH values and temperatures to establish stability parameters.

Issue 2: Loss of this compound in a Basic Formulation Containing Oxidants

Problem: My this compound concentration is decreasing in a basic formulation that also contains oxidizing agents.

Possible Cause: this compound is likely undergoing base-catalyzed oxidation. The primary alcohol is being converted to an aldehyde and potentially a carboxylic acid.

Troubleshooting Steps:

  • Identify Oxidation Products: Use GC-MS or LC-MS to look for the mass-to-charge ratios corresponding to 4-isopropylcyclohexanecarbaldehyde and 4-isopropylcyclohexanecarboxylic acid.

  • Remove or Inhibit Oxidant: If possible, remove the oxidizing agent from the formulation or add an antioxidant to quench the reaction.

  • pH Adjustment: Lowering the pH (while staying within the desired range for your application) can reduce the rate of oxidation.

Data Presentation

Table 1: Predicted Degradation Products of this compound in Acidic Media

Product NameMolecular FormulaMolecular Weight ( g/mol )Predicted Formation Pathway
4-(1-methylethyl)-1-methylenecyclohexaneC10H18138.25Direct E1 Dehydration
1-isopropyl-4-methylcyclohex-1-eneC10H18138.25Dehydration with Rearrangement
4-isopropyl-1-methylcyclohex-1-eneC10H18138.25Dehydration with Rearrangement

Table 2: Predicted Degradation Products of this compound in Basic Oxidative Media

Product NameMolecular FormulaMolecular Weight ( g/mol )Predicted Formation Pathway
4-isopropylcyclohexanecarbaldehydeC10H18O154.25Primary Oxidation
4-isopropylcyclohexanecarboxylic acidC10H18O2170.25Secondary Oxidation

Experimental Protocols

Protocol 1: Analysis of Acidic Degradation Products by GC-MS
  • Sample Preparation:

    • Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).

    • Prepare an acidic solution (e.g., 0.1 M HCl in water).

    • Mix the this compound solution with the acidic solution in a sealed vial.

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 24 hours).

    • At desired time points, quench the reaction by neutralizing the solution with a base (e.g., NaHCO3).

    • Extract the organic components with a suitable solvent (e.g., dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Injector Temperature: 250°C.

    • MS Detector: Scan from m/z 40 to 400.

    • Injection Volume: 1 µL.

    • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: Kinetic Analysis of Basic Oxidation by HPLC
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Prepare a basic buffer solution (e.g., pH 9 phosphate buffer) containing a known concentration of an oxidizing agent (e.g., potassium permanganate).

    • Initiate the reaction by adding the this compound stock solution to the basic oxidizing solution in a thermostated vessel.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a wavelength where the reactant and/or products absorb (if applicable), or a Refractive Index (RI) detector.

    • Injection Volume: 10 µL.

    • Procedure: Inject aliquots of the reaction mixture onto the HPLC at regular time intervals.

    • Data Analysis: Quantify the peak area of this compound and any appearing product peaks over time to determine the reaction kinetics.

Mandatory Visualization

Acidic_Degradation_Pathway pMenthanol This compound Protonation Protonation (+H+) pMenthanol->Protonation Protonated_Alcohol Protonated Alcohol Protonation->Protonated_Alcohol +H+ Loss_of_Water Loss of H2O Protonated_Alcohol->Loss_of_Water Primary_Carbocation Primary Carbocation (unstable) Loss_of_Water->Primary_Carbocation -H2O Hydride_Shift 1,2-Hydride Shift Primary_Carbocation->Hydride_Shift Deprotonation1 Deprotonation Primary_Carbocation->Deprotonation1 Tertiary_Carbocation Tertiary Carbocation (more stable) Hydride_Shift->Tertiary_Carbocation Rearrangement Deprotonation2 Deprotonation Tertiary_Carbocation->Deprotonation2 Product1 4-(1-methylethyl)-1- methylenecyclohexane Deprotonation1->Product1 -H+ Product2 1-isopropyl-4- methylcyclohex-1-ene Deprotonation2->Product2 -H+ Product3 4-isopropyl-1- methylcyclohex-1-ene Deprotonation2->Product3 -H+

Caption: Predicted acid-catalyzed degradation pathway of this compound.

Basic_Degradation_Pathway pMenthanol This compound Oxidation1 Oxidation pMenthanol->Oxidation1 Aldehyde 4-isopropylcyclohexane- carbaldehyde Oxidation1->Aldehyde [O], Base Oxidation2 Further Oxidation Aldehyde->Oxidation2 Carboxylic_Acid 4-isopropylcyclohexane- carboxylic acid Oxidation2->Carboxylic_Acid [O], Base

Caption: Predicted base-catalyzed oxidative degradation of this compound.

Experimental_Workflow Start Start: this compound Sample Degradation_Condition Expose to Acidic or Basic/Oxidative Conditions Start->Degradation_Condition Time_Sampling Collect Aliquots at Different Time Points Degradation_Condition->Time_Sampling Sample_Prep Sample Preparation (Quenching, Extraction) Time_Sampling->Sample_Prep Analysis Instrumental Analysis Sample_Prep->Analysis GCMS GC-MS for Product Identification Analysis->GCMS HPLC HPLC for Kinetic Analysis Analysis->HPLC Data_Analysis Data Analysis and Pathway Elucidation GCMS->Data_Analysis HPLC->Data_Analysis End End: Degradation Profile Data_Analysis->End

Caption: General experimental workflow for studying this compound degradation.

Troubleshooting guide for p-Menthan-7-ol synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of p-Menthan-7-ol. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and visual aids to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and direct precursor for laboratory and industrial synthesis of this compound is cuminaldehyde (4-isopropylbenzaldehyde). Alternative, though often more complex, synthetic routes can be devised starting from natural terpenes such as β-pinene or limonene.

Q2: Which synthetic route is recommended for a standard laboratory setting?

A2: For a typical laboratory environment without access to high-pressure hydrogenation reactors, a two-step synthesis starting from cuminaldehyde is recommended. This involves the reduction of the aldehyde group to a benzyl alcohol, followed by the hydrogenation of the aromatic ring to yield the final product.

Q3: What are the main challenges in synthesizing and purifying this compound?

A3: The primary challenges include achieving complete reduction of both the aldehyde and the aromatic ring, minimizing side reactions such as hydrogenolysis, and separating the resulting cis and trans diastereomers of this compound, which have very close boiling points.

Q4: How can the cis and trans isomers of this compound be separated?

A4: The most effective method for separating the cis and trans isomers is fractional distillation under reduced pressure. Due to their close boiling points, a distillation column with high theoretical plates is recommended for efficient separation. Chromatographic methods can also be employed, particularly for small-scale purifications.

Q5: What is the typical ratio of cis to trans isomers obtained in the synthesis?

A5: The ratio of cis to trans isomers can vary depending on the catalyst and reaction conditions used. For instance, hydrogenation of cuminaldehyde with a ruthenium on charcoal catalyst has been reported to yield a 70:30 mixture of cis to trans isomers. The commercial product, often known by the trade name Mayol®, typically has a cis isomer predominance of 60-80%.[1]

Synthesis Pathway and Experimental Workflow

The recommended two-step laboratory synthesis of this compound from cuminaldehyde is outlined below.

Synthesis_Pathway Synthesis Pathway of this compound Cuminaldehyde Cuminaldehyde Intermediate 4-Isopropylbenzyl alcohol Cuminaldehyde->Intermediate Step 1: Aldehyde Reduction (e.g., NaBH4, Methanol) Product This compound (cis/trans mixture) Intermediate->Product Step 2: Aromatic Ring Hydrogenation (e.g., H2, Pd/C, Ethanol)

A diagram illustrating the two-step synthesis of this compound from cuminaldehyde.

Experimental_Workflow Experimental Workflow start Start step1 Step 1: Aldehyde Reduction of Cuminaldehyde start->step1 workup1 Work-up & Isolation of Intermediate step1->workup1 step2 Step 2: Catalytic Hydrogenation workup1->step2 workup2 Work-up & Crude Product Isolation step2->workup2 purification Purification by Fractional Vacuum Distillation workup2->purification analysis Analysis (GC-MS, NMR) purification->analysis end End analysis->end

A flowchart of the key stages in the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol details a two-step method suitable for a standard organic chemistry laboratory.

Materials and Reagents

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Cuminaldehyde148.21235-2360.977
Sodium Borohydride (NaBH₄)37.83-1.07
Methanol (MeOH)32.0464.70.792
4-Isopropylbenzyl alcohol150.22135-136 @ 26 mmHg0.982
Palladium on Carbon (10% Pd/C)---
Ethanol (EtOH)46.0778.370.789
This compound156.27101 @ 2 Torr[2]~0.91-0.92

Step 1: Reduction of Cuminaldehyde to 4-Isopropylbenzyl Alcohol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cuminaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-isopropylbenzyl alcohol.

Step 2: Hydrogenation of 4-Isopropylbenzyl Alcohol to this compound

  • Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve the crude 4-isopropylbenzyl alcohol from Step 1 in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 50-100 psi, or use a hydrogen balloon for atmospheric pressure) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots until the aromatic ring is fully reduced. This may take several hours to days depending on the pressure and catalyst activity.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound as a mixture of cis and trans isomers.

Purification

  • Purify the crude product by fractional vacuum distillation. Given the boiling point of 101 °C at 2 Torr, a vacuum distillation setup is essential.[2] Use a fractionating column (e.g., Vigreux or packed column) to effectively separate the lower-boiling trans isomer from the higher-boiling cis isomer.

Troubleshooting Guide

Troubleshooting_Workflow Troubleshooting Decision Tree start Start Synthesis check_step1 Low/No Conversion in Step 1? start->check_step1 step1_issues Incomplete Aldehyde Reduction check_step1->step1_issues Yes check_step2 Low/No Conversion in Step 2? check_step1->check_step2 No step1_issues->check_step2 step2_issues Incomplete Ring Hydrogenation check_step2->step2_issues Yes check_purity Impure Product After Work-up? check_step2->check_purity No step2_issues->check_purity purity_issues Presence of Side Products check_purity->purity_issues Yes check_separation Poor Isomer Separation? check_purity->check_separation No purity_issues->check_separation separation_issues Inefficient Distillation check_separation->separation_issues Yes success Successful Synthesis check_separation->success No separation_issues->success

A decision tree for troubleshooting common issues in this compound synthesis.

Issue: Low or Incomplete Conversion of Cuminaldehyde (Step 1)

  • Question: My TLC analysis shows a significant amount of starting material (cuminaldehyde) remaining after several hours. What could be the problem?

  • Answer:

    • Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if not stored in a dry environment. Use a fresh batch of NaBH₄.

    • Insufficient Reagent: Ensure that at least 1.5 equivalents of NaBH₄ are used to account for any reaction with the solvent (methanol).[3]

    • Low Temperature: While the initial addition is done at 0 °C to control the reaction rate, allowing the reaction to proceed at room temperature is necessary for completion. Ensure the reaction has been stirred for an adequate time at room temperature.

    • Solvent Issues: Ensure the methanol used is of sufficient purity and anhydrous, as water can react with NaBH₄.

Issue: Incomplete Hydrogenation of the Aromatic Ring (Step 2)

  • Question: GC-MS analysis shows the presence of 4-isopropylbenzyl alcohol in my final product. How can I drive the hydrogenation to completion?

  • Answer:

    • Catalyst Deactivation: The Pd/C catalyst may be poisoned by impurities from the previous step or may have lost activity. Ensure the intermediate alcohol is reasonably pure before hydrogenation. Try using a fresh batch or a higher loading of the catalyst.

    • Insufficient Hydrogen Pressure: Atmospheric pressure hydrogenation (using a balloon) can be slow. If available, use a Parr shaker or a similar apparatus to increase the hydrogen pressure (50-100 psi).

    • Poor Mixing: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • Reaction Time: Hydrogenation of aromatic rings is often slower than that of alkenes.[4] Increase the reaction time and continue to monitor by GC-MS.

Issue: Presence of Side Products

  • Question: My NMR/GC-MS analysis shows unexpected peaks. What are the likely side products and how can I avoid them?

  • Answer:

    • Hydrogenolysis: A common side reaction during catalytic hydrogenation of benzyl alcohols is hydrogenolysis, which cleaves the C-O bond, leading to the formation of 4-isopropylcyclohexylmethane. This can be minimized by using a less aggressive catalyst (e.g., Rhodium on carbon) or by running the reaction under milder conditions (lower temperature and pressure).

    • Over-reduction/Byproducts from Step 1: If the work-up of the NaBH₄ reduction was not performed correctly, borate esters might persist. Ensure proper acidic work-up to hydrolyze these intermediates.[5]

Issue: Difficulty in Separating Cis and Trans Isomers

  • Question: I am having trouble separating the two isomers by fractional distillation. How can I improve the separation?

  • Answer:

    • Inefficient Distillation Column: The boiling points of the cis and trans isomers are very close. A standard simple or short-path distillation setup will likely be insufficient. Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.

    • Improper Vacuum: A stable, deep vacuum is necessary to lower the boiling point and prevent thermal decomposition. Ensure your vacuum pump is in good working order and that all joints in the distillation apparatus are properly sealed.

    • Distillation Rate: Distill the mixture slowly to allow for proper equilibration on the theoretical plates of the column. A fast distillation will result in poor separation.

References

Technical Support Center: Optimization of p-Menthan-7-ol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for p-Menthan-7-ol esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The most common and effective methods for the esterification of this compound are the Fischer-Speier esterification using a carboxylic acid and a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid), and acylation using an acid anhydride (e.g., acetic anhydride) or an acyl chloride, often in the presence of a base like pyridine.

Q2: How can I shift the equilibrium of the Fischer esterification towards the product side to improve the yield?

A2: To improve the yield of the ester, you can employ Le Chatelier's principle in a few ways. One common method is to use an excess of one of the reactants, typically the less expensive one (either the carboxylic acid or this compound). Another effective strategy is to remove water as it is formed during the reaction, which can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Q3: What are the typical catalysts used for the esterification of this compound?

A3: For Fischer esterification, strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used. For acylation with acid anhydrides or acyl chlorides, a base catalyst such as pyridine or a tertiary amine (e.g., triethylamine) is often employed to neutralize the acid byproduct and accelerate the reaction.

Q4: How does the reaction temperature affect the esterification of this compound?

A4: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or decomposition of the product and reactants. The optimal temperature will depend on the specific reactants and catalyst being used. It is crucial to monitor the reaction to avoid unwanted byproducts.

Q5: What are some common side reactions to be aware of during the esterification of this compound?

A5: Potential side reactions include the dehydration of this compound to form alkenes, especially under strong acid catalysis and high temperatures. If using an acyl chloride, side reactions with any residual water can occur, leading to the formation of the corresponding carboxylic acid. In the case of Fischer esterification, the reverse reaction (hydrolysis of the ester) can reduce the yield if water is not effectively removed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the esterification of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Ineffective Catalyst Ensure the catalyst is not old or deactivated. For acid catalysts, check the concentration. For base catalysts in acylation, ensure they are not quenched by acidic impurities.
Reaction Not at Equilibrium Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion.
Water Inhibition (Fischer Esterification) Use a Dean-Stark apparatus or add molecular sieves to remove water as it is formed. Ensure all glassware is thoroughly dried before starting the reaction.
Steric Hindrance If using a bulky carboxylic acid, consider using a more reactive acylating agent like an acyl chloride or acid anhydride. A stronger catalyst or higher reaction temperature may also be necessary.
Reagents are Impure Ensure the purity of this compound and the carboxylic acid/acylating agent. Impurities can interfere with the catalyst or introduce side reactions.

Problem 2: Product is Contaminated with Starting Material

Possible Cause Suggested Solution
Incomplete Reaction As with low yield, increase the reaction time or consider increasing the temperature or catalyst concentration.
Equilibrium Reached (Fischer Esterification) Use a larger excess of one reactant or actively remove water to drive the reaction to completion.
Inefficient Purification Optimize the purification method. For distillation, ensure the fractionating column is efficient enough to separate the product from the starting materials. For chromatography, try a different solvent system.

Problem 3: Formation of Dark-Colored Byproducts

Possible Cause Suggested Solution
Decomposition at High Temperatures Lower the reaction temperature and compensate by increasing the reaction time or using a more active catalyst.
Oxidation Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants or product.
Strong Acid Catalyst Side Reactions Consider using a milder catalyst, such as an acidic ion-exchange resin, or switching to an acylation method that does not require a strong acid.

Data Presentation

The following tables summarize the expected impact of varying reaction conditions on the yield of p-Menthan-7-yl acetate. These are representative data to guide optimization.

Table 1: Effect of Molar Ratio of Acetic Acid to this compound on Yield (Conditions: Sulfuric acid catalyst (2 mol%), 80°C, 4 hours)

Molar Ratio (Acetic Acid : this compound)Expected Yield (%)
1 : 165
2 : 180
3 : 188
4 : 190

Table 2: Effect of Catalyst Concentration on Yield (Conditions: Acetic Acid:this compound ratio of 2:1, 80°C, 4 hours)

Catalyst (H₂SO₄) Concentration (mol%)Expected Yield (%)
0.560
1.075
2.080
3.082

Table 3: Effect of Temperature on Yield (Conditions: Acetic Acid:this compound ratio of 2:1, Sulfuric acid catalyst (2 mol%), 4 hours)

Temperature (°C)Expected Yield (%)
6068
8080
10085 (with some byproduct formation)
12075 (significant byproduct formation)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add this compound (1 equivalent).

  • Addition of Reagents: Add glacial acetic acid (2-3 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1-2 mol%) to the stirred solution.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.

Protocol 2: Acylation of this compound with Acetic Anhydride

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in dry pyridine.

  • Addition of Acylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride (1.2-1.5 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ester by vacuum distillation or column chromatography.

Mandatory Visualization

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep Combine this compound, Carboxylic Acid/Anhydride, and Catalyst react Heat to appropriate temperature and monitor by TLC/GC prep->react workup Quench reaction, extract with organic solvent, and wash react->workup purify Purify by distillation or chromatography workup->purify analysis Characterize product (NMR, IR, GC-MS) purify->analysis

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Esterification start Low Yield? check_time Increase reaction time? start->check_time Yes check_temp Increase temperature? check_time->check_temp No improvement solution Yield Improved check_time->solution Yes check_catalyst Increase catalyst loading or use fresh catalyst? check_temp->check_catalyst No improvement check_temp->solution Yes check_water Remove water effectively? check_catalyst->check_water No improvement check_catalyst->solution Yes check_water->solution Yes consider_alt Consider alternative reagents/method check_water->consider_alt No improvement

Caption: Troubleshooting decision tree for low yield in this compound esterification.

Minimizing side reactions in the hydrogenation of p-menthane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrogenation of p-menthane derivatives. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the hydrogenation of p-menthane derivatives, such as p-cymene and limonene.

Issue 1: Low or No Conversion of the Starting Material

Potential Cause Troubleshooting Action Relevant Data/Citations
Catalyst Inactivity - Catalyst Choice: Palladium (Pd) catalysts have shown very low efficiency (<1% conversion) for p-cymene hydrogenation. Consider using more active metals like Rhodium (Rh), Ruthenium (Ru), or Platinum (Pt).[1] - Catalyst Poisoning: Ensure all glassware is scrupulously clean and solvents are of high purity to avoid catalyst deactivation.Rh/C has demonstrated >99% conversion of p-cymene.[1]
Insufficient Hydrogen Pressure While hydrogen pressure may not significantly affect selectivity, it is crucial for achieving high conversion rates.[1] Increase the hydrogen pressure within the safe limits of your reactor.Higher pressure generally leads to maximal conversion rates.[1]
Low Reaction Temperature For some catalysts, room temperature may not be sufficient to achieve full conversion. Gradually increasing the temperature can significantly improve the reaction rate.[1]Temperature plays a crucial role in achieving full conversion, even with catalysts that are not very active at room temperature.[1]
Inadequate Mixing Poor agitation can lead to mass transfer limitations. Ensure the stirring is vigorous enough to maintain a good suspension of the catalyst and efficient gas-liquid contact.[2]Stirring speeds between 100 and 1000 rpm are typically used.[2]

Issue 2: Poor Selectivity - Formation of Undesired Isomers (cis/trans p-Menthane)

Controlling Factor Action to Favor Specific Isomer Key Findings/Citations
Reaction Temperature - To favor cis-p-menthane (kinetic product): Conduct the hydrogenation at lower temperatures (e.g., 4°C).[1] - To favor trans-p-menthane (thermodynamic product): Increase the reaction temperature (e.g., 150°C).[1][3]At 4°C, Rh/C catalysis of p-cymene yielded 72% cis-p-menthane. At 150°C, the selectivity shifted to 91% trans-p-menthane.[1]
Catalyst System The choice of catalyst and support can influence the cis/trans ratio, although temperature is the more dominant factor.[1]With most catalysts, cis-p-menthane is the major isomer at room temperature.[1]

Issue 3: Formation of Dehydrogenation Byproducts (e.g., p-Cymene from Limonene)

Potential Cause Troubleshooting Action Rationale/Citations
High Reaction Temperature Higher temperatures can favor the reverse dehydrogenation reaction.[4] Running the reaction at a lower temperature can minimize the formation of p-cymene.[4]Elevated temperatures promote dehydrogenation.[4]
Insufficient Hydrogen Pressure An adequate hydrogen atmosphere suppresses dehydrogenation.[4] Ensure sufficient and consistent hydrogen pressure throughout the reaction.[4]The presence of hydrogen shifts the equilibrium away from the dehydrogenated product.[4]
Catalyst Choice Certain catalysts, like Pd/C and Pd/Alumina, have been observed to produce p-cymene as a side product during limonene hydrogenation.[5]Consider catalysts less prone to promoting dehydrogenation under your reaction conditions.

Issue 4: Formation of Isomerization Byproducts (e.g., Terpinolenes from Limonene)

Potential Cause Troubleshooting Action Explanation/Citations
High Reaction Temperature Similar to dehydrogenation, higher temperatures can promote isomerization of the double bonds in the starting material or intermediates.[4]Lowering the reaction temperature can reduce the rate of isomerization.[4]
Catalyst Type The catalyst can influence the extent of isomerization. For example, Pd/C has been noted to form side products like terpinolene.[4][5]Selecting a more selective catalyst, such as Pt/C for partial hydrogenation of limonene, can be beneficial.[4][6]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the complete hydrogenation of p-cymene to p-menthane?

Rhodium on charcoal (Rh/C) has been identified as a highly effective and recyclable catalyst, achieving over 99% conversion of p-cymene under solvent-free conditions.[1] It also demonstrates excellent stability over numerous cycles.[1]

Q2: How can I control the stereoselectivity to obtain either cis- or trans-p-menthane?

The primary control parameter is temperature.[1]

  • Low temperatures (e.g., 4°C) favor the formation of the kinetically controlled product, cis-p-menthane.[1]

  • High temperatures (e.g., 150°C) favor the formation of the thermodynamically stable product, trans-p-menthane.[1][3]

Q3: What are the typical reaction conditions for p-menthane synthesis?

Reaction conditions can vary depending on the starting material and desired product. For the hydrogenation of p-cymene, a general procedure involves:

  • Catalyst: 5 wt% Rh/C.[1]

  • Pressure: Can range from 0.13 MPa to 2.75 MPa. Higher pressure aids conversion but may not affect selectivity.[1]

  • Temperature: Ranges from 4°C to 150°C to control stereoselectivity.[1]

  • Solvent: Solvent-free conditions have been shown to be effective.[1][3]

For producing p-menthane from other precursors, temperatures can range from 70-250°C and pressures from 1-70 bar.[2]

Q4: My reaction has stalled. What should I do?

First, check for obvious issues like a leak in your hydrogen supply. If the pressure is stable, consider the following:

  • Increase Temperature: Gently heating the reaction can increase the rate.[4]

  • Increase Hydrogen Pressure: Ensure the pressure is adequate for the reaction to proceed efficiently.[4]

  • Check Catalyst Activity: If you are reusing a catalyst, it may have lost activity. Consider using a fresh batch. The recyclability of catalysts can vary significantly; for instance, Rh/C has shown excellent recyclability, while Rh/Al2O3 has not.[1][3]

Q5: How do I safely handle hydrogenation catalysts like Pd/C or Rh/C after the reaction?

Used hydrogenation catalysts, particularly when finely divided and in the presence of adsorbed hydrogen, can be pyrophoric (ignite spontaneously in air).

  • Purge the Reactor: Before opening the reactor, thoroughly purge the system with an inert gas (e.g., nitrogen or argon) to remove all hydrogen.[7]

  • Keep the Catalyst Wet: Do not allow the catalyst to dry on the filter paper.[7] After filtration, keep the catalyst cake wet with solvent (e.g., ethanol or water).[7]

  • Disposal: The wet catalyst should be transferred to a designated, clearly labeled waste container, typically under water, for safe disposal according to your institution's safety guidelines.

Data Summary Tables

Table 1: Effect of Catalyst and Support on p-Cymene Hydrogenation

CatalystSupportH₂ Pressure (MPa)Conversion (%)trans/cis Ratio
PdCharcoal2.75166/34
PdAlumina2.75154/46
PtCharcoal2.7510041/59
PtAlumina2.75727/73
RuCharcoal2.7510038/62
RuAlumina2.7510038/62
Rh Charcoal 2.75 100 41/59
RhAlumina2.7510042/58
Conditions: Room temperature, 24h reaction time.[1][3]

Table 2: Effect of Temperature on Stereoselectivity of p-Cymene Hydrogenation using Rh/C

EntryTemperature (°C)Conversion (%)trans/cis Ratio
14>9928/72
225 (Room Temp)>9941/59
350>9955/45
475>9965/35
5100>9978/22
6125>9985/15
7150>9991/9
Conditions: 2.75 MPa H₂ pressure.[1]

Experimental Protocols & Visualizations

General Protocol for Hydrogenation of p-Cymene

This protocol is adapted from a study on the solvent-free hydrogenation of p-cymene.[1]

  • Reactor Setup: Place p-cymene (e.g., 1 g, 7.46 mmol) and the catalyst (e.g., 0.01 eq of 5 wt% Rh/C) into a suitable autoclave equipped with a magnetic stir bar.

  • Purging: Seal the autoclave and purge the system with hydrogen gas at least four times to remove any air.

  • Pressurization: Pressurize the autoclave to the desired hydrogen pressure (e.g., 2.75 MPa).

  • Reaction: Begin stirring and, if required, heat the reactor to the target temperature. Monitor the reaction progress by analyzing aliquots (if possible) or by pressure drop.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. Open the reactor and dilute the mixture with a suitable solvent (e.g., hexane).

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or a similar filter aid to remove the heterogeneous catalyst. Wash the filter cake with additional solvent.

  • Analysis: The filtrate containing the product can be analyzed by Gas Chromatography (GC) or GC-MS to determine conversion and selectivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Load Reactants (p-Cymene + Catalyst) B Seal Autoclave A->B C Purge with H₂ (4x) B->C D Pressurize with H₂ C->D E Stir & Heat (if required) D->E F Cool & Vent E->F G Purge with Inert Gas F->G H Filter to Remove Catalyst G->H I Analyze Product (GC/GC-MS) H->I

Caption: Experimental workflow for p-cymene hydrogenation.

Troubleshooting Logic for Side Reaction Minimization

This diagram illustrates the decision-making process for addressing common side reactions.

G Start Experiment Start Problem Undesired Side Product Observed Start->Problem Dehydro Dehydrogenation Product (e.g., p-Cymene) Problem->Dehydro Type? Isomer Isomerization Product (e.g., Terpinolenes) Problem->Isomer Stereo Incorrect Stereoisomer Ratio (cis/trans) Problem->Stereo Action_Dehydro Action: 1. Lower Temperature 2. Increase H₂ Pressure Dehydro->Action_Dehydro Action_Isomer Action: 1. Lower Temperature 2. Re-evaluate Catalyst Isomer->Action_Isomer Action_Stereo_LowT To Increase cis: Lower Temperature Stereo->Action_Stereo_LowT cis desired Action_Stereo_HighT To Increase trans: Increase Temperature Stereo->Action_Stereo_HighT trans desired End Optimized Reaction Action_Dehydro->End Action_Isomer->End Action_Stereo_LowT->End Action_Stereo_HighT->End

Caption: Troubleshooting logic for minimizing side reactions.

References

Technical Support Center: Enhancing p-Menthan-7-ol Purity via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the purity of p--Menthan-7-ol through recrystallization techniques.

Experimental Protocols: Recrystallization of p-Menthan-7-ol

Due to this compound being a liquid at room temperature, traditional recrystallization methods can be challenging. The primary issue to overcome is "oiling out," where the compound separates as a liquid instead of forming solid crystals. Therefore, a low-temperature two-solvent recrystallization approach is recommended.

Recommended Method: Two-Solvent Low-Temperature Recrystallization

This method is suitable for compounds that are soluble in one solvent and insoluble in another, with both solvents being miscible. For this compound, an ethanol/water system is a good starting point, given its solubility in ethanol and insolubility in water.[1]

Materials:

  • Impure this compound

  • Ethanol (high purity)

  • Distilled water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Sealed container for crystal storage

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of warm ethanol. Gentle heating may be applied to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still warm, slowly add distilled water dropwise while continuously stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the saturation point has been reached.

  • Re-dissolution: Gently warm the solution until the turbidity just disappears, creating a clear, saturated solution.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, undisturbed. Subsequently, place the flask in an ice bath to induce further crystallization. For compounds that are liquid at room temperature, cooling to even lower temperatures using a dry ice/acetone bath may be necessary.

  • Crystal Collection: Once crystallization is complete, collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Guide

Issue Possible Cause Solution
"Oiling Out" (Compound separates as a liquid) The boiling point of the solvent is higher than the melting/freezing point of this compound. The solution is too concentrated. Cooling is too rapid.Use a solvent or solvent mixture with a lower boiling point. Add a small amount of the primary solvent (ethanol) to redissolve the oil and then cool very slowly. Ensure the initial cooling to room temperature is gradual before moving to an ice bath.
No Crystals Form Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent to increase the concentration and then attempt to cool again. Scratch the inside of the flask with a glass stirring rod to create nucleation sites. Add a seed crystal of pure this compound if available.
Low Crystal Yield Too much solvent was used, keeping more of the compound in solution. Premature crystallization during hot filtration. Incomplete crystallization.Reduce the initial amount of solvent. Ensure the filtration apparatus is pre-heated. Allow for a longer cooling period at a lower temperature.
Crystals are Colored or Appear Impure Colored impurities are present in the starting material. Impurities co-precipitated with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to crystallize?

A1: this compound is a clear, colorless liquid at room temperature, which makes standard recrystallization procedures challenging.[1] The main difficulty is preventing the compound from separating as an oil rather than forming solid crystals, a phenomenon known as "oiling out."

Q2: What is the ideal solvent for recrystallizing this compound?

A2: An ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given its solubility profile, a two-solvent system of ethanol and water is a promising starting point. Ethanol acts as the solvent in which this compound is soluble, and water acts as the anti-solvent.

Q3: How can I prevent my this compound from "oiling out"?

Q4: What are the likely impurities in my this compound sample?

A4: Commercial this compound is a mixture of cis- and trans-isomers.[2] Depending on the synthesis route, impurities could include unreacted starting materials such as citronellal or cuminaldehyde, or byproducts from the cyclization and hydrogenation steps.

Q5: How can I improve the yield of my recrystallization?

A5: To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure that the cooling process is slow and complete by allowing sufficient time in an ice bath. When washing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Appearance Clear colorless liquid[1]
Molecular Weight 156.27 g/mol [3]
Boiling Point 114 °C at 11 Torr[1]
Solubility in Water Practically insoluble[1]
Solubility in Ethanol Soluble[2]

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Impure this compound dissolve Dissolve in minimal hot ethanol start->dissolve 1 hot_filter Hot filtration (optional) dissolve->hot_filter 2a add_antisolvent Add water until turbid dissolve->add_antisolvent 2 hot_filter->add_antisolvent 2b reheat Reheat to clarify add_antisolvent->reheat 3 cool_rt Slowly cool to room temperature reheat->cool_rt 4 cool_ice Cool in ice bath cool_rt->cool_ice 5 vacuum_filter Vacuum filtration cool_ice->vacuum_filter 6 wash Wash with cold ethanol/water vacuum_filter->wash 7 dry Dry under vacuum wash->dry 8 end Pure this compound Crystals dry->end

Caption: Experimental workflow for the purification of this compound via two-solvent recrystallization.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for p-Menthan-7-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data quality and reliability in the quantification of compounds such as p-Menthan-7-ol. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, a monoterpene alcohol commonly used as a fragrance ingredient. The validation parameters presented are based on established principles for similar fragrance compounds and adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

The primary analytical technique for the quantification of volatile and semi-volatile compounds like this compound is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is often preferred for its high selectivity and ability to provide structural information, which is crucial for unambiguous peak identification in complex matrices such as cosmetics and essential oils.

Alternative Analytical Methods

While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of terpenes. However, since this compound lacks a strong UV chromophore, conventional UV detection may not provide sufficient sensitivity. Alternative HPLC detectors, such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD), would be more suitable. For the purpose of this guide, we will focus on the more common and highly effective GC-based methods.

Experimental Protocols

A detailed methodology is crucial for the successful validation and implementation of an analytical method for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a typical GC-MS method for the quantification of this compound in a cosmetic matrix (e.g., a lotion or cream).

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Accurately weigh approximately 1 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent, such as ethanol or a mixture of diethyl ether and ethanol (1:1, v/v).

  • Add an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound not present in the sample, such as borneol) at a known concentration.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the sample matrix.

  • Carefully transfer the supernatant (organic layer) to a clean vial for GC-MS analysis.

2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-400) for peak identification.

    • SIM ions for this compound: To be determined from the mass spectrum of a pure standard (likely prominent ions would be selected).

    • SIM ions for Internal Standard: To be determined from the mass spectrum of the standard.

Data Presentation: Method Validation Parameters

The following tables summarize the typical performance characteristics of a validated GC-MS method for the quantification of fragrance compounds, which would be applicable to this compound.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Resolution (between analyte and nearest interfering peak)> 1.5
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 15%

Table 2: Linearity and Range

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.995
Calibration ModelLinear regression

Table 3: Precision

ParameterAcceptance Criteria (%RSD)
Repeatability (Intra-day precision, n=6)≤ 15%
Intermediate Precision (Inter-day precision, n=6)≤ 20%

Table 4: Accuracy (Recovery)

Spiked Concentration LevelAcceptance Criteria (% Recovery)
Low (e.g., 2 µg/mL)80 - 120%
Medium (e.g., 20 µg/mL)80 - 120%
High (e.g., 80 µg/mL)80 - 120%

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

ParameterEstimated Value
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the validation of an analytical method for this compound quantification.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample add_solvent Add Solvent & Internal Standard weigh->add_solvent extract Vortex & Centrifuge add_solvent->extract collect Collect Supernatant extract->collect inject Inject Sample collect->inject Transfer to GC vial separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate Acquire Data calibrate Calibration Curve Generation integrate->calibrate quantify Quantify this compound calibrate->quantify report report quantify->report Report Results

Caption: Workflow for this compound quantification.

G Method Validation Logical Flow cluster_validation Validation Parameters (ICH Q2(R2)) method_dev Analytical Method Development specificity Specificity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method validated_method robustness->validated_method Method is Fit for Purpose

References

Comparative analysis of different synthetic routes to p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

p-Menthan-7-ol, a valuable fragrance ingredient and potential chiral building block, can be synthesized through various chemical pathways. This guide provides a comparative analysis of the most common synthetic routes, offering detailed experimental protocols, quantitative data, and visual representations to aid researchers in selecting the most suitable method for their specific needs. The primary routes discussed are the hydrogenation of cuminaldehyde and the selective hydroboration-oxidation of limonene. Other potential but less direct pathways are also briefly considered.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Yield Stereoselectivity (cis:trans) Advantages Disadvantages
Hydrogenation CuminaldehydeH₂, Raney NickelHigh (typical for hydrogenations)Predominantly cis (e.g., 60:40 to 80:20)[1]Direct, high atom economy, uses a common starting material.Requires high-pressure equipment, catalyst can be pyrophoric.
Hydroboration-Oxidation Limonene9-BBN, THF, NaOH, H₂O₂~77% (batch)[2], up to 76% (flow)[2]Not specified in detail, but syn-addition mechanism suggests stereochemical outcome is dependent on the starting limonene enantiomer and steric factors.High regioselectivity for the terminal double bond, avoids rearrangement, mild conditions.[2]Requires stoichiometric use of borane reagents, which can be expensive and require careful handling.
From β-Pinene β-PineneHydroborating agent, oxidizing agentHigh (e.g., 95% for the corresponding alcohol)[2]Leads to isopinocampheol derivatives, not directly to this compound.Readily available starting material.Not a direct route to the target molecule.
From p-Cymene p-CymeneH₂/Catalyst, then an oxidizing agent>99% for hydrogenation to p-menthane[3]Variable (cis or trans can be favored by temperature control)[3]Inexpensive starting material.Multi-step process requiring a challenging selective C-H oxidation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core chemical transformations for the primary synthetic routes to this compound.

Cuminaldehyde Cuminaldehyde pMenthan7ol This compound Cuminaldehyde->pMenthan7ol Hydrogenation H2_cat H₂ / Catalyst (e.g., Raney Ni) Limonene Limonene Borane_adduct Organoborane Intermediate Limonene->Borane_adduct pMenth8en7ol p-Menth-8-en-7-ol Borane_adduct->pMenth8en7ol pMenthan7ol This compound pMenth8en7ol->pMenthan7ol Hydrogenation nine_BBN 1. 9-BBN, THF oxidation 2. H₂O₂, NaOH hydrogenation Hydrogenation start Charge autoclave with cuminaldehyde, solvent, and Raney Nickel catalyst pressurize Pressurize with Hydrogen start->pressurize react Heat and stir for specified time pressurize->react cool_depressurize Cool to room temperature and vent hydrogen react->cool_depressurize filter Filter to remove catalyst cool_depressurize->filter concentrate Remove solvent under reduced pressure filter->concentrate purify Purify by distillation concentrate->purify product This compound purify->product start Dissolve Limonene in anhydrous THF under inert atmosphere hydroboration Add 9-BBN solution and stir at room temperature start->hydroboration oxidation Add NaOH and H₂O₂ and stir hydroboration->oxidation workup Quench reaction and extract with ether oxidation->workup dry_concentrate Dry organic layer and remove solvent workup->dry_concentrate hydrogenate Hydrogenate the resulting p-menth-8-en-7-ol dry_concentrate->hydrogenate purify Purify by chromatography or distillation hydrogenate->purify product This compound purify->product

References

A Comparative Analysis of the Biological Activities of p-Menthan-7-ol and Menthol: An Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides a comparative overview of p-Menthan-7-ol and menthol, highlighting the current state of scientific knowledge on their biological effects. While menthol is a well-researched compound with a broad spectrum of known biological activities, data on this compound remains notably scarce in publicly accessible scientific literature.

This comparative guide is based on a comprehensive review of available experimental data. However, a significant disparity in the volume of research exists between the two compounds. Menthol, a cyclic monoterpene alcohol, has been the subject of extensive investigation, leading to a deep understanding of its pharmacological effects. In contrast, this compound, primarily utilized as a fragrance and flavoring agent, has limited available data regarding its biological activity.

Summary of Biological Activities

Biological ActivityThis compoundMenthol
Analgesic Activity Data not availableWell-documented, primarily through activation of TRPM8 and interaction with opioid receptors.[1][2]
Anti-inflammatory Activity Data not availableDemonstrated in various studies, often linked to its antioxidant properties and modulation of inflammatory pathways.[3][4]
Receptor Interactions Data not availableKnown to interact with a variety of receptors, including TRPM8 (as a potent agonist), GABA-A receptors, and nicotinic acetylcholine receptors.[1][2]
Antimicrobial Activity Data not availableExhibits activity against a range of bacteria and fungi.[5]
Anticancer Activity Data not availableInvestigated for its potential to inhibit the growth of various cancer cell lines.[5][6]

Key Biological Activities of Menthol

Menthol's biological effects are diverse and well-documented. Its characteristic cooling sensation is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][7][8][9] Beyond this well-known effect, menthol exhibits:

  • Analgesic Properties: Menthol's pain-relieving effects are attributed to its interaction with TRPM8 channels on sensory neurons and its influence on opioid receptors.[1][2]

  • Anti-inflammatory Effects: Studies have shown that menthol can reduce inflammation, potentially through its antioxidant activity and by modulating inflammatory signaling pathways.[3][4]

  • Modulation of Various Receptors: Menthol has been shown to interact with other receptors in the nervous system, including GABA-A receptors (enhancing their activity) and nicotinic acetylcholine receptors (acting as an inhibitor).[1][2]

  • Antimicrobial and Anticancer Potential: Research has indicated that menthol possesses antimicrobial properties and may inhibit the proliferation of certain cancer cells.[5][6]

The Limited Biological Profile of this compound

In stark contrast to menthol, the biological activity of this compound is largely uncharacterized in the scientific literature. The available information primarily pertains to its application in the fragrance and flavor industries.[10][11][12][13] Toxicological and dermatological reviews have been conducted in the context of its use as a fragrance ingredient.[7] However, these studies do not provide data on its specific pharmacological activities or mechanisms of action. There is a clear absence of published research investigating its potential analgesic, anti-inflammatory, or receptor-modulating properties.

Experimental Protocols

Due to the lack of available research on the biological activity of this compound, no established experimental protocols for its evaluation could be included in this guide. For menthol, a variety of well-established protocols are available in the scientific literature, including:

  • TRPM8 Activation Assays: Calcium imaging and electrophysiology are commonly used to measure the activation of TRPM8 channels in response to menthol.

  • Analgesia Models: The hot-plate test and other animal models of pain are employed to assess the analgesic effects of menthol.

  • Anti-inflammatory Assays: Various in vitro and in vivo models are used to evaluate menthol's ability to reduce inflammation.

Signaling Pathways

Detailed signaling pathways for the biological activities of menthol have been elucidated. For instance, the cooling sensation pathway involves the activation of TRPM8, leading to an influx of calcium ions and subsequent neuronal signaling.

Menthol_Cooling_Sensation Menthol Menthol TRPM8 TRPM8 Channel Menthol->TRPM8 activates Ca_Influx Ca²+ Influx TRPM8->Ca_Influx leads to Sensory_Neuron Sensory Neuron Depolarization Ca_Influx->Sensory_Neuron Brain Brain (Perception of Cold) Sensory_Neuron->Brain sends signal to

Caption: Signaling pathway of menthol-induced cooling sensation.

Given the absence of data for this compound, no corresponding signaling pathway diagrams can be generated.

Conclusion

While this compound and menthol share a structural relationship, their known biological activities are vastly different based on the current body of scientific literature. Menthol is a pharmacologically active compound with a wide range of well-documented effects. In contrast, this compound remains largely uninvestigated beyond its use in consumer products. This significant knowledge gap presents an opportunity for future research to explore the potential biological and pharmacological properties of this compound and to conduct direct comparative studies with menthol. Such research would be invaluable for drug discovery and for a more comprehensive understanding of the structure-activity relationships within this class of monoterpene alcohols.

References

A Comparative Olfactory Analysis of cis- and trans-p-Menthan-7-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomers of p-menthan-7-ol, specifically the cis and trans configurations, present a compelling case study in the structure-activity relationships of fragrance molecules. While chemically similar, these isomers exhibit distinct olfactory profiles that are of significant interest to the fragrance and flavor industries, as well as to researchers studying the mechanisms of olfaction. This guide provides an objective comparison of the olfactory properties of cis- and trans-p-menthan-7-ol, supported by available data and detailed experimental methodologies.

Olfactory Profile Comparison

The olfactory characteristics of this compound are highly dependent on the ratio of its cis and trans isomers. The commercial product is typically a mixture with the cis isomer being predominant (60-80%).[1][2] This mixture is generally described as having a fresh, soft, and clean floral odor, reminiscent of magnolia, tuberose, and muguet (lily of the valley).[1]

cis-p-Menthan-7-ol is consistently associated with the more desirable fragrance notes. It possesses a well-defined flowery odor, often compared to cyclamen or lily of the valley.[1] The quality and freshness of the "muguet" character are reported to improve significantly with a higher percentage of the cis isomer, with a purity of 93% or higher being described as having a "very clean, bright floral/muguet note".

In contrast, trans-p-Menthan-7-ol is often associated with less desirable, "off" notes. The presence of a significant percentage of the trans isomer is reported to impart a "powerful cumin-like" or "dirty" note, which can diminish the overall desired floral effect of the fragrance composition.

Quantitative Olfactory Data

Table 1: Qualitative Olfactory Comparison of this compound Isomers

IsomerPredominant Odor CharacteristicsReported "Off" Notes
cis-p-Menthan-7-ol Fresh, soft, clean floral, muguet (lily of the valley), cyclamen-
trans-p-Menthan-7-ol -Cumin-like, "dirty" note

Experimental Protocols

To conduct a thorough olfactory comparison of the cis and trans isomers of this compound, a combination of sensory evaluation and instrumental analysis is required. The following are representative protocols based on standard practices in the fragrance industry.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This method provides a detailed sensory profile of a substance based on a set of descriptive terms.

1. Panelist Selection and Training:

  • Select a panel of 10-15 individuals based on their olfactory acuity and ability to describe scents.

  • Train the panelists to identify and rate the intensity of various odor descriptors relevant to the samples (e.g., floral, muguet, green, citrus, woody, spicy, cumin-like).

2. Sample Preparation:

  • Prepare solutions of highly purified (>98%) cis-p-menthan-7-ol and trans-p-menthan-7-ol in an odorless solvent (e.g., diethyl phthalate or ethanol) at various concentrations.

  • Present the samples on unscented smelling strips (blotters) or in glass vials.

3. Evaluation Procedure:

  • Panelists evaluate the samples in a controlled environment with neutral airflow and lighting.

  • Each panelist rates the intensity of each agreed-upon descriptor on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • The order of sample presentation should be randomized to avoid bias.

4. Data Analysis:

  • Analyze the intensity ratings statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the two isomers.

  • The results can be visualized using spider or radar plots.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds in a sample.

1. Instrumentation:

  • A gas chromatograph equipped with a capillary column suitable for the separation of terpenoids (e.g., a non-polar or medium-polarity column).

  • The column effluent is split between a mass spectrometer (MS) for chemical identification and an olfactory detection port (ODP) for sensory analysis.

2. Sample Preparation:

  • Prepare dilute solutions of the individual isomers and mixtures in a volatile, odorless solvent (e.g., hexane or dichloromethane).

3. GC-MS/O Analysis:

  • Inject the sample into the GC.

  • As compounds elute from the column, they are simultaneously detected by the MS and sniffed by a trained assessor at the ODP.

  • The assessor records the time, duration, and a description of any odors detected.

4. Data Analysis:

  • Correlate the retention times of the odor events with the peaks in the mass chromatogram to confirm the identity of the odor-active compounds (cis- and trans-p-menthan-7-ol).

  • The intensity and character of the odor for each isomer can be recorded and compared.

Visualizations

Experimental Workflow for Olfactory Comparison

experimental_workflow Experimental Workflow for Olfactory Comparison cluster_sample_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_data Data Analysis & Comparison cis cis-p-menthan-7-ol (>98% purity) qda Quantitative Descriptive Analysis (QDA) cis->qda gco Gas Chromatography- Olfactometry (GC-O) cis->gco trans trans-p-menthan-7-ol (>98% purity) trans->qda trans->gco sensory_data Sensory Profile (e.g., Spider Plot) qda->sensory_data panel Trained Sensory Panel panel->qda gcms GC-MS Identification gco->gcms gco_data Odor Activity Correlation gco->gco_data comparison Comparative Report sensory_data->comparison gco_data->comparison

Caption: Workflow for the comparative olfactory analysis of this compound isomers.

Logical Relationship in Odor Perception

odor_perception Logical Flow of Odor Perception molecule Odorant Molecule (cis/trans-p-menthan-7-ol) receptor Olfactory Receptors (ORs) in Nasal Epithelium molecule->receptor Binding neuron Olfactory Sensory Neuron Activation receptor->neuron Activation bulb Signal Transduction to Olfactory Bulb neuron->bulb Signal Transmission cortex Processing in Olfactory Cortex bulb->cortex perception Odor Perception (e.g., 'Floral', 'Spicy') cortex->perception signaling_pathway General Olfactory Signaling Pathway odorant Odorant (this compound isomer) or Olfactory Receptor (GPCR) odorant->or Binds to g_protein G-protein (Golf) or->g_protein Activates ac Adenylate Cyclase III g_protein->ac Activates atp ATP camp cAMP atp->camp Converts to cng Cyclic Nucleotide-Gated Ion Channel camp->cng Opens depolarization Depolarization (Action Potential) cng->depolarization Ca2+, Na+ influx ca_cl Ca2+-activated Cl- Channel ca_cl->depolarization Cl- efflux (Amplifies) depolarization->ca_cl Ca2+ activates neuron Signal to Brain depolarization->neuron

References

Efficacy of p-Menthan-7-ol as a Chiral Auxiliary: A Comparative Analysis Reveals a Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective chiral auxiliary is a critical step in asymmetric synthesis. While a vast body of literature exists for commonly used auxiliaries, a comprehensive review of available scientific databases and publications reveals a significant lack of data on the application of p-Menthan-7-ol in this capacity. Consequently, a direct, data-driven comparison of its efficacy against well-established chiral alcohols such as 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and isopinocampheol is not currently possible.

Chiral auxiliaries are indispensable tools in stereoselective synthesis, enabling the control of stereochemistry during the formation of new chiral centers. The ideal auxiliary should be readily available, easily attached to and cleaved from the substrate, and, most importantly, induce a high degree of diastereoselectivity in chemical transformations.

While this compound is a structurally simple and commercially available chiral alcohol, its utility in asymmetric synthesis appears to be largely unexplored in published literature. The vast majority of research and patents associated with this compound focus on its application as a fragrance ingredient. This is in stark contrast to other chiral alcohols like 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and isopinocampheol, which have been extensively studied and are supported by a wealth of experimental data demonstrating their effectiveness in a variety of asymmetric reactions.

Well-Established Chiral Alcohols: A Snapshot of Their Efficacy

To provide a context for the type of data required for a meaningful comparison, the following is a brief overview of the established applications of the benchmark chiral alcohols mentioned:

  • 8-Phenylmenthol: This auxiliary has proven highly effective in a range of asymmetric transformations, including Diels-Alder reactions, conjugate additions, and alkylations. Its bulky phenyl group provides excellent steric shielding, leading to high levels of diastereoselectivity.

  • trans-2-Phenyl-1-cyclohexanol: Known for its rigid conformational structure, this auxiliary offers excellent stereocontrol in reactions such as aldol additions and alkylations of enolates.

  • Isopinocampheol: Derived from the natural product α-pinene, isopinocampheol and its derivatives are widely used as chiral reagents and auxiliaries, particularly in asymmetric reductions of ketones and aldol reactions.

The performance of these auxiliaries is typically evaluated based on quantitative data, including:

  • Diastereomeric Excess (d.e.): A measure of the stereoselectivity of a reaction, indicating the excess of one diastereomer over the other.

  • Chemical Yield: The amount of desired product obtained from a reaction.

  • Cleavage Conditions: The methods used to remove the auxiliary from the product, which should be high-yielding and not compromise the stereochemical integrity of the newly formed chiral center.

The Path Forward: A Call for Research

The absence of published data on the efficacy of this compound as a chiral auxiliary represents a notable gap in the field of asymmetric synthesis. Its structural similarity to other menthol-derived auxiliaries suggests that it could potentially offer unique advantages in terms of stereochemical control or reactivity.

To enable a proper evaluation and comparison, future research would need to focus on:

  • Attachment and Cleavage: Developing efficient and reliable protocols for the attachment of this compound to various substrates and its subsequent cleavage.

  • Asymmetric Reactions: Systematically investigating its performance in a range of asymmetric reactions, such as alkylations, aldol additions, and Diels-Alder reactions.

  • Data Collection: Quantitatively measuring the diastereoselectivity and chemical yields for these reactions.

  • Comparative Studies: Directly comparing the performance of this compound with established chiral auxiliaries under identical reaction conditions.

Until such studies are conducted and the results are made available to the scientific community, a comprehensive and objective comparison guide on the efficacy of this compound as a chiral auxiliary cannot be compiled. Researchers seeking a reliable and well-documented chiral alcohol for their synthetic endeavors are advised to consider the wealth of information available for established auxiliaries like 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and isopinocampheol.

Navigating the Biological Landscape of p-Menthan-7-ol: A Comparative Guide to Its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and therapeutic window. This guide provides a comparative analysis of p-Menthan-7-ol and structurally related monoterpenoid alcohols, summarizing the available data on their interactions with various biological targets. While comprehensive cross-reactivity data for this compound is limited in publicly available literature, this guide synthesizes known information for key alternatives to offer a predictive framework.

Introduction to this compound

Comparative Analysis of Biological Activities

Due to the limited direct experimental data on the cross-reactivity of this compound, this section focuses on the known pharmacological profiles of structurally similar monoterpenoid alcohols: menthol, isopulegol, terpinen-4-ol, and borneol. The data presented here is collated from various in vitro assays and provides a basis for predicting the potential biological targets of this compound.

CompoundTargetAssay TypeResult
Menthol TRPM8Calcium ImagingEC50: 81 ± 17 µM (hTRPM8)
TRPM8Calcium ImagingEC50: 107 ± 8 µM (rTRPM8)
TRPM8ElectrophysiologyEC50: 62.64 ± 1.2 µM
Isopulegol GABAA ReceptorElectrophysiologyPositive Allosteric Modulator
Terpinen-4-ol TNF-α productionIn vitro (LPS-stimulated monocytes)Suppression
IL-1β productionIn vitro (LPS-stimulated monocytes)Suppression
IL-10 productionIn vitro (LPS-stimulated monocytes)Suppression
PGE2 productionIn vitro (LPS-stimulated monocytes)Suppression
Borneol Nicotinic Acetylcholine Receptor (nAChR)Calcium ImagingIC50: 56 ± 9 µM (DMPP-induced Ca2+ increase)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays relevant to assessing the cross-reactivity of compounds like this compound.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This assay is a standard method to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a membrane preparation containing the receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Buffer: Use a buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.

Cell-Based Calcium Imaging Assay for TRP Channels

This functional assay measures the ability of a compound to activate or inhibit Transient Receptor Potential (TRP) channels by monitoring changes in intracellular calcium levels.

Principle: Cells expressing the TRP channel of interest are loaded with a calcium-sensitive fluorescent dye. Upon channel activation by an agonist, calcium ions flow into the cell, causing a change in the fluorescence of the dye. This change is detected by a fluorescence plate reader.

Protocol Outline:

  • Cell Culture: Plate cells stably or transiently expressing the target TRP channel in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Compound Addition: Prepare a plate with different concentrations of the test compound.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence and the change in fluorescence upon automated addition of the test compound.

  • Data Analysis: The change in fluorescence intensity is used to determine the concentration-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Enzyme Inhibition Assay for Cyclooxygenase (COX)

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.

Principle: The activity of COX enzymes can be measured by quantifying the production of prostaglandins (e.g., PGE2) from the substrate, arachidonic acid. An enzyme-linked immunosorbent assay (ELISA) is a common method for this quantification.

Protocol Outline:

  • Enzyme Reaction: In a suitable buffer, incubate the COX enzyme (COX-1 or COX-2) with the test compound at various concentrations.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a strong acid).

  • PGE2 Quantification (ELISA):

    • Coat a 96-well plate with a capture antibody specific for PGE2.

    • Add the reaction mixture from the enzyme assay to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate for the HRP enzyme that produces a colorimetric or fluorometric signal.

    • Measure the signal using a plate reader.

  • Data Analysis: The amount of PGE2 produced is inversely proportional to the inhibitory activity of the test compound. Calculate the IC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the potential cross-reactivity of this compound.

G cluster_pathway Potential Signaling Pathways TRPM8 TRPM8 Channel Ca_Influx Ca2+ Influx TRPM8->Ca_Influx GABAA GABAA Receptor Cl_Influx Cl- Influx GABAA->Cl_Influx Inhibition nAChR nAChR Na_Influx Na+ Influx nAChR->Na_Influx Excitation COX COX Enzymes PG_Production Prostaglandin Production COX->PG_Production Neuronal_Activity Neuronal Activity Ca_Influx->Neuronal_Activity Cl_Influx->Neuronal_Activity Inhibition Na_Influx->Neuronal_Activity Excitation Inflammation Inflammation PG_Production->Inflammation

Potential signaling pathways of monoterpenoids.

G cluster_workflow Cross-Reactivity Screening Workflow Compound This compound Primary_Screen Primary Screen (e.g., Receptor Binding Panel) Compound->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Identification->Dose_Response Functional_Assay Functional Assay (e.g., Cell-based Assay) Dose_Response->Functional_Assay Selectivity_Profile Selectivity Profile Functional_Assay->Selectivity_Profile

A typical workflow for assessing cross-reactivity.

Conclusion

While this compound is widely used in consumer products, its detailed pharmacological profile and cross-reactivity with biological targets are not well-documented in publicly accessible scientific literature. Based on the activities of its structural analogs, it is reasonable to hypothesize that this compound may interact with targets such as TRP channels, GABA receptors, and inflammatory pathways. To definitively characterize its biological activity and potential for off-target effects, a comprehensive in vitro safety pharmacology screen would be necessary. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers and drug development professionals to design and interpret such studies.

Comparative study of the spectroscopic properties of p-menthane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cis- and trans-p-menthane, providing researchers, scientists, and drug development professionals with a detailed comparison of their distinct spectroscopic properties.

The stereochemistry of p-menthane, a saturated monoterpene hydrocarbon, significantly influences its physical and chemical properties. This guide presents a comparative analysis of the spectroscopic characteristics of its cis- and trans-isomers, offering a foundational dataset for their identification and differentiation. The data herein is compiled from the Spectral Database for Organic Compounds (SDBS), a comprehensive resource from the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). The distinct spatial arrangement of the methyl and isopropyl groups in cis- and trans-p-menthane leads to notable differences in their NMR spectra.

¹H NMR Spectroscopy

In the ¹H NMR spectra, the chemical shifts of the protons are influenced by their axial or equatorial positions on the cyclohexane ring. The cis-isomer, with one axial and one equatorial substituent in its most stable chair conformation, exhibits a more complex spectrum compared to the more symmetric trans-isomer, where both substituents are in the equatorial position.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectra reflect the different magnetic environments of the carbon atoms in the two isomers. The chemical shifts of the ring carbons, as well as the carbons of the methyl and isopropyl groups, provide a clear basis for distinguishing between the cis and trans configurations.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) of p-Menthane Isomers

Isomer ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
cis-p-Menthane [Data unavailable in search results][Data unavailable in search results]
trans-p-Menthane 0.847, 0.860, 0.800-1.08, 1.26, 1.40, 1.61-1.86[5][Data unavailable in search results]

Note: Specific peak assignments for all protons and carbons were not fully available in the provided search results. The data for trans-p-menthane is from a ¹H NMR spectrum with assignments by COSY.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. The differences in the symmetry and bond orientations of cis- and trans-p-menthane result in distinct IR absorption patterns, particularly in the fingerprint region (below 1500 cm⁻¹).

Table 2: Key IR Absorption Bands (cm⁻¹) of p-Menthane Isomers

Isomer Prominent IR Absorption Bands (cm⁻¹)
cis-p-Menthane [Data unavailable in search results]
trans-p-Menthane [Data unavailable in search results]

Note: While the existence of IR spectra for both isomers is confirmed in databases, a detailed list of absorption bands was not available in the initial search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of the p-menthane isomers upon electron ionization can be used for their identification.

Table 3: Major Mass Spectral Fragments (m/z) of p-Menthane Isomers

Isomer Key Mass-to-Charge Ratios (m/z)
cis-p-Menthane [Data unavailable in search results]
trans-p-Menthane [Data unavailable in search results]

Note: While mass spectra are available for both isomers, a detailed fragmentation analysis was not present in the initial search results.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of p-menthane isomers, based on common practices for terpene and cycloalkane analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified p-menthane isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum with proton decoupling. Typical parameters include a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: As p-menthane is a liquid, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the p-menthane isomer in a volatile organic solvent such as hexane or pentane.

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5 or equivalent). A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-200.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of p-menthane isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cis-p-Menthane cis-p-Menthane NMR NMR cis-p-Menthane->NMR IR IR cis-p-Menthane->IR GCMS GCMS cis-p-Menthane->GCMS trans-p-Menthane trans-p-Menthane trans-p-Menthane->NMR trans-p-Menthane->IR trans-p-Menthane->GCMS Comparison Comparison NMR->Comparison IR->Comparison GCMS->Comparison

Caption: Workflow for the spectroscopic analysis of p-menthane isomers.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data follows a logical progression to differentiate between the cis and trans isomers.

Data_Interpretation NMR_Data NMR Data (¹H & ¹³C) Conformational_Analysis Conformational Analysis (Axial vs. Equatorial) NMR_Data->Conformational_Analysis IR_Data IR Data Symmetry_Analysis Symmetry & Vibrational Modes IR_Data->Symmetry_Analysis MS_Data MS Data Fragmentation_Analysis Fragmentation Pattern MS_Data->Fragmentation_Analysis Isomer_Identification Isomer Identification (cis vs. trans) Conformational_Analysis->Isomer_Identification Symmetry_Analysis->Isomer_Identification Fragmentation_Analysis->Isomer_Identification

Caption: Logical flow for isomer identification using spectroscopic data.

References

A Comparative Guide to the Validation of a GC-MS Method for Impurity Profiling of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of p-Menthan-7-ol against alternative analytical techniques. The information presented is supported by established experimental protocols and performance data to assist in the selection and implementation of the most suitable analytical strategy for quality control and regulatory compliance.

Introduction to Impurity Profiling of this compound

This compound is a monoterpenoid alcohol valued for its fresh, floral fragrance, making it a common ingredient in perfumes, cosmetics, and flavorings.[1][2] As with any active pharmaceutical ingredient (API) or fragrance component, ensuring its purity is critical for both efficacy and safety.[3] Impurity profiling, the identification and quantification of all potential impurities, is a mandatory step in the manufacturing process to meet regulatory standards set by bodies like the International Council on Harmonisation (ICH).[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound and its potential impurities.[3][4][5]

Comparison of Analytical Methods

While GC-MS is a primary technique for the analysis of volatile compounds, other methods like High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of method depends on the specific impurities of interest, the sample matrix, and the desired performance characteristics.

FeatureGC-MSHigh-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification by mass spectrometry.Separation of compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase.
Applicability to this compound Highly suitable due to the volatile nature of this compound and its likely impurities (e.g., isomers, precursors, degradation products).Can be used, particularly for less volatile or thermally labile impurities. Requires a suitable chromophore for UV detection, or a more universal detector like a mass spectrometer (LC-MS).[1][6]
Selectivity/Specificity Excellent, especially with mass spectrometric detection which provides structural information for impurity identification.Good, but may require method development to resolve closely related impurities. Specificity can be enhanced by coupling with a mass spectrometer.
Sensitivity High, capable of detecting and quantifying trace-level impurities.Sensitivity depends on the detector used. UV detection is common but requires the analyte to have a chromophore. Mass spectrometric detection offers higher sensitivity.[6]
Sample Throughput Moderate, with typical run times of 30-60 minutes per sample.Can be higher than GC, especially with the use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[6]
Typical Impurities Detected Isomers (cis/trans), residual starting materials (e.g., p-cymene), by-products of synthesis, and degradation products.Can detect a similar range of impurities, but may be more suitable for non-volatile degradation products or polymeric impurities.

Experimental Protocol: Validated GC-MS Method for this compound

This section details a comprehensive protocol for the validation of a GC-MS method for the impurity profiling of this compound, in accordance with ICH guidelines.

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Sample and Standard Preparation
  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Impurity Standard Solution: If available, prepare stock solutions of known impurities in methanol. Spike the this compound standard solution with these impurities at appropriate concentration levels (e.g., 0.1%, 0.5%, 1.0% relative to the main analyte).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

Method Validation Parameters

The following parameters should be assessed to validate the analytical method:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, spiking the sample with known amounts of impurities. Recoveries should be within 90-110%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment. The RSD should be ≤ 3%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Quantitative Data Summary

The following tables summarize the acceptance criteria for the validation of the GC-MS method for impurity profiling of this compound.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor (for this compound peak)≤ 2.0
Theoretical Plates (for this compound peak)≥ 50,000
Resolution (between this compound and closest eluting impurity)≥ 1.5

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Specificity No interference at the retention time of this compound and known impurities.
Linearity (r²) ≥ 0.99 for this compound and all specified impurities.
Range From LOQ to 120% of the specification limit for each impurity.
Accuracy (% Recovery) 90.0% - 110.0% for each impurity.
Precision (RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
LOD Signal-to-noise ratio of 3:1.
LOQ Signal-to-noise ratio of 10:1.
Robustness No significant impact on results with minor variations in flow rate (±5%), initial oven temperature (±2°C), and temperature ramp rate (±1°C/min).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the validation of the GC-MS method.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_reporting Reporting Standard_Prep Standard Preparation (this compound & Impurities) GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation Sample_Prep->GCMS_Analysis Specificity Specificity GCMS_Analysis->Specificity Linearity Linearity & Range GCMS_Analysis->Linearity Accuracy Accuracy GCMS_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) GCMS_Analysis->Precision LOD_LOQ LOD & LOQ GCMS_Analysis->LOD_LOQ Robustness Robustness GCMS_Analysis->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for GC-MS Method Validation.

Impurity_Profiling_Logic cluster_input Input cluster_process Process cluster_output Output cluster_decision Decision Sample This compound Sample Validated_Method Validated GC-MS Method Sample->Validated_Method Impurity_Profile Impurity Profile Validated_Method->Impurity_Profile Identification Impurity Identification Impurity_Profile->Identification Quantification Impurity Quantification Impurity_Profile->Quantification Compliance Compliance with Specification Identification->Compliance Quantification->Compliance

Caption: Logical Flow of Impurity Profiling.

Conclusion

The described GC-MS method, when fully validated according to the outlined protocol and acceptance criteria, provides a robust, sensitive, and specific approach for the impurity profiling of this compound. This method is well-suited for quality control in both pharmaceutical and fragrance industries, ensuring product quality and regulatory compliance. While alternative methods like HPLC exist, GC-MS remains the gold standard for the analysis of volatile monoterpenoid alcohols and their related impurities.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of p-Menthan-7-ol and structurally related monoterpenoids, including limonene, menthol, carvone, carvacrol, and thymol. The information is intended to support researchers and professionals in drug development and safety assessment. This document summarizes key toxicological data, outlines experimental methodologies for major assays, and visualizes relevant biological pathways.

Executive Summary

This compound and its related monoterpenoids are widely found in nature and are common components of essential oils. While generally recognized for their therapeutic and aromatic properties, a thorough understanding of their toxicological profiles is essential for safe use in pharmaceutical and consumer products. This guide consolidates available data on acute toxicity, cytotoxicity, and genotoxicity, offering a comparative perspective. A notable gap in the current publicly available literature is the absence of specific acute oral LD50 and cytotoxicity IC50 values for this compound, limiting a direct quantitative comparison with its structural analogs. However, existing safety assessments for cis-p-Menthan-7-ol indicate it is not genotoxic.

Data Presentation

The following tables summarize the quantitative toxicological data gathered for the selected monoterpenoids.

Table 1: Acute Oral Toxicity Data in Rats

CompoundLD50 (mg/kg)Reference(s)
This compound Data not available
Limonene> 5000[1]
Menthol3180[2]
Carvone1640[3][4]
Carvacrol810[5][6]
Thymol980[7][8][9][10]

Table 2: In Vitro Cytotoxicity Data (IC50)

CompoundCell LineIC50Reference(s)
This compound Data not availableData not available
LimoneneCaco-2 (Human colorectal adenocarcinoma)18.6 µg/mL (136.6 µM)[3]
HCT-116 (Human colorectal carcinoma)74.1 µg/mL (0.5 mM)[3]
MGC803 (Human gastric carcinoma)253 µM (24h), 182 µM (48h)[11]
K562 (Human chronic myelogenous leukemia)3.6 mM (24h), 3.29 mM (48h)[12]
MentholHuman Gingival Fibroblasts1.151 mM (24h)[2]
NB4 (Human acute promyelocytic leukemia)296.7 µg/mL (24h), 250.9 µg/mL (48h)[13]
Molt-4 (Human acute lymphoblastic leukemia)283.8 µg/mL (24h), 257.6 µg/mL (48h)[13]
CarvoneSW-626 (Human ovarian cancer)147 µM[8]
PC-3 (Human prostate cancer)117 µM[8]
BT-20 (Human triple-negative breast cancer)199 µM[8]
RAJI (Human Burkitt's lymphoma)228 µM[8]
Molt-4 (Human leukemia)20 µM[14]
MCF-7 (Human breast adenocarcinoma)1.2 mM[15]
MDA-MB-231 (Human breast adenocarcinoma)1.0 mM[15]
CarvacrolMCF-7 (Human breast cancer)200 µmol/L[16]
HCC1937 (Human breast cancer)320 µM[17]
ThymolHT-29 (Human colorectal adenocarcinoma)~52 µg/mL[18]
HCT-116 (Human colorectal carcinoma)~65 µg/mL[18]
HepG2 (Human hepatocellular carcinoma)11 µM[19]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[21][22] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control and vehicle control wells.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[18]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined.

Genotoxicity Assay: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual eukaryotic cells.[17][23][24]

Principle: Cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The slides are then placed in an electrophoresis chamber. DNA fragments, resulting from single-strand or double-strand breaks, migrate away from the nucleoid towards the anode, creating a "comet" shape. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage.[17][25]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding (for single-strand breaks): Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[17]

Mutagenicity Assay: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[11][16][26]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The bacteria are exposed to the test compound and plated on a histidine-deficient medium. Only the bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. An increase in the number of revertant colonies compared to the spontaneous reversion rate in the control group indicates that the compound is mutagenic.[11][16] The test can be performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[26]

Procedure:

  • Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium tester strains.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either a buffer or the S9 metabolic activation mix.

  • Plating: Add molten top agar to the test tube, mix, and pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and this increase is at least double the spontaneous reversion rate.

Mandatory Visualization

Signaling Pathways in Monoterpenoid-Induced Toxicity

The toxicity of many monoterpenoids, particularly their cytotoxic and apoptotic effects, is often mediated through the modulation of key cellular signaling pathways. Based on the available literature for related monoterpenoids like limonene, menthol, and carvacrol, the PI3K/Akt and MAPK signaling pathways are frequently implicated. These pathways play crucial roles in cell survival, proliferation, and apoptosis.

Monoterpenoid_Toxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Monoterpenoids This compound & Related Monoterpenoids Receptor Receptors Monoterpenoids->Receptor ROS ↑ Reactive Oxygen Species (ROS) Monoterpenoids->ROS PI3K PI3K Receptor->PI3K Activation/Inhibition MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway Activation/Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic function CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Inhibition of cell proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis MAPK_pathway->CellCycleArrest Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Apoptosis ROS->MAPK_pathway Activation DNA_Damage DNA Damage ROS->DNA_Damage Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., Human Cell Line) start->cell_culture seeding 2. Seed Cells in 96-well Plate cell_culture->seeding treatment 3. Treat with Test Compound (Varying Concentrations) seeding->treatment incubation 4. Incubate for Specific Duration (e.g., 24h, 48h, 72h) treatment->incubation assay 5. Perform Cytotoxicity Assay (e.g., MTT Assay) incubation->assay measurement 6. Measure Absorbance (Plate Reader) assay->measurement analysis 7. Data Analysis (% Viability, IC50 Calculation) measurement->analysis end End analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of p-Menthan-7-ol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like p-Menthan-7-ol is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant and is harmful to aquatic life.[1]

Table 1: Essential Personal Protective Equipment and Waste Handling Summary

ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.[1]
Eye Protection Safety goggles or a face shieldTo protect against splashes and eye irritation.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Waste Container Properly labeled, sealed, and chemically compatible container (e.g., HDPE or glass)To safely contain hazardous waste and prevent leaks or spills.[2][3][4]
Waste Label "Hazardous Waste," "this compound," "Non-Halogenated Organic Waste"To clearly identify the contents for proper disposal.[1][2]
Storage Area Designated and well-ventilated Satellite Accumulation Area (SAA)To safely store hazardous waste away from incompatible materials.[5][6]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. It is categorized as a non-halogenated organic waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including unused product and contaminated materials (e.g., paper towels, absorbent pads), as hazardous waste.

  • It is crucial to segregate non-halogenated organic waste like this compound from halogenated solvents.[1][4] Mixing these waste streams can complicate and increase the cost of disposal, as they are treated by different methods.[1]

2. Containerization:

  • Collect this compound waste in a designated, chemically compatible container with a secure screw-top cap.[1][7] The original container may be used if it is in good condition.[6]

  • Ensure the waste container is kept closed at all times, except when actively adding waste.[2][3] This prevents the release of vapors and reduces the risk of spills.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[3][5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[2][8] It is also good practice to indicate that it is a "Non-Halogenated Organic Waste."

  • Include the date when the first drop of waste was added to the container to comply with waste accumulation time limits.

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA should be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials such as oxidizers.[5][9]

  • Use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks from the primary container.[10]

5. Disposal Request and Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Do not attempt to dispose of this compound down the drain.[10][11][12] This is illegal and can harm the environment.[12]

  • Intentional dilution of the waste to try and meet drain disposal requirements is also prohibited.[12]

6. Spill Cleanup:

  • In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5][13]

  • Place the contaminated absorbent material in a sealed, labeled hazardous waste container.[5]

  • For larger spills, evacuate the area, notify your supervisor and EHS, and follow your institution's emergency procedures.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Collect in Labeled, Sealed, Chemically Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->storage full Is Container Full or Time Limit Reached? storage->full full->storage No request Contact EHS for Waste Pickup full->request Yes end End of Disposal Process request->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of p-Menthan-7-ol (CAS No. 5502-75-0), a compound frequently used in fragrance and flavor applications. Adherence to these guidelines is essential to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this substance.

Eye and Face Protection:

  • Safety Glasses: Must be worn for all procedures involving this compound.

  • Face Shield: Recommended when there is a significant risk of splashing.

Skin Protection:

  • Gloves: Due to the lack of specific breakthrough time data for this compound, a conservative approach is required. For splash protection, nitrile gloves with a minimum thickness of 5 mil are recommended and should be changed immediately upon contact with the chemical. For prolonged contact or immersion, heavier-duty gloves are necessary.

  • Lab Coat: A standard laboratory coat should be worn to protect from incidental contact.

  • Closed-toe Shoes: Must be worn in any laboratory setting where chemicals are handled.

Respiratory Protection:

  • If working in a well-ventilated area (e.g., a chemical fume hood), respiratory protection is not typically required. However, if vapors or aerosols are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Quantitative Glove Recommendations
Glove MaterialBreakthrough Time (General Alcohols)Recommendation for this compound
Nitrile Rubber Short-term splash protectionRecommended for incidental contact (e.g., splashes). A minimum thickness of 5 mil is advised. Gloves should be replaced immediately if contact occurs. Breakthrough can occur in under 15 minutes.[2]
Butyl Rubber Good to ExcellentRecommended for tasks with a higher risk of direct contact or for handling larger quantities. Offers better resistance to a wider range of chemicals.
Neoprene GoodA suitable alternative to Butyl Rubber for many applications.
Natural Latex Fair to GoodNot generally recommended due to potential for allergic reactions and variable chemical resistance.

Note: The information in this table is based on general chemical resistance guides. It is crucial to consult the glove manufacturer's specific chemical resistance data if available.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_weigh Weigh/Measure in Ventilated Area prep_ppe->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Contaminated Solids cleanup_dispose_liquid->cleanup_dispose_solid cleanup_doff_ppe Doff PPE cleanup_dispose_solid->cleanup_doff_ppe end_procedure End cleanup_doff_ppe->end_procedure start Start start->prep_sds

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

Detailed Methodologies

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be aware of all potential hazards.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Section 1. Ensure gloves are inspected for any signs of degradation or perforation before use.

Handling:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Weighing and Transferring: When weighing or transferring the substance, do so carefully to avoid generating dust or splashes. Use a spatula for solids and a pipette or graduated cylinder for liquids.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for flammable liquids.

Cleanup:

  • Decontamination: All glassware and equipment that has come into contact with this compound should be decontaminated. Rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood, and then wash with soap and water.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree

This compound Waste Disposal Decision Tree waste_type Identify Waste Type liquid_waste Liquid Waste (this compound, solutions) waste_type->liquid_waste solid_waste Solid Waste (Contaminated gloves, paper towels, etc.) waste_type->solid_waste liquid_disposal Collect in a labeled, sealed container for flammable liquid waste. liquid_waste->liquid_disposal solid_disposal Collect in a labeled, sealed bag or container for solid chemical waste. solid_waste->solid_disposal final_disposal Arrange for pickup by institutional hazardous waste management. liquid_disposal->final_disposal solid_disposal->final_disposal

Caption: A decision tree for the proper segregation and disposal of waste contaminated with this compound.

Disposal Protocols
  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.

    • The container should be labeled as "Flammable Liquid Waste" and include the chemical name "this compound" and its approximate concentration.

    • Do not mix with incompatible waste streams.

  • Solid Waste:

    • All solid materials that have come into contact with this compound (e.g., gloves, paper towels, pipette tips) should be collected in a separate, clearly labeled, and sealed plastic bag or container.

    • This container should be labeled as "Solid Chemical Waste" and specify contamination with "this compound".

  • Final Disposal:

    • All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.